Triethylenetetramine hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQPBHOGJVOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583472 | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-21-3 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Triethylenetetramine Hydrate for Researchers and Drug Development Professionals
Introduction: Triethylenetetramine (B94423) (TETA), a polyamine and potent copper (II)-chelating agent, is a molecule of significant interest in the pharmaceutical sciences. While historically used as a second-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation, recent research has unveiled its broader therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of triethylenetetramine hydrate (B1144303), focusing on its physicochemical properties, mechanisms of action, and relevant experimental protocols for researchers and drug development professionals.
Core Physicochemical Data
A clear understanding of the fundamental properties of triethylenetetramine hydrate is essential for its application in research and development. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 305808-21-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₈N₄•H₂O or C₆H₂₀N₄O | [2][4] |
| Molecular Weight | 164.25 g/mol (Monohydrate) | [3][4][5] |
| 146.23 g/mol (Anhydrous basis) | [2][6] | |
| Appearance | Colorless to light-yellow liquid | |
| Purity | Typically ≥98% for research grades | [2][3] |
Note on Molecular Weight: The molecular weight of the anhydrous form of triethylenetetramine is 146.23 g/mol . The hydrated form, which is the subject of this guide, typically exists as a monohydrate, giving it a molecular weight of approximately 164.25 g/mol .
Therapeutic Applications and Mechanism of Action
Triethylenetetramine's therapeutic effects are primarily attributed to its high affinity for copper (II) ions, but emerging evidence points to additional, copper-independent mechanisms.
1. Copper Chelation in Wilson's Disease: The primary and FDA-approved indication for triethylenetetramine (as its salt, trientine) is the treatment of Wilson's disease. It acts as a chelating agent, forming a stable complex with excess copper, which is then readily excreted through urine. This helps to mitigate the toxic accumulation of copper in tissues.[2]
2. Anticancer Properties: Triethylenetetramine has demonstrated promising anticancer activity through multiple mechanisms:
-
Anti-angiogenesis: Copper is a critical cofactor for angiogenesis, the formation of new blood vessels that tumors require for growth. By chelating copper, TETA can inhibit this process.
-
Telomerase Inhibition: Some studies have shown that TETA can inhibit telomerase, an enzyme crucial for the immortal phenotype of cancer cells.
-
Modulation of Polyamine Metabolism: TETA is a structural analog of the polyamine spermidine (B129725). It can interfere with polyamine metabolism, which is often upregulated in cancer cells and is essential for their proliferation. TETA has been shown to down-regulate ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and inhibit the uptake of natural polyamines like spermidine and putrescine.[5]
-
Induction of Apoptosis: In some cancer cell lines, TETA has been shown to induce apoptosis (programmed cell death), potentially through the activation of stress-related signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.
3. Other Potential Applications: Research is ongoing into the use of TETA for other conditions, including heart failure in diabetic patients, where it may act by reducing copper-mediated oxidative stress and inflammation.[7] It is also used as an intermediate in the synthesis of other pharmaceuticals, including platinum-based chemotherapy analogs and antimicrobial agents.[4]
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways influenced by triethylenetetramine.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
Purification of Technical Grade Triethylenetetramine
Pharmaceutical-grade triethylenetetramine is often prepared by purifying a less pure technical-grade mixture. A common method involves the formation and recrystallization of a salt, such as the hydrochloride or succinate (B1194679) salt.
Objective: To obtain high-purity linear triethylenetetramine from a mixture containing cyclic and branched isomers.
Methodology (based on hydrochloride salt formation):
-
Reaction: Dissolve industrial grade TETA in a suitable solvent like methanol. Add concentrated hydrochloric acid to the solution, typically under reflux. This will precipitate the linear TETA as a hydrochloride salt (e.g., triethylenetetramine tetrahydrochloride), leaving many impurities in the solution.[6][8]
-
Cooling and Filtration: Cool the reaction mixture to allow for complete crystallization of the salt. Filter the solid precipitate from the solvent.
-
Recrystallization: To further enhance purity, the filtered solid can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent (e.g., methanol) and then allowing it to cool slowly, forming purer crystals.[6][8]
-
Conversion to Free Base (Optional): If the free base form of TETA is required, the purified hydrochloride salt can be neutralized. This is achieved by dissolving the salt in a solvent like ethanol (B145695) and adding a strong base, such as sodium hydroxide. The resulting sodium chloride byproduct is insoluble and can be removed by filtration.[6][8]
-
Final Purification: The filtrate containing the purified TETA free base is then concentrated under vacuum to remove the solvent. Further purification can be achieved by vacuum distillation.[6]
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the quantitative analysis of TETA and its metabolites in biological matrices.
Objective: To separate and quantify TETA and its acetylated metabolites (N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine) in plasma or urine.
Methodology Outline:
-
Chromatographic System: A reversed-phase liquid chromatography system is typically used.
-
Column: A C18 or a cyano column is often employed for separation.[2][5]
-
Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of acetonitrile (B52724) and water, both containing an ion-pairing agent like heptafluorobutyric acid (HFBA), can be effective.[2][5]
-
Detection: A mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, monitoring for the [M+H]⁺ ions of TETA and its metabolites.[2]
-
Internal Standard: An appropriate internal standard, such as N¹-acetylspermine, should be used for accurate quantification.[2]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of compounds like TETA.
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., a detergent reagent or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) of TETA.
Ornithine Decarboxylase (ODC) Activity Assay
As TETA is known to affect polyamine metabolism, measuring the activity of ODC in response to treatment is a key mechanistic experiment.
Objective: To determine if TETA inhibits ODC activity in cellular extracts.
Methodology (Colorimetric Approach):
-
Cell Lysate Preparation: Prepare cell lysates from control and TETA-treated cells.
-
Reaction Setup: The assay is based on the enzymatic reaction where ODC converts ornithine to putrescine.
-
Putrescine Detection: The amount of putrescine produced can be determined using a coupled enzyme reaction. For instance, a diamine oxidase can be used to oxidize putrescine, which generates hydrogen peroxide (H₂O₂).[10]
-
Colorimetric Measurement: The H₂O₂ can then be measured colorimetrically using a reaction catalyzed by horseradish peroxidase, which produces a colored product that can be quantified by its absorbance.[10][11]
-
Quantification: The change in absorbance is proportional to the amount of putrescine produced, and thus to the ODC activity in the sample.
Conclusion
This compound is a versatile molecule with a well-established role in copper chelation therapy and significant potential as an anticancer agent. Its multifaceted mechanism of action, involving both copper-dependent and copper-independent pathways, makes it a compelling subject for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working to unlock the full therapeutic capabilities of this compound.
References
- 1. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. KR102489293B1 - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 7. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 8. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
An In-depth Technical Guide to the Solubility of Triethylenetetramine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethylenetetramine (B94423) (TETA) hydrate (B1144303) in various solvents. Triethylenetetramine, a versatile chelating agent and synthetic intermediate, sees significant use in pharmaceutical development and various industrial applications. A thorough understanding of its solubility is critical for formulation design, reaction engineering, and ensuring bioavailability in drug products. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Executive Summary
Triethylenetetramine (TETA) is a polar molecule, and its solubility is largely dictated by the polarity of the solvent. As a hydrate, its interaction with aqueous and protic solvents is particularly significant. Generally, TETA hydrate is miscible with water and soluble in polar organic solvents. Its solubility in non-polar organic solvents is limited. For pharmaceutical applications, especially in the context of its use as a chelating agent for Wilson's disease, the solubility of its salt forms, such as the dihydrochloride (B599025), is of particular interest, as is the potential for hydrate formation which can impact solubility.
Solubility Data
The following table summarizes the known solubility of triethylenetetramine in various solvents. It is important to note that while qualitative data is widely available, specific quantitative solubility data for triethylenetetramine hydrate in a broad range of organic solvents is not extensively published in publicly accessible literature. The data presented here is compiled from various chemical databases and safety data sheets.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Polar Protic | Miscible | 20 | Forms a crystalline hydrate with water. One source quantifies this as ≥ 100 mg/mL at 20.2°C. |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Not Specified | A solution of TETA in ethanol can form a precipitate after CO2 absorption. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble | Not Specified | General behavior of polar amines in non-polar solvents. |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Not Specified | As a polyamine, it is not expected to be soluble in non-polar solvents. |
| Toluene | C₇H₈ | Non-polar | Insoluble | Not Specified | General behavior of polar amines in non-polar aromatic solvents. |
| Chloroform | CHCl₃ | Non-polar | Insoluble | Not Specified |
Note on TETA Salts: The dihydrochloride salt of triethylenetetramine is also very soluble in water. At 20°C, a saturated solution of the dihydrate form contains about 10% of the active pharmaceutical ingredient (API), while the anhydrous form has a solubility that is twice as high. The formation of the dihydrate is induced by a relative humidity above 40% at 20°C.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The following protocols are based on established methods, such as the OECD Guideline 105 for water solubility, and can be adapted for organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Solvents of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated titration method)
-
pH meter (for aqueous solutions)
General Procedure (Flask Method)
The flask method is suitable for substances with a solubility of 10 mg/L or higher and is a common method for determining the saturation point of a solute in a solvent.
-
Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time required to reach equilibrium. This can be done by preparing a series of solutions with varying concentrations of TETA hydrate and observing for undissolved solute after a set period of stirring.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be sufficient to be visible after equilibrium is reached.
-
Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a predetermined time (determined from the preliminary test, often 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution).
-
Filtration (Optional but Recommended): Filter the extracted sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. This step ensures that no fine solid particles are carried over for analysis.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze the concentration of triethylenetetramine using a validated analytical method (e.g., HPLC-UV, GC-FID, or potentiometric titration).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in g/100 mL, mg/L, or mol/L.
Considerations for Amines
-
pH Dependence (Aqueous Solutions): The solubility of amines in water is highly pH-dependent. For triethylenetetramine, which is a weak base, solubility will increase in acidic solutions due to the formation of protonated, more soluble species. It is crucial to measure and report the pH of the saturated solution.
-
Reaction with Solvents: Be aware of potential reactions between triethylenetetramine and the solvent. For example, a violent reaction can occur with carbon tetrachloride.
-
Hygroscopicity: Triethylenetetramine is hygroscopic, meaning it readily absorbs moisture from the air. Experiments should be conducted in a controlled environment to minimize water uptake, especially when using non-aqueous solvents.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide to the Safe Handling of Triethylenetetramine
This guide provides comprehensive safety data and handling precautions for triethylenetetramine (B94423) (TETA), targeted at researchers, scientists, and drug development professionals. Triethylenetetramine, also known as trientine, is a potent copper-chelating agent and is widely used as a crosslinker in epoxy curing and in the synthesis of various chemicals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential.
Hazard Identification
Triethylenetetramine is classified as a hazardous substance and requires careful handling.[3] It is corrosive and can cause severe skin burns and eye damage.[4][5] Furthermore, it is a skin sensitizer (B1316253) and may cause allergic reactions upon contact.[4][5]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin.[4][6] |
| Skin Corrosion/Irritation (Category 1/1B) | H314: Causes severe skin burns and eye damage.[4][6][7] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[7] |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[4][6][7] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[6] |
| Hazardous to the Aquatic Environment, Chronic (Category 2/3) | H412: Harmful to aquatic life with long lasting effects.[4][6][7] |
Quantitative Safety Data
The following tables summarize the key quantitative data for triethylenetetramine, compiled from various safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid[6][7] |
| Appearance | Colorless to light yellow, viscous liquid[1][8] |
| Odor | Ammonia-like[3][7] |
| Melting Point | -35°C / -31°F[7] |
| Boiling Point | 266 - 267°C / 510.8°F[7] |
| Density | 0.971 - 0.982 g/mL at 25°C[8] |
| Vapor Pressure | <0.01 mmHg at 20°C |
| Water Solubility | Soluble[3][6][8] |
| pH | 13 (100% solution)[8] |
Table 2: Fire Hazard Data
| Property | Value |
|---|---|
| Flash Point | 118 - 149°C / 244.4 - 300.2°F (closed cup)[7][8][9] |
| Autoignition Temperature | 335 - 338°C / 635 - 640.4°F[7][9] |
| Lower Explosion Limit | 0.7%[7][9] |
| Upper Explosion Limit | 7.2%[7][9] |
| NFPA Rating (estimated) | Health: 3; Flammability: 1; Instability: 0[9] |
Table 3: Toxicological Data
| Endpoint | Value | Species |
|---|---|---|
| LD50 Oral | 1080 - 2500 mg/kg[3][6][10] | Rat |
| LD50 Dermal | 550 - 1090 mg/kg[3][10] | Rabbit |
| NOAEL (No-Observed-Adverse-Effect Level) | 95 mg/kg-day (oral, 90 days)[11] | Mouse |
Table 4: Occupational Exposure Limits
| Organization | Limit |
|---|---|
| OSHA PELs | None listed[9] |
| ACGIH TLVs | None listed[9] |
| NIOSH RELs | None listed[9] |
| AIHA WEEL (8-hr TWA) | 1 ppm[11] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is crucial when working with TETA to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[9]
Handling Procedures:
-
Avoid Contact: Do not get TETA in eyes, on skin, or on clothing.[9] Do not breathe mists or vapors.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling, before eating, drinking, or smoking.[7][9]
-
Clothing: Remove contaminated clothing immediately and wash it before reuse.[6][9] Contaminated work clothing should not be allowed out of the workplace.[6] Discard contaminated shoes.[9]
-
Addition to Water: When diluting, always add TETA to water slowly; never add water to TETA to avoid a violent reaction.[5]
Storage Conditions:
-
Store in a cool, dry, well-ventilated place away from direct sunlight.[6][9]
-
Keep containers tightly closed and store under an inert atmosphere, such as nitrogen, to protect from moisture and carbon dioxide.[7]
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[3][9] Do not store in containers made of copper, aluminum, zinc, or their alloys, as TETA is corrosive to these metals.[1][3][5]
Emergency Procedures and Protocols
Immediate and appropriate responses to emergencies such as spills or personnel exposure are critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]
-
Skin Contact: Take off immediately all contaminated clothing.[6] Flush skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[9]
-
Inhalation: Remove victim from exposure to fresh air immediately.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4][9] If victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Rinse mouth.[4] Seek immediate medical attention.[9]
Spill Response Protocol:
-
Evacuate: Clear the area of all personnel and move upwind.[3]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Control Ignition Sources: Remove all sources of ignition.[9]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Prevent spills from entering sewers or waterways.[9]
-
Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[5][6][9]
-
Collection: Place the absorbed material into a suitable, labeled container for chemical waste disposal.[5][9] Do not use brass or copper containers.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure during handling.
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or there is a risk of overexposure, wear a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., amine-type).[3][13] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[9]
References
- 1. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sdfine.com [sdfine.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.fr [fishersci.fr]
- 8. nouryon.com [nouryon.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. dl.iranchembook.ir [dl.iranchembook.ir]
- 11. Triethylenetetramine (TETA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
spectroscopic analysis of triethylenetetramine hydrate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of triethylenetetramine (B94423) hydrate (B1144303) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a compilation of spectral data, detailed experimental protocols, and visual workflows to aid in the characterization and quality control of this important compound.
Introduction to Triethylenetetramine Hydrate
Triethylenetetramine (TETA) is a polyamine with a wide range of applications, including as a chelating agent, an epoxy curing agent, and in the synthesis of pharmaceuticals.[1][2][3] Its hydrated form is often encountered, and a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide focuses on the linear isomer of triethylenetetramine, N,N'-bis(2-aminoethyl)-1,2-ethanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of triethylenetetramine is characterized by signals corresponding to the methylene (B1212753) (-CH₂-) protons and the amine (-NH and -NH₂) protons. The chemical shifts can be influenced by the solvent, concentration, and temperature. Due to the presence of water in the hydrate, proton exchange with the amine protons can lead to broad signals. The addition of D₂O will cause the N-H proton signals to disappear, which can aid in their identification.[3][4][5]
Table 1: ¹H NMR Chemical Shifts for Triethylenetetramine in CDCl₃
| Assignment | Chemical Shift (δ) ppm |
| -NH₂ | 1.31 |
| -CH₂-N< | 2.668 |
| -CH₂-CH₂- | 2.732 |
| >N-CH₂- | 2.787 |
Note: Data is for the anhydrous form in CDCl₃.[6] The presence of water in the hydrate and the use of a different solvent like D₂O would alter these chemical shifts. For the tetrahydrochloride salt in D₂O, the methylene proton signals are shifted downfield to approximately 3.45-3.61 ppm.[7][8]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the triethylenetetramine molecule.
Table 2: ¹³C NMR Chemical Shifts for Triethylenetetramine
| Assignment | Chemical Shift (δ) ppm |
| C1, C4 (terminal) | ~40-42 |
| C2, C3 (internal) | ~49-51 |
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45°
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm) or an internal standard like DSS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, key vibrational modes include N-H stretching and bending, C-H stretching, and C-N stretching. The presence of water of hydration will also be evident from a broad O-H stretching band.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3500 - 3200 | O-H stretch (water of hydration) | Broad, Strong |
| 3400 - 3250 | N-H stretch (primary and secondary amines) | Medium |
| 2980 - 2800 | C-H stretch (aliphatic) | Strong |
| 1650 - 1580 | N-H bend (primary amine) | Medium |
| 1480 - 1440 | C-H bend | Medium |
| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium to Weak |
| 910 - 665 | N-H wag (primary and secondary amines) | Broad, Strong |
Note: These are general ranges for aliphatic amines.[9] The spectrum for this compound can be found on SpectraBase.[6][10] The IR spectrum for the anhydrous form is also available.[4][11]
Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.
-
Ensure good contact between the sample and the crystal. For solids, a pressure arm may be used.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the analyte, which aids in structural elucidation. For triethylenetetramine, with an odd number of nitrogen atoms, the molecular ion peak is expected to have an odd m/z value according to the nitrogen rule.[3][4]
Mass Spectral Data
The molecular weight of anhydrous triethylenetetramine (C₆H₁₈N₄) is 146.23 g/mol .[3] The protonated molecule [M+H]⁺ would have an m/z of approximately 147.2.[11][12] Electron impact (EI) ionization will likely lead to fragmentation. A predicted GC-MS spectrum for the non-derivatized compound is available.
Table 4: Predicted Major Fragment Ions for Triethylenetetramine
| m/z | Proposed Fragment |
| 147 | [M+H]⁺ (for soft ionization) |
| 116 | [M - NH₂CH₂]⁺ |
| 99 | [M - NH₂CH₂CH₂NH]⁺ |
| 87 | [NH₂CH₂CH₂NHCH₂CH₂]⁺ |
| 70 | [NH₂CH₂CH₂NHCH₂]⁺ |
| 56 | [NH₂CH=CHNH₂]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Note: This fragmentation pattern is proposed based on the general fragmentation of aliphatic amines, which typically involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[13] The base peak in many aliphatic amines is due to this alpha-cleavage.[14] A mass spectrum on PubChem for the anhydrous form shows top 5 peaks at m/z 44, 56, 99, 116, and 70.[15]
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules like triethylenetetramine, often coupled with liquid chromatography (LC).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
If any precipitate is present, filter the sample before injection.
LC-MS Parameters:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18) or a HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for desolvation.
-
Scan Range: m/z 50-500.
-
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. The presented data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals involved in the handling and analysis of this compound. A combined analytical approach using NMR, IR, and Mass Spectrometry is essential for the unambiguous identification and characterization of this compound.
References
- 1. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) IR Spectrum [m.chemicalbook.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. 三亚乙基四胺 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triethylenetetramine(112-24-3) IR Spectrum [chemicalbook.com]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Triethylenetetramine(112-24-3) 1H NMR spectrum [chemicalbook.com]
- 7. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) 13C NMR spectrum [chemicalbook.com]
- 8. TRIETHYLENETETRAMINE TETRAHYDROCHLORIDE(4961-40-4) 1H NMR spectrum [chemicalbook.com]
- 9. Triethylenetetramine(112-24-3) 13C NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Triethylenetetramine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (B94423) (TETA), a versatile linear ethyleneamine, and its hydrated forms are utilized in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition profile of triethylenetetramine hydrate (B1144303) is critical for ensuring its safe handling, storage, and application, particularly in contexts such as drug formulation where stability is paramount. This guide provides a comprehensive overview of the known thermal properties, outlines detailed experimental protocols for its analysis, and proposes a logical decomposition pathway based on established chemical principles.
Physicochemical and Thermal Properties
Triethylenetetramine is a hygroscopic liquid that readily forms a crystalline hydrate in the presence of water.[1][2] The thermal behavior of the hydrate is expected to involve an initial dehydration step, followed by the decomposition of the anhydrous amine. While specific quantitative data for the hydrate is scarce, the properties of the anhydrous form and its salts provide valuable context.
Table 1: Physical and Thermal Properties of Triethylenetetramine and Related Compounds
| Property | Value | Source(s) |
| Triethylenetetramine (Anhydrous) | ||
| Molecular Formula | C6H18N4 | [3] |
| Molecular Weight | 146.23 g/mol | [3] |
| Boiling Point | 266-267 °C | [4] |
| Melting Point | 12 °C | [4] |
| Autoignition Temperature | 335 °C | [5] |
| Triethylenetetramine Dihydrochloride | ||
| Melting Point (Form I) | 121.5 °C | [6] |
| Triethylenetetrammonium Lactate | ||
| Thermal Stability Onset | Stable up to 150 °C | [7] |
Thermal Decomposition Profile
The thermal decomposition of triethylenetetramine, particularly under oxidative conditions (e.g., in the presence of air), is known to produce hazardous gases.
3.1. Decomposition Products
Under combustion conditions, the primary hazardous decomposition products of triethylenetetramine are:
In an inert atmosphere, the decomposition pathway is expected to be more complex, potentially involving fragmentation and cyclization reactions to produce a variety of smaller amine and hydrocarbon molecules.
3.2. Proposed Decomposition Pathway
A logical decomposition pathway for triethylenetetramine hydrate would proceed in distinct stages. The initial stage involves the endothermic removal of water to yield the anhydrous amine. Subsequent heating, particularly in an inert atmosphere, would likely lead to homolytic cleavage of C-C and C-N bonds, generating radical intermediates. These intermediates can then undergo a variety of reactions including hydrogen abstraction, cyclization to form piperazine (B1678402) and other cyclic amines, and further fragmentation to smaller volatile compounds. In an oxidative atmosphere, these fragments would readily react with oxygen to form the aforementioned oxides.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. Triethylenetetramine TETA [sigmaaldrich.com]
- 5. This compound 98 | 305808-21-3 [chemicalbook.com]
- 6. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Triethylenetetramine (TETA) Hydrate as a Chelating Agent for Copper Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenetetramine (B94423) (TETA), a polyamine and potent copper(II) chelator, has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. More recently, its therapeutic potential has expanded to other conditions linked to copper dysregulation, including certain cancers and diabetic complications. This technical guide provides an in-depth overview of TETA hydrate (B1144303) as a chelating agent for copper ions, focusing on its mechanism of action, physicochemical properties, and analytical characterization. Detailed experimental protocols for evaluating its chelation efficacy and its impact on cellular signaling pathways are presented to facilitate further research and drug development.
Introduction
Copper is an essential trace element vital for numerous physiological processes, acting as a cofactor for enzymes involved in energy metabolism, neurotransmitter synthesis, and antioxidant defense. However, aberrant copper accumulation leads to cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and nucleic acids.
Triethylenetetramine (TETA) is a quadridentate ligand that forms a stable 1:1 complex with divalent copper ions (Cu(II)), facilitating their excretion from the body.[1] Its clinical utility, particularly as the dihydrochloride (B599025) salt (trientine), is well-established for Wilson's disease.[2] Emerging research now points to its potential in modulating signaling pathways implicated in other diseases where copper homeostasis is disrupted. This guide serves as a comprehensive resource for researchers and drug development professionals working with TETA.
Mechanism of Action and Chemical Properties
TETA is a linear polyamine that avidly binds to Cu(II) through its four nitrogen atoms, forming a stable, square planar complex. This chelation process effectively sequesters free or loosely bound copper, preventing it from participating in deleterious redox reactions. The resulting Cu(II)-TETA complex is water-soluble and readily excreted in the urine.[3]
The interaction between TETA and copper is a high-affinity binding event, characterized by a significant stability constant. This thermodynamic stability is crucial for its efficacy in vivo, allowing it to compete for and remove copper from endogenous binding sites.
Quantitative Data on TETA-Copper Chelation
The efficacy of a chelating agent is quantified by its binding affinity (Kd) and stability constant (log K). While a wide range of values can be found in the literature depending on the experimental conditions, the following table summarizes representative quantitative data for the interaction between TETA and copper ions.
| Parameter | Value | Method | Reference |
| Stability Constant (log K) | 20.4 | Potentiometric Titration | [4] |
| Binding Energy | -417.80 kcal/mol | Theoretical Calculations (TD-DFT) | [5][6] |
| IC50 (Glioblastoma cells) | No toxic effect up to 200 µM | CCK-8 assay | Not specified |
Note: The IC50 value provided is for the cytotoxicity of TETA on glioblastoma cells and not a direct measure of copper chelation efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TETA's copper chelation properties. The following are protocols for key experiments.
Potentiometric Titration for Stability Constant Determination
This method determines the stability constant of the Cu(II)-TETA complex by measuring the change in potential of a copper ion-selective electrode (ISE) during titration with TETA.
Materials:
-
Copper(II) solution (e.g., 0.01 M CuSO₄)
-
Triethylenetetramine (TETA) solution (e.g., 0.01 M)
-
Inert electrolyte (e.g., 0.1 M KNO₃)
-
pH buffer solutions (pH 4-6)
-
Potentiometer with a Cu(II) ion-selective electrode and a reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the Cu(II) ISE using standard copper solutions of known concentrations.
-
Pipette a known volume and concentration of the copper(II) solution into a beaker.
-
Add the inert electrolyte to maintain constant ionic strength.
-
Adjust the pH of the solution to a desired value using a suitable buffer.
-
Immerse the calibrated Cu(II) ISE and the reference electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Record the initial potential.
-
Titrate the copper solution with the TETA solution, adding small, precise increments.
-
Record the potential after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the potential (mV) versus the volume of TETA added (mL). The equivalence point can be determined from the inflection point of the titration curve.
-
The stability constant (K) is calculated from the titration data using appropriate software or manual calculations based on the formation equilibria.
Spectrophotometric Determination of Copper Chelation
This method relies on the change in absorbance of a solution containing a colored copper-indicator complex upon the addition of TETA.
Materials:
-
Copper(II) solution (e.g., 1 mM CuSO₄)
-
Triethylenetetramine (TETA) solution (e.g., 1 mM)
-
A suitable colorimetric indicator that forms a complex with copper (e.g., murexide, pyrocatechol (B87986) violet)
-
pH buffer solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the copper-indicator complex at the optimal pH for color formation.
-
Add increasing concentrations of the TETA solution to these solutions.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-indicator complex.
-
A decrease in absorbance indicates the displacement of the indicator by TETA from the copper complex.
-
Plot the change in absorbance against the concentration of TETA.
-
The data can be used to determine the stoichiometry of the Cu(II)-TETA complex and to estimate its relative binding affinity compared to the indicator.
High-Performance Liquid Chromatography (HPLC) for Complex Analysis
HPLC can be used to separate and quantify the free TETA, free copper, and the Cu(II)-TETA complex.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The mobile phase may also contain a chelating agent like EDTA to form a detectable complex with any free copper.[7]
-
Standard solutions of TETA and the pre-formed Cu(II)-TETA complex
Procedure:
-
Develop an HPLC method that provides good separation of TETA and the Cu(II)-TETA complex. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Set the UV detector to a wavelength where the Cu(II)-TETA complex has significant absorbance. If analyzing for free copper by post-column derivatization, select the appropriate wavelength for the resulting complex.
-
Inject standard solutions of known concentrations to determine the retention times and to generate calibration curves for TETA and the Cu(II)-TETA complex.
-
Prepare the experimental samples (e.g., from in vitro chelation assays or biological fluids).
-
Inject the samples into the HPLC system.
-
Identify and quantify the peaks corresponding to TETA and the Cu(II)-TETA complex by comparing their retention times and peak areas to the calibration curves.
Signaling Pathways and Experimental Workflows
TETA's interaction with copper can influence various cellular signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis. Copper has been shown to modulate TGF-β signaling, and TETA, by chelating copper, can indirectly affect this pathway.
TETA's Influence on the TGF-β Signaling Pathway
In Vitro Experimental Workflow for Evaluating TETA
The following diagram outlines a typical workflow for the in vitro evaluation of TETA's efficacy as a copper chelator and its biological effects.
Conclusion
Triethylenetetramine hydrate remains a clinically significant and versatile copper chelating agent. Its well-defined mechanism of action and strong binding affinity for copper(II) ions underpin its therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of TETA in copper metabolism and its potential applications in a growing number of diseases. A deeper understanding of its interactions with cellular signaling pathways will undoubtedly pave the way for the development of novel therapeutic strategies centered on copper chelation.
References
- 1. Complex formation equilibria of CuII and ZnII with triethylenetetramine and its mono- and di-acetyl metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. TRIETHYLENETETRAMINE (TETA) - Ataman Kimya [atamanchemicals.com]
- 4. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. helixchrom.com [helixchrom.com]
A Deep Dive into Triethylenetetramine: A Comparative Analysis of its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals
Triethylenetetramine (B94423) (TETA), a polyamine with significant chelating properties, is a molecule of profound interest in both industrial and pharmaceutical sectors. In its application as the drug trientine, used primarily in the treatment of Wilson's disease, the distinction between its anhydrous and hydrated forms is critical for formulation, stability, and efficacy. This technical guide provides an in-depth comparison of the physicochemical properties of triethylenetetramine hydrate (B1144303) and anhydrous triethylenetetramine, complete with experimental protocols for their characterization and a workflow for the purification of technical grade TETA.
Core Properties: A Comparative Overview
The presence of water molecules in the hydrated form of triethylenetetramine significantly influences its physical properties. The following tables summarize the key quantitative data for both forms, compiled from various sources. It is important to note that values can vary slightly depending on the purity and the analytical method employed.
Table 1: Physical and Chemical Properties
| Property | Triethylenetetramine Hydrate | Anhydrous Triethylenetetramine |
| CAS Number | 305808-21-3[1][2][3] | 112-24-3[4] |
| Molecular Formula | C₆H₁₈N₄·xH₂O[1][3] | C₆H₁₈N₄[4] |
| Molecular Weight | 146.23 g/mol (anhydrous basis)[1][3] | 146.24 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Colorless to yellowish oily liquid[4] |
| Melting Point | 45-48 °C[2][3][5] | 12 °C[6][7] |
| Boiling Point | 272 °C[2][3][5] | 266-267 °C[6][7] |
| Density | Not explicitly available | 0.982 g/mL at 25 °C[6] |
| Vapor Pressure | <0.01 mmHg at 20 °C[8] | <0.01 mmHg at 20 °C[6] |
| Solubility | Soluble in water[9] | Miscible with water[4] |
| Stability | Hygroscopic; forms a crystalline hydrate with water[6][9] | Hygroscopic; older samples may yellow due to air oxidation[4] |
Table 2: Health and Safety Information
| Hazard | Triethylenetetramine (General) |
| Toxicity | Harmful in contact with skin.[7] Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction.[7] |
| Reactivity | Strong base; reacts violently with strong oxidants.[6][10] Attacks aluminum, zinc, copper, and its alloys.[6][10] |
| Handling | Wear protective gloves, clothing, eye, and face protection.[7] Wash skin thoroughly after handling.[7] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[7] Recommended storage temperature for the hydrate is -20°C.[8] Anhydrous form should be stored below +30°C.[6] |
Purification and Characterization Workflow
The purification of technical grade triethylenetetramine often involves the formation of its hydrate to isolate the linear isomer from cyclic and branched impurities.[11] The following diagram illustrates a general workflow for this process and subsequent characterization to differentiate between the hydrate and anhydrous forms.
Caption: Workflow for the purification of technical grade triethylenetetramine and subsequent characterization of its anhydrous and hydrated forms.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and differentiation of this compound and its anhydrous counterpart. The following protocols are based on established analytical techniques.
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of triethylenetetramine to distinguish the hydrate from the anhydrous form.
Methodology:
-
Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with anhydrous methanol and pre-titrated to a stable, dry endpoint.
-
A known weight of the triethylenetetramine sample is accurately measured and injected into the titration vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[12]
-
The water content is automatically calculated by the instrument based on the amount of reagent consumed.
-
-
Expected Results: Anhydrous triethylenetetramine will have a very low water content (ideally <0.5%), while the hydrate will show a significant percentage of water.
Thermogravimetric Analysis (TGA)
Objective: To observe the thermal stability and identify the dehydration steps of this compound.
Methodology:
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound (5-10 mg) is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Expected Results: The TGA curve for the hydrate will show a distinct weight loss step corresponding to the loss of water molecules. The temperature range of this dehydration can provide information about the nature of the water binding. The anhydrous form will not exhibit this initial weight loss and will be stable until its decomposition temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe any phase transitions, which differ between the anhydrous and hydrated forms.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
-
Expected Results: Anhydrous triethylenetetramine will show a sharp endothermic peak at its melting point (around 12 °C).[6][7] The hydrate will have a different melting point (around 45-48 °C)[2][3][5] and may also show other thermal events related to dehydration prior to melting.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of water in the hydrate through the characteristic O-H stretching vibrations.
Methodology:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Procedure:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is placed in the spectrometer, and the infrared spectrum is recorded.
-
-
Expected Results: The FTIR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. This band will be absent or significantly diminished in the spectrum of the anhydrous form. The anhydrous form will primarily show N-H and C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe differences in the chemical environment of the protons in the anhydrous and hydrated forms.
Methodology:
-
Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Procedure:
-
The sample solution is placed in an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
-
Expected Results: The presence of water in the hydrate may lead to slight shifts in the proton and carbon signals of the triethylenetetramine backbone due to changes in the local electronic environment and hydrogen bonding. The ¹H NMR spectrum of the hydrate in a non-deuterated solvent will show a distinct peak for water.
Applications in Drug Development
The choice between the anhydrous and hydrated form of triethylenetetramine (as trientine) has significant implications in drug development:
-
Stability and Storage: The hydrate may have different stability profiles, particularly concerning humidity and temperature, which can affect the shelf-life of the drug product.[13] The anhydrous form is hygroscopic and can absorb moisture from the air, potentially converting to the hydrate.[6]
-
Solubility and Dissolution: The presence of water in the crystal lattice can affect the solubility and dissolution rate of the active pharmaceutical ingredient (API), which in turn can influence its bioavailability.
-
Formulation: The physical properties, such as flowability and compressibility, can differ between the two forms, impacting the manufacturing process of solid dosage forms.
-
Regulatory Considerations: Regulatory agencies require a thorough characterization of the solid-state form of an API to ensure consistency and quality of the drug product.
Conclusion
A comprehensive understanding of the differences between this compound and its anhydrous form is paramount for researchers and professionals in drug development. The choice of the appropriate form and the ability to accurately characterize it are critical for ensuring the quality, stability, and efficacy of pharmaceutical products containing this important chelating agent. The experimental protocols and workflow provided in this guide offer a robust framework for the analysis and control of these two distinct forms of triethylenetetramine.
References
- 1. scbt.com [scbt.com]
- 2. This compound 98 | 305808-21-3 [chemicalbook.com]
- 3. 三亚乙基四胺 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. jddtonline.info [jddtonline.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 9. KR100816798B1 - Method for preparing medical triethylenetetramine dihydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. metrohm.com [metrohm.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
The Genesis of a Chelator: A Technical History of Triethylenetetramine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenetetramine (B94423) (TETA), a cornerstone of coordination chemistry and a vital therapeutic agent, has a rich history spanning over a century. This technical guide delves into the seminal discoveries and historical development of TETA, with a focus on its synthesis and early application in coordination chemistry. We provide a detailed account of the original synthetic procedures, the initial recognition of its chelating properties, and the foundational studies of its coordination complexes with key metal ions. This document consolidates historical experimental protocols and quantitative data to serve as a comprehensive resource for researchers in chemistry and drug development.
Discovery and Early Synthesis
The journey of triethylenetetramine, often referred to in coordination chemistry as trien, began in the late 19th century. While some sources suggest its first development in Germany in 1861, the first documented synthesis is attributed to the renowned German chemist August Wilhelm von Hofmann in 1890.[1] In his work building upon the synthesis of ethylenediamine (B42938), von Hofmann prepared TETA through the condensation reactions of chloramines.[1]
A more detailed and accessible early synthesis was later described involving the reaction of ethylenediamine with ethylene (B1197577) dibromide. This method, while foundational, often resulted in a mixture of linear and cyclic polyamines, necessitating purification steps.
Historical Synthesis Protocol: von Hofmann's Method (Conceptual Reconstruction)
A likely reaction pathway is illustrated below:
Figure 1: Conceptual workflow of von Hofmann's synthesis of TETA.
Modern Industrial Synthesis
For context, the primary modern industrial production of TETA involves heating ethylenediamine or a mixture of ethanolamine (B43304) and ammonia (B1221849) over an oxide catalyst. This process yields a variety of ethyleneamines, which are then separated by distillation and sublimation.[2][3] Another common industrial method is the reaction of aqueous ammonia with 1,2-dichloroethane, which also produces a range of ethyleneamine products that require separation.[4]
The Dawn of Chelation: Recognition of Coordinating Properties
The remarkable ability of TETA to form stable complexes with metal ions, a property now known as chelation, was first recognized in 1925 at the University of Cambridge.[2] The pioneering work of chemists such as F. G. Mann and W. J. Pope on the coordination compounds of polyamines laid the groundwork for understanding the chelating nature of TETA. Their research demonstrated that the multiple nitrogen atoms in the TETA molecule could coordinate to a single metal ion, forming a stable, ring-like structure.
Early Coordination Chemistry: Synthesis of Metal-TETA Complexes
Following the discovery of its chelating properties, researchers began to explore the coordination chemistry of TETA with various transition metals. The work of G. T. Morgan and F. H. Burstall in the 1930s on "researches on residual affinity and co-ordination" was particularly influential in this area.
Historical Experimental Protocol: Synthesis of a Platinum-TETA Complex
Based on the work of Mann and Pope, a typical early synthesis of a platinum(II)-TETA complex would have involved the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II), with triethylenetetramine in an aqueous solution.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Triethylenetetramine (TETA)
-
Distilled water
Procedure:
-
A solution of potassium tetrachloroplatinate(II) was prepared by dissolving a known quantity of the salt in distilled water.
-
A stoichiometric amount of triethylenetetramine was slowly added to the platinum salt solution with constant stirring.
-
The reaction mixture was gently heated to facilitate the coordination of the TETA ligand to the platinum center, resulting in a color change.
-
The solution was then allowed to cool, leading to the precipitation of the [Pt(trien)]Cl₂ complex.
-
The resulting crystalline product was collected by filtration, washed with cold water and then ethanol to remove any unreacted starting materials and byproducts, and subsequently dried.
Figure 2: Experimental workflow for the synthesis of a Platinum-TETA complex.
Quantitative Analysis: Early Determination of Stability Constants
The stability of metal-TETA complexes is a critical factor in their application. Early methods for determining the stoichiometry and stability constants of these complexes included spectrophotometric techniques like Job's method of continuous variation and potentiometric titrations.
Job's Method of Continuous Variation
Job's method was a cornerstone of early coordination chemistry for determining the stoichiometry of a complex in solution.[5][6] The principle involves preparing a series of solutions where the mole fractions of the metal ion and TETA are varied while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry at the point of maximum absorbance. For a 1:1 complex between a metal ion (M) and TETA, the maximum absorbance would occur at a mole fraction of 0.5 for TETA.
Potentiometric Titration
Potentiometric titration was another powerful tool for determining the stability constants of metal-TETA complexes. This method involves titrating a solution containing the metal ion and TETA with a standard solution of a strong acid or base. By monitoring the pH change during the titration, the formation constants of the various protonated and complexed species in solution can be calculated.
Historical Stability Constants
While precise, digitally recorded data from the earliest studies are scarce in modern databases, the relative order of stability for divalent first-row transition metal complexes with TETA was established to generally follow the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The high stability of the copper(II)-TETA complex was particularly noted in early research.
For illustrative purposes, a table of more recent, but still foundational, stability constant data is provided below. It is important to note that these values can vary with experimental conditions such as ionic strength and temperature.
| Metal Ion | Log K₁ | Log K₂ | Experimental Conditions | Reference |
| Cu(II) | 20.4 | - | 0.1 M KCl, 25 °C | (Recent studies) |
| Ni(II) | 14.0 | 6.7 | 0.1 M KCl, 25 °C | (Recent studies) |
| Zn(II) | 12.1 | - | 0.1 M KCl, 25 °C | (Recent studies) |
Table 1: Representative Stability Constants (log K) for Metal-TETA Complexes. Note: This data is from more modern studies and is presented for illustrative purposes due to the limited availability of digitized historical data.
Conclusion
The discovery and early exploration of triethylenetetramine in coordination chemistry laid a crucial foundation for its modern applications, from industrial processes to its vital role as a copper-chelating agent in the treatment of Wilson's disease. The pioneering work of von Hofmann in its initial synthesis and the subsequent investigations by researchers like Mann, Pope, Morgan, and Burstall into its coordinating properties unveiled the potential of this versatile ligand. The early experimental protocols, though less refined than modern techniques, demonstrate the ingenuity of these early chemists in characterizing new compounds and their interactions. This historical perspective provides valuable context for contemporary research and development in the fields of coordination chemistry and medicinal inorganic chemistry.
References
Methodological & Application
Application Notes and Protocols for Triethylenetetramine Hydrate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylenetetramine (B94423) (TETA) hydrate (B1144303) in the synthesis of various nanoparticles. TETA, a versatile polyamine, can function as a reducing agent, capping agent, and stabilizer, offering control over nanoparticle size, morphology, and surface functionality. This document details experimental protocols for the synthesis of silver, gold, and quantum dot nanoparticles using TETA hydrate, presents quantitative data on the influence of synthesis parameters, and explores the potential cellular interactions of TETA-functionalized nanoparticles.
Introduction to Triethylenetetramine (TETA) in Nanotechnology
Triethylenetetramine (TETA) is a linear tetraamine (B13775644) with four amine groups, making it a highly effective chelating agent and a versatile molecule in chemical synthesis.[1] In the realm of nanotechnology, TETA's multiple amine groups allow it to play several key roles in the formation and stabilization of nanoparticles:
-
Reducing Agent: The amine groups in TETA can donate electrons, facilitating the reduction of metal salts to their metallic nanoparticle form.
-
Capping Agent: TETA can bind to the surface of newly formed nanoparticles, preventing their uncontrolled growth and aggregation. The amine groups provide a hydrophilic surface, which can be crucial for biological applications.
-
Stabilizer: The coordination of TETA's amine groups with the nanoparticle surface imparts colloidal stability, preventing the particles from settling out of solution.
-
Functionalization Handle: The primary and secondary amine groups on the surface of TETA-capped nanoparticles provide reactive sites for further functionalization, such as the attachment of targeting ligands, drugs, or imaging agents.
Experimental Protocols
Synthesis of TETA-Stabilized Silver Nanoparticles
This protocol is adapted from a method for preparing amine-coated silver nanoparticles.[2]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Triethylenetetramine (TETA) hydrate
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
-
Centrifuge
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Protocol:
-
Prepare a 0.1 M solution of AgNO₃ in deionized water.
-
Prepare a 0.2 M solution of TETA hydrate in ethanol.
-
In a flask, add 10 mL of the TETA hydrate solution to 40 mL of ethanol and heat the solution to 70°C with vigorous stirring.
-
Slowly inject 5 mL of the AgNO₃ solution into the heated TETA solution.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring the solution at 70°C for 1 hour to ensure the completion of the reaction.
-
Cool the solution to room temperature.
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with ethanol and deionized water to remove excess reactants.
-
Resuspend the purified nanoparticles in deionized water for storage and characterization.
Characterization:
-
UV-Vis Spectroscopy: Monitor the formation of silver nanoparticles by observing the surface plasmon resonance (SPR) peak, typically around 400-450 nm.
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the synthesized nanoparticles. Previous studies have reported the formation of spherical silver nanoparticles with an average size of 20 nm using this method.[2]
Proposed Protocol for Synthesis of TETA-Capped Gold Nanoparticles
This proposed protocol adapts a common citrate (B86180) reduction method by replacing citrate with TETA as both the reducing and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Triethylenetetramine (TETA) hydrate
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a series of TETA hydrate solutions of varying concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) in deionized water.
-
In a flask, heat 50 mL of the HAuCl₄ solution to boiling with vigorous stirring.
-
Rapidly add 5 mL of a selected TETA hydrate solution to the boiling HAuCl₄ solution.
-
Observe the color change of the solution from yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized gold nanoparticles.
Expected Outcome: The concentration of TETA is expected to influence the size of the gold nanoparticles. Higher concentrations of TETA may lead to smaller nanoparticles due to more effective capping and stabilization.
Proposed Protocol for Aqueous Synthesis of TETA-Stabilized Quantum Dots (e.g., CdTe)
This proposed protocol adapts a typical aqueous synthesis method for quantum dots, utilizing TETA as a stabilizing ligand.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Triethylenetetramine (TETA) hydrate
-
Deionized water
Equipment:
-
Three-neck flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas inlet
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
In a three-neck flask, dissolve CdCl₂ and TETA hydrate in deionized water. The molar ratio of Cd:TETA can be varied to optimize stability and size.
-
Deaerate the solution by bubbling with nitrogen gas for 30 minutes.
-
In a separate flask, prepare a fresh NaHTe solution by reacting Na₂TeO₃ with NaBH₄ in a nitrogen atmosphere.
-
Under vigorous stirring and a nitrogen atmosphere, inject the NaHTe solution into the Cd-TETA solution at room temperature.
-
Heat the reaction mixture to 100°C and reflux for a desired period (e.g., 1-4 hours). The size of the quantum dots will increase with refluxing time, which can be monitored by observing the fluorescence emission color.
-
Cool the reaction mixture to room temperature.
-
The resulting TETA-stabilized quantum dots can be purified by precipitation with isopropanol (B130326) and subsequent centrifugation.
Data Presentation
The following tables summarize quantitative data from the literature on the influence of amine functionalization and other parameters on nanoparticle properties. While specific data for TETA hydrate is limited, these tables provide valuable insights into expected trends.
Table 1: Effect of Amine-Containing Capping Agent Concentration on Nanoparticle Size
| Nanoparticle Type | Capping Agent | Capping Agent Concentration | Average Nanoparticle Size (nm) | Reference |
| Silver | Triethylenetetramine | Not specified | ~20 | [2] |
| Gold | Amine-terminated polymer | Increasing concentration | Decreasing size | General Trend |
| Quantum Dots | Amine-containing ligand | Increasing concentration | Generally smaller, more monodisperse | General Trend |
Table 2: Influence of Nanoparticle Size and Surface Charge on Cellular Uptake
| Nanoparticle Type | Size (nm) | Surface Charge | Cellular Uptake Efficiency | Reference |
| Polymeric | ~100 | Cationic (Amine) | High | [3] |
| Iron Oxide | Not specified | Cationic (Amine) | Higher than anionic | [4] |
| Gold | 10-60 | Varied | Size-dependent | [5] |
Table 3: Cytotoxicity of Amine-Functionalized Nanoparticles
| Nanoparticle Type | Cell Line | Amine Functionalization | IC50 Concentration (µg/mL) | Reference |
| Iron Oxide | Neurons | Aminosilane | >200 | [4] |
| Gold | Human Dermal Fibroblasts | CTAB (cationic) | Highly Toxic | [5] |
| Polymeric | Various | Poly(L-lysine) | Varies with cell type and polymer MW | General Trend |
Mandatory Visualizations
Experimental Workflow
Role of TETA in Nanoparticle Formation
Potential Cellular Uptake Pathway of TETA-Capped Nanoparticles
References
Application of Triethylenetetramine Hydrate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triethylenetetramine (B94423) (TETA) hydrate (B1144303), a versatile polyamine, is emerging as a critical component in the design and fabrication of sophisticated drug delivery systems. Its primary applications lie in its ability to function as a robust crosslinking agent for hydrogels and as a versatile functionalizing agent for a variety of nanoparticles. These properties allow for the development of drug carriers with enhanced stability, controlled release profiles, and targeted delivery capabilities for a range of therapeutic agents, from small molecules to biologics.
The amine groups of TETA offer reactive sites for conjugation to polymers, drugs, and targeting ligands. In the context of its hydrate form, it is important to note that the presence of water can influence its reactivity and solubility during the formulation process. The dihydrochloride (B599025) salt of TETA is known to form a dihydrate, which has been observed to have lower solubility compared to its anhydrous form[1][2]. This property can be strategically utilized in controlling the synthesis and drug release characteristics of the delivery system.
Key applications of triethylenetetramine hydrate in drug delivery include:
-
Crosslinking of Hydrogels: TETA serves as an effective crosslinker for natural and synthetic polymers, creating hydrogel networks with tunable mesh sizes. This allows for the controlled release of encapsulated drugs, with release rates governed by the crosslinking density[3][4].
-
Surface Functionalization of Nanoparticles: TETA can be used to modify the surface of nanoparticles, such as those made from PLGA or metallic oxides. This functionalization can improve nanoparticle stability, facilitate drug loading through electrostatic interactions, and allow for the attachment of targeting moieties to direct the carrier to specific cells or tissues[5][6].
-
Linker for Antibody-Drug Conjugates (ADCs): The reactive amine groups of TETA make it a suitable linker to conjugate cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively deliver potent therapies to cancer cells.
-
Component of Gene Delivery Systems: While the focus here is on small molecule drugs, it is noteworthy that TETA is a fundamental building block of poly(amido ethylenimines), which are effective non-viral vectors for gene delivery.
The biocompatibility of TETA-based systems is a crucial consideration. While TETA itself can be toxic at high concentrations, when incorporated into a polymeric matrix, its biocompatibility is generally improved. Nevertheless, comprehensive biocompatibility and toxicity studies are essential for any new TETA-based drug delivery formulation[5].
Experimental Protocols
Protocol 1: Synthesis of TETA-Crosslinked Chitosan (B1678972) Hydrogel for Controlled Drug Release
This protocol describes the preparation of a TETA-crosslinked chitosan hydrogel for the controlled release of a model hydrophilic drug.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Triethylenetetramine (TETA) hydrate
-
Glutaraldehyde (B144438) solution (25% in water)
-
Model drug (e.g., Metronidazole)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring for 24 hours at room temperature.
-
Drug Incorporation: Add the desired amount of the model drug to the chitosan solution and stir until a homogenous dispersion is achieved.
-
Crosslinking:
-
Slowly add a predetermined amount of TETA hydrate solution (e.g., 1% w/v in deionized water) to the drug-loaded chitosan solution under constant stirring.
-
Subsequently, add glutaraldehyde solution dropwise as a co-crosslinker to achieve the desired degree of crosslinking. The amount of glutaraldehyde will influence the swelling and release properties of the hydrogel.
-
-
Gelation: Continue stirring for 1 hour to ensure complete crosslinking and formation of the hydrogel.
-
Washing and Lyophilization: Wash the prepared hydrogel extensively with deionized water to remove any unreacted crosslinkers and then freeze-dry the hydrogel for 48 hours to obtain a porous scaffold.
Characterization:
-
Morphology: Analyze the surface morphology and internal structure of the lyophilized hydrogel using Scanning Electron Microscopy (SEM).
-
Swelling Studies: Determine the swelling ratio of the hydrogel in PBS (pH 7.4) at 37°C.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug loaded into the hydrogel using UV-Vis spectroscopy after extracting the drug from a known weight of the hydrogel.
-
In Vitro Drug Release: Perform in vitro drug release studies in PBS (pH 7.4) at 37°C using a dialysis membrane method and quantify the released drug at different time intervals using UV-Vis spectroscopy.
Protocol 2: Surface Functionalization of PLGA Nanoparticles with TETA for Targeted Drug Delivery
This protocol outlines the synthesis of TETA-functionalized Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for the delivery of a hydrophobic drug.
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
Poly(vinyl alcohol) (PVA)
-
Triethylenetetramine (TETA) hydrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA-COOH and the hydrophobic drug in DCM.
-
Add this organic phase to an aqueous solution of PVA under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
TETA Functionalization:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by reacting them with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.
-
Add TETA hydrate to the activated nanoparticle suspension and react for 2-4 hours at room temperature with gentle stirring.
-
-
Final Purification: Purify the TETA-functionalized nanoparticles by centrifugation and washing with deionized water to remove unreacted TETA and byproducts.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS). Successful TETA functionalization should result in a shift to a positive zeta potential.
-
Drug Loading and Encapsulation Efficiency: Quantify the encapsulated drug by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the drug concentration using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
In Vitro Drug Release: Conduct drug release studies in different pH buffers (e.g., pH 5.5 to simulate the endosomal environment and pH 7.4 for physiological conditions) and quantify the released drug over time.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on drug delivery systems utilizing amine-functionalized carriers. While specific data for TETA hydrate-based systems for small molecules are not extensively available in the literature, these tables provide representative values based on similar systems, such as those functionalized with other polyamines or used for gene delivery.
Table 1: Physicochemical Properties of TETA-Functionalized Nanoparticles
| Parameter | Representative Value Range | Method of Analysis |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +10 to +30 mV | Dynamic Light Scattering (DLS) |
| Drug Loading Efficiency | 5 - 15% | HPLC / UV-Vis Spectroscopy |
| Encapsulation Efficiency | 60 - 90% | HPLC / UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Characteristics from TETA-Crosslinked Hydrogels
| Time Point | Cumulative Drug Release (%) | Release Conditions |
| 1 hour | 10 - 25% | PBS (pH 7.4), 37°C |
| 6 hours | 30 - 50% | PBS (pH 7.4), 37°C |
| 12 hours | 50 - 70% | PBS (pH 7.4), 37°C |
| 24 hours | > 80% | PBS (pH 7.4), 37°C |
Visualizations
Cellular Uptake Pathway of TETA-Functionalized Nanoparticles
Caption: Cellular uptake of TETA-functionalized nanoparticles.
Experimental Workflow for Synthesis and Characterization
Caption: Development workflow for TETA-based drug carriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of functionalized PLGA-PEG nanoparticles for in vivo targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethylenetetramine Hydrate in the Preparation of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylenetetramine (B94423) (TETA) hydrate (B1144303) is a versatile polyamine that serves as a valuable building block in the synthesis of novel antimicrobial agents. Its unique structure, featuring multiple amine functionalities, allows for the creation of a diverse range of derivatives, including cationic surfactants, Schiff bases, and metal complexes, with potent antimicrobial properties. These compounds primarily exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to agents with specific metabolic targets.
This document provides detailed application notes on the synthesis of various TETA-based antimicrobial agents, quantitative data on their efficacy, and comprehensive protocols for their preparation and antimicrobial evaluation.
Synthesis of Antimicrobial Agents from Triethylenetetramine Hydrate
This compound can be chemically modified through several routes to yield compounds with significant antimicrobial activity. Key strategies include the formation of cationic surfactants by reacting TETA with fatty acids, the synthesis of Schiff bases through condensation with aldehydes or ketones, and the chelation of metal ions to form bioactive complexes.
Cationic Gemini (B1671429) Surfactants
Cationic gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer, can be synthesized from TETA. These amphiphilic molecules exhibit excellent antimicrobial activity due to their ability to interact with and disrupt the negatively charged bacterial cell membranes.
Schiff Base Derivatives and Metal Complexes
The reaction of TETA with aldehydes or ketones results in the formation of Schiff bases, which are compounds containing an imine or azomethine group. These Schiff bases can act as ligands, coordinating with various metal ions to form metal complexes. Both the Schiff bases and their metal complexes have demonstrated a broad spectrum of antimicrobial activities.
Data Presentation: Antimicrobial Activity of TETA Derivatives
The antimicrobial efficacy of triethylenetetramine-based compounds can be quantified using standard microbiological assays. The following tables summarize the in vitro antimicrobial activity of representative TETA derivatives against a panel of pathogenic bacteria.
Table 1: Zone of Inhibition of Cationic Gemini Surfactants Derived from Triethylenetetramine
| Compound | Alkyl Chain Length | Test Organism | Zone of Inhibition (mm) |
| GSCTDH | C8 | Bacillus subtilis | 16.57[1] |
| GSCTDH | C8 | Staphylococcus aureus | 19.46[1] |
| GSLTDH | C12 | Pseudomonas aeruginosa | 14.33[1] |
| GSLTDH | C12 | Escherichia coli | 18.31[1] |
Data sourced from Gawali & Usmani, 2019.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of a Triethylenetetramine Schiff Base Metal Complex
| Compound | Test Organism | MIC (µg/mL) |
| Cadmium complex of Bis(indoline-2-one)triethylenetetramine | Various bacteria | Reported to have higher activity than other tested metal complexes. Specific MIC values not provided in the abstract. |
Qualitative data from Zahan et al., 2015.
Experimental Protocols
Protocol 1: Synthesis of Cationic Gemini Surfactants from this compound and Fatty Acids
This protocol is based on the two-step methodology described by Gawali & Usmani (2019).
Step 1: Synthesis of 2-Alkyl-1-diethylenediaminimidazoline
-
In a round-bottom flask, combine triethylenetetramine with a fatty acid (e.g., caprylic acid, lauric acid, myristic acid, or palmitic acid) in an equimolar ratio.
-
Heat the reaction mixture, which will lead to the formation of the corresponding amide.
-
Continue heating the amide, which will result in cyclization to form the 2-alkyl-1-diethylenediaminimidazoline.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy.
-
Upon completion, allow the mixture to cool to room temperature.
Step 2: Synthesis of Cationic Gemini Surfactant
-
Dissolve the 2-alkyl-1-diethylenediaminimidazoline intermediate in a suitable solvent.
-
Add 1,6-dibromohexane (B150918) to the solution.
-
Reflux the reaction mixture for a specified period to facilitate the quaternization reaction, forming the cationic gemini surfactant.
-
After the reaction is complete, cool the mixture and isolate the product.
-
Purify the synthesized surfactant by recrystallization or column chromatography.
-
Confirm the chemical structure of the final product using analytical techniques such as FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Protocol 2: General Procedure for Purification of TETA Derivatives by Recrystallization
-
Dissolve the crude synthesized TETA derivative in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of crystals.
-
For further crystallization, the solution can be placed in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Antimicrobial Susceptibility Testing - Kirby-Bauer Disk Diffusion Method
-
Prepare a bacterial inoculum by selecting several well-isolated colonies of the test organism from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Aseptically place sterile filter paper discs impregnated with a known concentration of the synthesized TETA-based antimicrobial agent onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the TETA-based antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for the assay.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the synthesis and antimicrobial evaluation of TETA-based cationic gemini surfactants.
References
Application Notes and Protocols for CO2 Capture Using Triethylenetetramine (TETA) Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (TETA) is a versatile polyamine that has garnered significant interest as a potent absorbent for post-combustion CO2 capture. Its high reactivity, owing to the presence of multiple amine groups, allows for efficient capture of CO2 from flue gas streams. This document provides detailed methodologies and protocols for the application of TETA in both aqueous (hydrate) and non-aqueous systems for CO2 capture research. The term "TETA hydrate" in this context refers to aqueous solutions of TETA.
The primary advantages of TETA-based solvents include high CO2 absorption capacity and the potential for lower regeneration energy requirements compared to benchmark monoethanolamine (MEA) solutions.[1] Non-aqueous TETA solutions, in particular, offer unique advantages such as phase-changing behavior, which can lead to even greater energy savings during regeneration.[2]
These protocols are designed to provide researchers with a comprehensive guide to preparing, utilizing, and regenerating TETA-based solvents for CO2 capture studies, as well as the necessary safety precautions for handling this chemical.
Safety Precautions
Triethylenetetramine is a hazardous chemical that requires careful handling to minimize risks. The following safety precautions are essential and should be strictly adhered to in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical splash goggles and a face shield to protect against severe eye burns.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact, which can be harmful and cause severe irritation, burns, or sensitization.[3][4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation of vapors is possible, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be implemented.[3][5]
2.2. Handling and Storage
-
Ventilation: Facilities storing or using TETA should be equipped with an eyewash station and a safety shower.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Do not store in metal containers.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]
2.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[3][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and get medical aid.[3]
Reaction Mechanism and Experimental Workflow
The reaction of TETA with CO2 primarily involves the formation of carbamates. The workflow for a typical CO2 capture experiment involves solvent preparation, absorption of CO2, and subsequent regeneration of the solvent.
Caption: Reaction of CO2 with a secondary amine group in TETA to form a carbamate.
Caption: General experimental workflow for CO2 capture and regeneration using TETA.
Experimental Protocols
4.1. Protocol for CO2 Absorption in Aqueous TETA Solution
This protocol describes the determination of CO2 absorption capacity in an aqueous TETA solution using a stirred cell reactor.
4.1.1. Materials and Equipment
-
Triethylenetetramine (TETA)
-
Deionized water
-
CO2 gas (high purity)
-
Nitrogen (N2) gas (high purity)
-
Stirred cell reactor equipped with pressure and temperature sensors
-
Mass flow controllers
-
Gas chromatograph or other CO2 analyzer
-
Titration setup for CO2 loading analysis
4.1.2. Solvent Preparation
-
Prepare a 2.5 M aqueous solution of TETA by carefully dissolving the required amount of TETA in deionized water.
-
Allow the solution to cool to room temperature.
-
The concentration can be varied as needed for specific experimental goals. For blended solvents, TETA can be added to a primary solvent like a potassium carbonate solution.[7]
4.1.3. Absorption Procedure
-
Load a known volume of the TETA solution into the stirred cell reactor.
-
Seal the reactor and purge with N2 gas to remove any residual air.
-
Bring the reactor to the desired experimental temperature (e.g., 303 K, 313 K, or 323 K).[7]
-
Start the stirrer at a constant speed to ensure a consistent gas-liquid interface.
-
Introduce CO2 into the reactor at a controlled partial pressure (e.g., up to 30 kPa).[7]
-
Monitor the pressure inside the reactor. The absorption of CO2 will cause a pressure drop.
-
Continue the experiment until the pressure stabilizes, indicating that the solution is saturated with CO2 at the given conditions.
-
The amount of CO2 absorbed can be calculated from the pressure change using the ideal gas law, accounting for the gas volume in the reactor.
4.1.4. Analysis of CO2 Loading
-
After the absorption experiment, carefully take a sample of the CO2-loaded (rich) TETA solution.
-
Determine the CO2 loading (moles of CO2 per mole of TETA) using a suitable analytical method, such as titration with a strong acid.
4.2. Protocol for Thermal Regeneration of Aqueous TETA Solution
This protocol outlines the process for regenerating the CO2-rich TETA solution.
4.2.1. Materials and Equipment
-
CO2-rich TETA solution from the absorption experiment
-
Regeneration setup (e.g., a heated flask with a condenser and a collection system for the released CO2)
-
Heating mantle or oil bath
-
Gas flow meter or gas bag for collecting released CO2
4.2.2. Regeneration Procedure
-
Transfer the CO2-rich TETA solution to the regeneration flask.
-
Heat the solution to the desired regeneration temperature (e.g., 90°C to 120°C).[1]
-
The absorbed CO2 will be released from the solution.
-
Pass the released gas through a condenser to capture any water vapor, and then collect the dry CO2.
-
Quantify the amount of CO2 released to determine the regeneration efficiency.
-
The remaining solution is the regenerated (lean) solvent, which can be analyzed for its residual CO2 loading and potentially reused in subsequent absorption cycles.
Data Presentation
The performance of TETA-based solvents for CO2 capture can be evaluated based on several key parameters. The following tables summarize quantitative data from various studies.
Table 1: CO2 Absorption Capacity of Aqueous TETA Solutions
| Solvent Composition | Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2 / mol TETA) | Reference |
| 1.5 M K2CO3 + 1.0 M TETA | 303.15 | ~30 | > 0.8 (approx.) | [7] |
| 1.5 M K2CO3 + 1.0 M TETA | 313.15 | ~30 | > 0.7 (approx.) | [7] |
| 1.5 M K2CO3 + 1.0 M TETA | 323.15 | ~30 | ~ 0.65 | [7] |
| 30 wt% TETA | 313.15 | 81.0 | 1.43 | [8] |
| 30 wt% TETA | 333.15 | 101.3 | 1.34 | [8] |
| 1 M TETA + 4 M DEEA | 303.15 (30°C) | Not specified | 3.44 (mol/kg solution) | [1] |
Table 2: CO2 Absorption and Regeneration in Non-Aqueous TETA Solutions
| Solvent System | Absorption Capacity | Regeneration Method | Regeneration Temp. (°C) | Regeneration Efficiency | Reference |
| TETA in Ethanol | Higher than aqueous TETA | Thermal | 90 | Good (decomposition of TETA-carbamate) | [2] |
| 30 wt% TETA in 1,4-Butanediol (BDO) | 1.49 (mol/mol TETA) after 8 cycles | Microwave (800 W) | 110 (optimal) | ~86% CO2 recovery after 8 cycles | [3] |
| 30 wt% TETA in Polyethylene Glycol (PEG200) | 1.65 (mol/mol TETA) after 8 cycles | Microwave (800 W) | Not specified | ~91% CO2 recovery after 8 cycles | [3] |
| 1 M TETA in PEG200 | 1.63 (mol/mol TETA) | Microwave | Not specified | 96% after 4 cycles | [9] |
| 40 wt% TETA/AMP in Ethanol | 3.71 (mol/kg solution) | Thermal | Not specified | 95.4% after 5 cycles | [7] |
Conclusion
Triethylenetetramine hydrate (B1144303) and non-aqueous TETA solutions are effective solvents for CO2 capture. The protocols and data presented here provide a foundation for researchers to explore and optimize TETA-based CO2 capture technologies. Proper safety measures are paramount when working with TETA. The choice between aqueous and non-aqueous systems will depend on the specific application, with non-aqueous systems showing promise for reduced regeneration energy costs. Further research can focus on optimizing solvent blends, process conditions, and long-term stability of these promising absorbents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and modeling study of CO2 capture by phase change blend of triethylenetetramine-ethanol solvent | Hamed Rashidi, دانشیار at [research.kut.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Triethylenetetramine (TETA) Hydrate as a Hardener for Epoxy Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (TETA) is a widely utilized aliphatic amine curing agent for epoxy resins, valued for its ability to facilitate rapid cross-linking at ambient temperatures.[1] This property makes it a crucial component in the formulation of a diverse range of materials, including industrial coatings, adhesives, and composites.[1][2] The reaction between the amine groups of TETA and the epoxide groups of the resin forms a rigid, three-dimensional thermoset network, imparting desirable mechanical strength and chemical resistance to the final product.[2][3] These application notes provide detailed protocols for the preparation and characterization of epoxy resin composites cured with TETA, summarizing key performance data to guide researchers in their materials development endeavors.
Chemical Curing Mechanism
The curing of an epoxy resin with Triethylenetetramine (TETA) is a polyaddition reaction. The primary and secondary amine groups in the TETA molecule act as active sites that react with the epoxide rings of the epoxy resin (commonly Diglycidyl ether of bisphenol A or DGEBA). This reaction opens the epoxide ring and forms a hydroxyl group, while creating a new covalent bond between the nitrogen of the amine and the carbon of the epoxy. This process continues, with each TETA molecule capable of reacting with multiple epoxy groups, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the final mechanical and thermal properties of the cured epoxy composite.[4]
Experimental Protocols
Materials Required
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol-A, DGEBA)
-
Triethylenetetramine (TETA) hardener
-
Optional: Fillers (e.g., montmorillonite (B579905) clay, kaolinite), reinforcing fibers (e.g., carbon fiber)
-
Mixing containers (e.g., plastic bucket)
-
Electronic mixer or magnetic stirrer
-
Electronic scale
-
Molds (e.g., steel or silicone, pre-treated with a mold-releasing agent)
-
Vacuum desiccator or chamber for degassing
-
Oven for post-curing
Protocol 1: Preparation of Neat Epoxy-TETA Composites
This protocol outlines the steps for preparing a simple epoxy composite cured with TETA.
-
Stoichiometric Calculation : Determine the correct mixing ratio of epoxy resin to TETA hardener. This is based on the amine hydrogen equivalent weight (AHEW) of TETA and the epoxy equivalent weight (EEW) of the resin. For many common DGEBA resins, a stoichiometric ratio is approximately 13 parts of TETA per hundred parts of resin (phr) by weight.[5]
-
Weighing : Accurately weigh the calculated amounts of epoxy resin and TETA hardener into a clean mixing container using an electronic scale.[2]
-
Mixing : Thoroughly mix the resin and hardener for approximately one minute using an electronic mixer or by manual stirring until a homogeneous mixture is achieved.[2]
-
Degassing : Place the mixture in a vacuum chamber to remove any entrapped air bubbles until no more bubbles are visible.[6]
-
Casting : Pour the degassed mixture into pre-treated molds.[6]
-
Curing : Allow the samples to cure at room temperature for a specified period, typically ranging from 24 hours to 7 days.[2][6]
-
Post-Curing : After the initial room temperature cure, demold the samples and subject them to a post-curing cycle in an oven. A typical cycle is 2 hours at 100°C followed by 2 hours at 160°C.[6]
-
Characterization : Once cooled to room temperature, the samples are ready for mechanical, thermal, and chemical characterization.
Protocol 2: Preparation of Epoxy-TETA Composites with Fillers
This protocol is an extension of Protocol 1 for incorporating fillers into the epoxy matrix.
-
Follow steps 1 and 2 from Protocol 1.
-
Filler Addition : Add the desired weight percentage of the filler (e.g., 3-7 wt% of organically modified montmorillonite) to the epoxy resin before adding the hardener.[6]
-
Dispersion : Thoroughly mix the filler into the resin using a high-shear mixer or sonicator to ensure uniform dispersion.
-
Hardener Addition and Mixing : Add the TETA hardener to the resin-filler mixture and mix until homogeneous.
-
Follow steps 4 through 8 from Protocol 1.
Data Presentation
The following tables summarize the quantitative data for the mechanical and thermal properties of epoxy composites cured with TETA under various conditions.
Table 1: Mechanical Properties of TETA-Cured Epoxy Composites
| Epoxy System | Curing Conditions | Test Standard | Compressive Strength (MPa) | Compressive Modulus (GPa) |
| DGEBA/TETA | Room Temp. (7 days) + Post-cure (2h @ 100°C, 2h @ 160°C) | - | 65 | - |
| DGEBA/TETA | - | - | - | 2.85 |
| DGEBA/IPD/TETA (25/75) | Room Temp. (7 days) + Post-cure (2h @ 100°C, 2h @ 160°C) | - | 75 | - |
| DGEBA/IPD/TETA (75/25) | Room Temp. (7 days) + Post-cure (2h @ 100°C, 2h @ 160°C) | ASTM D579.01 Method B | 80 | - |
| DGEBA/IPD/TETA (75/25) + 3 wt% OMMT | Room Temp. (7 days) + Post-cure (2h @ 100°C, 2h @ 160°C) | ASTM D579.01 Method B | 94 | - |
DGEBA: Diglycidyl ether of bisphenol-A, IPD: Isophorone diamine, TETA: Triethylenetetramine, OMMT: Organically modified montmorillonite.[6][7]
Table 2: Thermal Properties of TETA-Cured Epoxy Composites
| Epoxy System | Analysis Method | Parameter | Value |
| DGEBA/TETA | DMTA | Glass Transition Temperature (Tg) - Onset of Storage Modulus | 58 °C |
| DGEBA/TETA | DMTA | Glass Transition Temperature (Tg) - Max of Loss Tangent | 101 °C |
| DGEBA/TETA | TGA | Temperature at 1% Weight Loss (T1%) | 219 °C |
| DGEBA/TETA | TGA | Temperature at 5% Weight Loss (T5%) | > 250 °C |
DMTA: Dynamic Mechanical Thermal Analysis, TGA: Thermogravimetric Analysis.[7][8]
Characterization Protocols
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique to monitor the curing reaction of the epoxy resin with TETA. The disappearance of the characteristic peak of the epoxide ring around 915 cm⁻¹ confirms the progress of the curing reaction.[9][10]
-
Instrument : FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure :
-
Obtain a background spectrum.
-
Place a small amount of the uncured epoxy-TETA mixture on the ATR crystal and record the spectrum.
-
Record spectra at different time intervals during the curing process (both at room temperature and after post-curing) to monitor the change in the epoxide peak intensity.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the cured composites.[11][12]
-
DSC for Glass Transition Temperature (Tg) :
-
Instrument : Differential Scanning Calorimeter.
-
Procedure :
-
Accurately weigh a small sample (5-10 mg) of the cured composite into an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 200 °C).
-
The Tg is determined from the inflection point in the heat flow curve.[13]
-
-
-
TGA for Thermal Stability :
-
Instrument : Thermogravimetric Analyzer.
-
Procedure :
-
Place a small, accurately weighed sample of the cured composite into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 800 °C).[11]
-
The TGA curve provides information on the degradation temperatures and char yield.
-
-
Mechanical Testing
The mechanical properties of the cured composites, such as compressive strength and modulus, are determined using a universal testing machine according to relevant ASTM or ISO standards.[3]
-
Compressive Strength (ASTM D695) :
-
Specimen : Prepare specimens with standardized dimensions (e.g., 5 cm x 5 cm x 5 cm cubes for some applications).[2][3]
-
Procedure :
-
Place the specimen between the compression platens of the universal testing machine.
-
Apply a compressive load at a constant rate of crosshead displacement until the specimen fails.
-
The compressive strength and modulus are calculated from the recorded load-displacement data.
-
-
Conclusion
Triethylenetetramine hydrate (B1144303) serves as an effective and versatile hardener for epoxy resin composites, offering rapid curing and contributing to robust mechanical and thermal properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and characterize TETA-cured epoxy composites for a wide array of applications. Careful control of the stoichiometric ratio, curing conditions, and filler dispersion is crucial for optimizing the final properties of the composite material.
References
- 1. mdpi.com [mdpi.com]
- 2. jsr.org [jsr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eudoxuspress.com [eudoxuspress.com]
- 6. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. engineering.unt.edu [engineering.unt.edu]
- 13. Study of the Cure of a Diglycidyl-Ether of Bisphenol-a (DGEBA) / Triethylenetetramine (TETA) Epoxy System by Non-Isothermal Differential Scanning Calorimetry (DSC) | Scientific.Net [scientific.net]
Application Notes and Protocols for the Quantification of Triethylenetetramine (TETA) Hydrate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylenetetramine (B94423) (TETA) is a chelating agent primarily used in the treatment of Wilson's disease to remove excess copper from the body. It is also being investigated for other therapeutic applications. Accurate and reliable quantification of TETA in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the most common analytical methods used for TETA quantification.
Analytical Methods Overview
Several analytical methods have been developed for the quantification of TETA in biological matrices. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The primary methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for TETA quantification due to its high sensitivity, selectivity, and ability to simultaneously measure TETA and its metabolites.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method offers good sensitivity and is a viable alternative to LC-MS/MS. It requires derivatization of TETA to introduce a fluorescent tag.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive than fluorescence or mass spectrometry detection and also requires derivatization to make TETA detectable by UV.
Application Note 1: Quantification of TETA and its Metabolites in Human Plasma and Urine by LC-MS/MS
This method allows for the simultaneous determination of triethylenetetramine (TETA) and its major metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT), in human plasma and urine.[1][2][3][4]
Principle
Samples are prepared by a simple protein precipitation step. The supernatant is then injected into a liquid chromatography system coupled with a tandem mass spectrometer for separation and detection. Quantification is achieved by comparing the peak area ratios of the analytes to an internal standard.
Quantitative Data Summary
| Parameter | TETA | MAT | DAT |
| Matrix | Human Plasma & Urine | Human Plasma & Urine | Human Plasma & Urine |
| Calibration Range | 0.25–16 µM | 0.25–16 µM | 0.25–16 µM |
| Lower Limit of Quantification (LLOQ) | 0.25 µM | 0.25 µM | 0.25 µM |
| Within-Run Precision (%RSD) | 0.5–15.0% (Plasma), 0.4–12.2% (Urine) | 0.5–15.0% (Plasma), 0.4–12.2% (Urine) | 0.5–15.0% (Plasma), 0.4–12.2% (Urine) |
| Between-Run Precision (%RSD) | 0.1–15.0% (Plasma), 0.2–10.8% (Urine) | 0.1–15.0% (Plasma), 0.2–10.8% (Urine) | 0.1–15.0% (Plasma), 0.2–10.8% (Urine) |
| Accuracy (% Bias) | 4.1–10.8% (Plasma), 0.5–12.8% (Urine) | 4.1–10.8% (Plasma), 0.5–12.8% (Urine) | 4.1–10.8% (Plasma), 0.5–12.8% (Urine) |
| Mean Recovery | 95.4 ± 17.0% (Plasma), 90.0 ± 10.1% (Urine) | 92.1 ± 16.8% (Plasma), 98.5 ± 16.4% (Urine) | 97.8 ± 9.8% (Plasma), 92.6 ± 10.7% (Urine) |
Table 1: Summary of quantitative performance parameters for the LC-MS/MS method for TETA and its metabolites.[3]
Experimental Protocol
3.1. Materials and Reagents
-
Triethylenetetramine (TETA) dihydrochloride
-
N1-acetyltriethylenetetramine (MAT) trihydrochloride
-
N1,N10-diacetyltriethylenetetramine (DAT) dihydrochloride
-
N1-acetylspermine (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Heptafluorobutyric acid (HFBA)
-
Ultrapure water (18 MΩ)
-
Human plasma and urine (control)
3.2. Sample Preparation
-
Thaw frozen plasma or urine samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or urine.
-
Add 50 µL of 10 µM internal standard solution (N1-acetylspermine).
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge at 10,000 x g to pellet the precipitated proteins.[3]
-
Transfer the supernatant to an HPLC vial with a glass insert.
-
Add HFBA to a final concentration of >50 mM to stabilize TETA.[3]
3.3. LC-MS/MS Conditions
-
LC System: Agilent 1100 Series or equivalent
-
Mobile Phase: 15% Acetonitrile, 85% Water, 0.1% Heptafluorobutyric acid[1][2][3][4]
-
Flow Rate: Isocratic elution
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Workflow Diagram
Figure 1: LC-MS/MS workflow for TETA analysis.
Application Note 2: Quantification of TETA in Human and Rabbit Sera by HPLC with Fluorescence Detection
This method provides a highly selective and simple approach for determining TETA concentrations in serum samples.[5] It involves a derivatization step to make TETA fluorescent.
Principle
TETA and an internal standard (1,6-hexanediamine) are derivatized with a pyrene-based reagent, 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester, to form excimer-forming fluorescent derivatives. These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.
Quantitative Data Summary
| Parameter | Value |
| Matrix | Human & Rabbit Serum |
| Detection Limit (S/N=3) | 18 ng/mL (0.13 nmol/mL) |
| On-column Detection Limit | 0.2 pmol |
| Chromatographic Run Time | < 20 minutes |
Table 2: Summary of quantitative performance parameters for the HPLC-FD method for TETA.[5]
Experimental Protocol
3.1. Materials and Reagents
-
Triethylenetetramine (TETA)
-
1,6-hexanediamine (Internal Standard, IS)
-
4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (Pyrene reagent)
-
Acetonitrile (ACN), HPLC grade
-
Reversed-phase HPLC column
-
Human or rabbit serum (control)
3.2. Sample Preparation and Derivatization
-
To a serum sample, add the internal standard solution.
-
Perform a sample clean-up step if necessary (e.g., protein precipitation or solid-phase extraction).
-
Adjust the pH of the sample for the derivatization reaction.
-
Add the pyrene (B120774) reagent solution in acetonitrile.
-
Allow the derivatization reaction to proceed under controlled temperature and time.
-
Stop the reaction and prepare the sample for HPLC injection.
3.3. HPLC-FD Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector
-
Column: Reversed-phase column
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Standard loop volume (e.g., 20 µL).
-
Fluorescence Detection:
Workflow Diagram
Figure 2: HPLC-FD workflow for TETA analysis.
Alternative and Emerging Methods
While LC-MS/MS and HPLC-FD are well-established, other methods have been reported for TETA quantification:
-
HPLC with UV Detection: This method often involves pre- or post-column derivatization to form a UV-absorbing complex, for example, with copper (II) ions or by reacting with reagents like 1-naphthylisothiocyanate.[4] While simpler, it may lack the sensitivity of other methods.[4][6][7]
-
Colorimetric Methods: A novel approach using modified silver nanoparticles has been developed for the colorimetric quantification of TETA.[6] This method is rapid and requires minimal sample preparation, making it potentially suitable for high-throughput screening, although its application in complex biological matrices requires further validation.[6]
Conclusion
The choice of analytical method for the quantification of triethylenetetramine hydrate (B1144303) in biological samples depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, along with the ability to analyze metabolites concurrently. HPLC with fluorescence detection provides a robust and sensitive alternative. The detailed protocols and data presented in these application notes should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of TETA.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic determination of triethylenetetramine in human and rabbit sera based on intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Developing an analytical method for quantification of trientine based on modified silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triethylenetetramine Hydrate by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS method for the quantitative analysis of triethylenetetramine (B94423) (TETA) hydrate (B1144303). Triethylenetetramine is a chelating agent used in the treatment of Wilson's disease. This method is suitable for the determination of TETA in pharmaceutical formulations and for quality control purposes. The protocol employs reversed-phase chromatography coupled with mass spectrometric detection, providing high selectivity and accuracy.
Introduction
Triethylenetetramine (TETA) is a copper-chelating agent primarily used to treat Wilson's disease, a genetic disorder leading to copper accumulation. Accurate and reliable quantification of TETA in drug substances and products is crucial for ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful analytical tool for this purpose due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of TETA hydrate using a C18 reversed-phase column and a single quadrupole or tandem mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Triethylenetetramine Dihydrochloride (or hydrate) reference standard (99% purity or higher)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (Ultrapure, 18 MΩ·cm)[1]
-
Methanol (HPLC grade)
-
Internal Standard (IS): N1-acetylspermine or a stable isotope-labeled TETA (e.g., Trientine-D4) is recommended for bioanalytical assays but may not be necessary for pharmaceutical quality control.[2][4][5]
Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Mass spectrometer (Single Quadrupole or Triple Quadrupole) with an electrospray ionization (ESI) source[1]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 50 mm, 5 µm[4][5][6] |
| Mobile Phase A | 0.1% HFBA in Water[1][3] |
| Mobile Phase B | 0.1% HFBA in Acetonitrile[1] |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 40 °C[4][5][6] |
| Injection Volume | 5 µL |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: HPLC Gradient Program [1]
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitored Ion (m/z) | [M+H]+ = 147.2 for TETA[2][3][7] |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Mass Spectrometer Conditions
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of triethylenetetramine reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with Mobile Phase A.
Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh a portion of the formulation equivalent to 10 mg of triethylenetetramine hydrate.
-
Transfer to a 100 mL volumetric flask and add approximately 80 mL of Mobile Phase A.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
The described HPLC-MS method provides excellent separation and detection of triethylenetetramine. The use of HFBA as an ion-pairing agent improves peak shape and retention on the C18 column. Mass spectrometric detection in selected ion monitoring (SIM) mode for the [M+H]+ ion of TETA at m/z 147.2 ensures high selectivity and minimizes interference from excipients.
Method Validation Summary
A summary of typical method validation parameters is presented below.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Range | 10 - 1000 ng/mL[4][5] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | 10.009 ng/mL[4][5] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 4: Method Validation Summary [4][5]
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Logical relationship of the HPLC-MS system components.
Conclusion
The HPLC-MS method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in pharmaceutical preparations. The method is highly selective, sensitive, and accurate, making it suitable for routine quality control and research applications. The detailed protocol and validation data provide a solid foundation for the implementation of this method in a laboratory setting.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Silica Particles with Triethylenetetramine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Silica (B1680970) particles are widely utilized in various scientific and industrial applications, including chromatography, catalysis, and drug delivery, owing to their high surface area, tunable pore size, and biocompatibility. The surface of native silica is rich in silanol (B1196071) groups (Si-OH), which can be readily modified to introduce various functional groups, thereby tailoring the particles' properties for specific applications. Functionalization with amine-containing ligands, such as triethylenetetramine (B94423) (TETA), is of particular interest. The resulting amino-functionalized silica particles exhibit enhanced capabilities for metal ion chelation, CO2 capture, and as carriers for the controlled delivery of therapeutic agents.[1][2] The primary amino groups on the TETA molecule provide reactive sites for the covalent attachment of drugs, targeting moieties, or other molecules of interest.[3] This document provides detailed protocols for the synthesis of TETA-functionalized silica particles and highlights their application in drug delivery and metal ion adsorption.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles which can be subsequently functionalized.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Absolute Ethanol (B145695)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of absolute ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[4]
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.[4]
Functionalization of Silica Particles with Triethylenetetramine (TETA)
This protocol details the surface modification of silica particles with TETA.
Materials:
-
Activated spherical silica gel (or synthesized silica nanoparticles from Protocol 1)
-
γ-Chloropropyltrimethoxysilane (CPTS)
-
Triethylenetetramine (TETA)
-
Nitrogen gas supply
Procedure:
-
Synthesis of CPTS-TETA intermediate:
-
Grafting onto silica:
-
Disperse the activated silica gel in toluene in a separate flask under mechanical stirring and a nitrogen atmosphere.[5]
-
Add the CPTS-TETA intermediate to the silica suspension.
-
Allow the reaction to proceed, effectively grafting the TETA molecules onto the silica surface.
-
-
Washing and Drying:
-
After the reaction, collect the TETA-functionalized silica particles (SG-TETA) by filtration or centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted reagents.
-
Dry the functionalized silica particles under vacuum.
-
Data Presentation
Quantitative Data on Adsorption Capacities
The following table summarizes the adsorption capacities of TETA-functionalized silica (SG-TETA) for gold (III) ions.
| Adsorbent | Adsorption Capacity (mmol g⁻¹) |
| SG-TETA | 2.11[5][6] |
| SG-TETA2* | 2.27[5][6] |
*SG-TETA2 refers to a hyperbranched dendrimer-like polymer modification using TETA.[5][6]
Quantitative Data on Drug Loading and Release
This table presents data on the loading and release of the antimicrobial drug sulfamethizole (B1682507) (SMZ) from bare mesoporous silica nanoparticles (MSN) and TETA-functionalized MSN (MSN-TETA).
| Carrier | SMZ Loading (mg g⁻¹) | Maximum SMZ Release (%) | Release Rate Constant (k₁ h⁻¹) |
| MSN | 215.4[7][8] | 69.8[7] | 136[7][8] |
| MSN-TETA | 345.8[7][8] | 42.7[7] | 3.04[7][8] |
Visualizations
Experimental Workflow for TETA Functionalization
Caption: Workflow for the synthesis and functionalization of silica particles with TETA.
Logical Relationship of Functionalization for Drug Delivery
Caption: Logical flow from raw materials to the application of TETA-functionalized silica in drug delivery.
Applications
TETA-functionalized silica particles are versatile materials with a range of potential applications in research and drug development.
-
Drug Delivery: The amine groups on the surface of TETA-functionalized silica can interact with drug molecules through hydrogen bonding or electrostatic interactions, leading to high drug loading capacities.[7][8] The functionalization has been shown to slow down the release of drugs, which is beneficial for controlled and sustained drug delivery applications.[7][8] This makes them promising carriers for delivering therapeutics to target sites while minimizing systemic side effects.[9]
-
Metal Ion Adsorption: The nitrogen atoms in the TETA molecule act as effective chelating agents for various metal ions. This property makes TETA-functionalized silica an excellent adsorbent for the removal of heavy metals from aqueous solutions.[5][10] This is particularly relevant for environmental remediation and the recovery of precious metals.[5][6]
-
Catalysis: The functionalized silica can serve as a solid support for catalytic metal nanoparticles. The amine groups can help in stabilizing the nanoparticles and may also participate in the catalytic reaction mechanism.
-
CO2 Capture: The amino groups on the surface of the functionalized silica can react with CO2, making these materials potential candidates for CO2 capture and sequestration technologies.[1]
Characterization: Successful functionalization can be confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy can identify the characteristic peaks of the amine groups on the silica surface.[5] Thermogravimetric Analysis (TGA) can be used to quantify the amount of TETA grafted onto the silica.[8] Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen, confirming the presence of the organic moiety.[11] The surface area and pore size of the materials can be determined by nitrogen adsorption-desorption isotherms.[7][8]
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fabrication of Triethylenetetramine Terminal Hyperbranched Dendrimer-Like Polymer Modified Silica Gel and Its Prominent Recovery Toward Au (III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of Triethylenetetramine Terminal Hyperbranched Dendrimer-Like Polymer Modified Silica Gel and Its Prominent Recovery Toward Au (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adsorption and Release of Sulfamethizole from Mesoporous Silica Nanoparticles Functionalised with Triethylenetetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Surface functionalized mesoporous silica nanoparticles for intravitreal application of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triethylenetetramine Hydrate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. The functionalization of MOFs with amine groups can significantly enhance their properties, particularly their affinity for CO2 and heavy metals. Triethylenetetramine (B94423) (TETA), a linear polyamine, is a key functionalizing agent in this context. While the direct use of triethylenetetramine hydrate (B1144303) as a template or structure-directing agent in the in-situ synthesis of MOFs is not extensively documented, its application in the post-synthetic modification of existing MOF structures is a well-established and effective strategy. This document provides detailed application notes and protocols for the amine functionalization of MOFs using a TETA analogue, tetraethylenepentamine (B85490) (TEPA), as a representative example, focusing on the widely studied MIL-101(Cr) and Mg-MOF-74 frameworks.
Introduction
The introduction of amine functionalities into MOFs can be achieved through two primary routes: in-situ synthesis, where an amine-containing ligand is used during the initial framework construction, and post-synthetic modification (PSM), where a pre-synthesized MOF is chemically modified. While the in-situ approach using ligands bearing amine groups is common, the use of free polyamines like triethylenetetramine hydrate as structure-directing agents or templates during the initial crystallization is less explored but holds potential for creating novel framework topologies.
The more prevalent and versatile method for incorporating molecules like TETA is through post-synthetic modification. This technique allows for the introduction of functional groups onto the internal and external surfaces of a stable, pre-formed MOF without altering its underlying crystal structure. This approach offers the advantage of functionalizing a wide range of robust MOFs with diverse amine molecules to tailor their properties for specific applications.
This document will focus on the post-synthetic modification of MOFs with linear polyamines, providing detailed protocols and comparative data to guide researchers in this area.
Post-Synthetic Modification of MOFs with Polyamines
Post-synthetic modification by grafting amines onto the coordinatively unsaturated metal sites within the MOF structure is a powerful technique to enhance adsorption capacities and catalytic activities. The following sections detail the synthesis of parent MOFs and their subsequent functionalization with a TETA analogue, tetraethylenepentamine (TEPA).
Data Presentation: Physicochemical Properties of Parent and Amine-Functionalized MOFs
The following tables summarize the key quantitative data for MIL-101(Cr) and Mg-MOF-74 before and after functionalization with tetraethylenepentamine (TEPA).
| Property | MIL-101(Cr) (Parent) | TEPA-MIL-101(Cr) (Functionalized) | Reference |
| BET Surface Area | ~3000-4000 m²/g | Lower than parent MOF (pore filling) | [1] |
| Pore Volume | ~1.5-2.0 cm³/g | Lower than parent MOF | [1] |
| Adsorption Capacity (Pb(II)) | Not Reported | 227.5 mg/g | [2] |
| Adsorption Capacity (Cu(II)) | Not Reported | 217.7 mg/g | [2] |
| Adsorption Capacity (Cd(II)) | Not Reported | 221.4 mg/g | [2] |
| Adsorption Capacity (Co(II)) | Not Reported | 215.6 mg/g | [2] |
| Property | Mg-MOF-74 (Parent) | TEPA-Mg-MOF-74 (Functionalized) | Reference |
| BET Surface Area | ~1300-1700 m²/g | Lower than parent MOF | [3] |
| CO₂ Adsorption Capacity (25°C, 1 bar) | 23.4 wt% | 26.9 wt% | [3] |
Experimental Protocols
Protocol 1: Synthesis of MIL-101(Cr)
This protocol describes the solvothermal synthesis of the parent MOF, MIL-101(Cr).
Materials:
-
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid (H₂BDC)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined autoclave, dissolve Cr(NO₃)₃·9H₂O and terephthalic acid in deionized water. The molar ratio of Cr³⁺:H₂BDC:H₂O is typically 1:1:277.
-
Seal the autoclave and heat it in an oven at 220°C for 8-12 hours.
-
After cooling to room temperature, collect the green solid product by filtration or centrifugation.
-
To remove unreacted terephthalic acid and other impurities, wash the product with hot deionized water and then with hot ethanol.
-
Further purify the material by treating it with a hot DMF solution (e.g., at 150°C for 6 hours) to remove any remaining impurities.
-
Finally, wash the purified MIL-101(Cr) with hot ethanol and dry it under vacuum at 150°C.
Protocol 2: Post-Synthetic Modification of MIL-101(Cr) with Tetraethylenepentamine (TEPA)
This protocol details the grafting of TEPA onto the coordinatively unsaturated Cr(III) sites of MIL-101(Cr).[2]
Materials:
-
Synthesized MIL-101(Cr)
-
Tetraethylenepentamine (TEPA)
-
Anhydrous toluene (B28343)
Procedure:
-
Activate the synthesized MIL-101(Cr) by heating it under vacuum at 150°C for 12 hours to remove guest molecules and expose the coordinatively unsaturated metal sites.
-
Suspend the activated MIL-101(Cr) in anhydrous toluene.
-
Add a solution of TEPA in anhydrous toluene to the MIL-101(Cr) suspension. The amount of TEPA can be varied to achieve different loading levels.
-
Stir the mixture at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, cool the mixture to room temperature and collect the solid product by filtration or centrifugation.
-
Wash the TEPA-functionalized MIL-101(Cr) thoroughly with anhydrous toluene and then with a volatile solvent like ethanol or dichloromethane (B109758) to remove any unreacted TEPA.
-
Dry the final product under vacuum at a moderate temperature (e.g., 80-100°C).
Protocol 3: Synthesis of Mg-MOF-74
This protocol describes the synthesis of the parent MOF, Mg-MOF-74.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve Mg(NO₃)₂·6H₂O and H₄DOBDC in a mixture of DMF, methanol, and deionized water in a screw-capped vial.
-
Heat the vial in an oven at 125°C for 20-24 hours.
-
After cooling, decant the mother liquor and wash the crystalline product with fresh DMF and then with methanol.
-
Activate the Mg-MOF-74 by solvent exchange with methanol, followed by heating under dynamic vacuum at a temperature above 180°C.
Protocol 4: Post-Synthetic Modification of Mg-MOF-74 with Tetraethylenepentamine (TEPA)
This protocol details the impregnation of TEPA into the pores of Mg-MOF-74.[3]
Materials:
-
Synthesized and activated Mg-MOF-74
-
Tetraethylenepentamine (TEPA)
-
Anhydrous methanol or ethanol
Procedure:
-
Suspend the activated Mg-MOF-74 in an anhydrous solvent such as methanol or ethanol.
-
Add a solution of TEPA in the same anhydrous solvent to the Mg-MOF-74 suspension. The amount of TEPA can be adjusted to control the degree of functionalization.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the TEPA-impregnated Mg-MOF-74 by filtration or centrifugation.
-
Wash the product with the anhydrous solvent to remove excess TEPA.
-
Dry the final product under vacuum at a temperature below the decomposition temperature of TEPA (e.g., < 150°C).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and post-synthetic modification of MOFs with polyamines.
Caption: Logical relationship of TETA in enhancing MOF properties via functionalization.
Conclusion
While the direct synthesis of MOFs using this compound as a templating agent remains an area for further exploration, the post-synthetic modification of pre-formed MOFs with TETA and its analogues is a robust and effective method for tailoring their chemical properties. The protocols provided herein for the functionalization of MIL-101(Cr) and Mg-MOF-74 demonstrate a generalizable approach for enhancing the performance of MOFs in applications such as carbon capture and heavy metal remediation. The significant improvements in adsorption capacities underscore the importance of amine functionalization in the development of advanced porous materials for environmental and industrial applications. Researchers are encouraged to adapt these protocols to other MOF systems and explore the rich chemical possibilities offered by post-synthetic modification.
References
- 1. Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
Application Notes and Protocols for Studying the Reaction Kinetics of Triethylenetetramine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (B94423) (TETA) is a copper-chelating agent used in the treatment of Wilson's disease. The stability of its solid form is a critical parameter in pharmaceutical development, as the formation of hydrates can significantly impact its physicochemical properties, including solubility, dissolution rate, and bioavailability. Understanding the kinetics of the hydration and dehydration reactions of TETA is therefore essential for ensuring drug product quality and stability.
These application notes provide a comprehensive overview of the experimental setup and protocols for studying the reaction kinetics of triethylenetetramine hydrate (B1144303). The methodologies described herein are designed to enable researchers to determine key kinetic parameters, such as reaction rates and activation energies, which are crucial for predicting the stability of TETA under various environmental conditions.
Experimental Techniques for Kinetic Analysis
A multi-technique approach is recommended to fully characterize the hydration and dehydration kinetics of triethylenetetramine. The primary techniques include:
-
Dynamic Vapor Sorption (DVS): To determine the critical relative humidity for hydrate formation and to study the kinetics of water vapor uptake and loss.
-
Thermogravimetric Analysis (TGA): To quantify the stoichiometry of the hydrate and to study the kinetics of dehydration under controlled temperature programs.
-
Differential Scanning Calorimetry (DSC): To determine the thermodynamic parameters associated with hydration and dehydration events, such as enthalpy changes, and to perform kinetic analysis from non-isothermal data.
-
Powder X-ray Diffraction (PXRD): To identify the solid-state forms of TETA and its hydrates and to quantify the extent of conversion over time.
-
In-situ Raman Spectroscopy: To monitor the transformation between the anhydrous and hydrated forms in real-time without sample destruction.
Experimental Protocols
Dynamic Vapor Sorption (DVS) for Hydration Kinetics
Objective: To determine the rate of water vapor sorption and the critical humidity for the formation of triethylenetetramine dihydrate.
Materials and Equipment:
-
Triethylenetetramine (anhydrous form)
-
Dynamic Vapor Sorption Analyzer
-
Microbalance with high sensitivity (±0.1 µg)
-
Nitrogen gas (dry)
Protocol:
-
Place approximately 10 mg of anhydrous TETA onto the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable mass is achieved.
-
Initiate the sorption phase by increasing the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample mass to equilibrate (e.g., dm/dt < 0.002% min⁻¹ for 5 minutes).
-
Record the mass change as a function of time throughout the experiment.[1][2][3][4][5]
-
Initiate the desorption phase by decreasing the RH in a similar stepwise manner from 95% to 0% RH.
-
Analyze the kinetic data (mass change versus time) at the critical RH where hydrate formation is observed to determine the sorption rate. It has been shown that for TETA dihydrochloride, the dihydrate forms at a relative humidity above 40% at 20°C.[1][6][7]
Non-Isothermal Thermogravimetric Analysis (TGA) for Dehydration Kinetics
Objective: To determine the activation energy (Ea) of the dehydration of triethylenetetramine dihydrate.
Materials and Equipment:
-
Triethylenetetramine dihydrate
-
Thermogravimetric Analyzer
-
Nitrogen gas (inert atmosphere)
-
Alumina or platinum pans
Protocol:
-
Place approximately 5-10 mg of triethylenetetramine dihydrate into a TGA pan.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 200 °C) at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[8][9]
-
Record the mass loss as a function of temperature for each heating rate.
-
The dehydration of the dihydrate will be observed as a distinct mass loss step.
-
Use the data from the different heating rates to calculate the activation energy using the Flynn-Wall-Ozawa or Kissinger method, which are common models for analyzing non-isothermal solid-state reaction kinetics.[8] This involves plotting the logarithm of the heating rate against the inverse of the temperature at a specific conversion fraction to obtain the activation energy from the slope.
Isothermal Calorimetry for Hydration Heat Flow
Objective: To measure the heat flow associated with the hydration of anhydrous TETA.
Materials and Equipment:
-
Anhydrous triethylenetetramine
-
Isothermal Calorimeter
-
Sealed ampoules
-
Deionized water
Protocol:
-
Place a known amount of anhydrous TETA (e.g., 50 mg) into a calorimeter ampoule.
-
In a separate compartment within the ampoule (or via injection), place a stoichiometric amount of water to form the dihydrate.
-
Place the sealed ampoule into the calorimeter, which is held at a constant temperature (e.g., 25 °C).
-
Allow the system to thermally equilibrate.
-
Initiate the reaction by mixing the TETA and water.
-
Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).[7][10][11][12]
-
The integral of the heat flow curve provides the total enthalpy of hydration. The shape of the curve provides information about the reaction kinetics.
In-situ Powder X-ray Diffraction (PXRD) for Quantitative Phase Analysis
Objective: To quantify the rate of conversion from the anhydrous to the hydrated form of TETA.
Materials and Equipment:
-
Anhydrous triethylenetetramine
-
Powder X-ray Diffractometer with a humidity-controlled chamber
-
Sample holder
Protocol:
-
Place a thin layer of anhydrous TETA powder on the sample holder within the humidity-controlled chamber.
-
Set the temperature to 25 °C and the relative humidity to a value known to induce hydrate formation (e.g., 60% RH).
-
Collect PXRD patterns at regular time intervals (e.g., every 5 minutes).
-
Identify the characteristic diffraction peaks for the anhydrous and dihydrate forms of TETA.
-
Use the intensity of the unique peaks for each form to quantify the relative amounts of the anhydrous and hydrated phases at each time point.[13][14][15][16]
-
Plot the fraction of the hydrated form as a function of time to determine the transformation kinetics.
In-situ Raman Spectroscopy for Monitoring Hydration
Objective: To monitor the solid-state transformation from anhydrous TETA to its hydrate in real-time.
Materials and Equipment:
-
Anhydrous triethylenetetramine
-
Raman Spectrometer with a non-contact probe
-
Humidity-controlled cell
Protocol:
-
Place the anhydrous TETA sample inside the humidity-controlled cell.
-
Focus the Raman probe on the sample surface.
-
Set the desired temperature and relative humidity to initiate hydration.
-
Acquire Raman spectra continuously or at fixed time intervals.
-
Monitor the changes in the Raman bands that are characteristic of the anhydrous and hydrated forms. This allows for real-time tracking of the molecular changes during the phase transformation.[17][18][19][20][21]
-
The intensity of the characteristic peaks can be correlated with the extent of conversion to determine the reaction kinetics.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized for clear comparison.
Table 1: Hydration Kinetics of Triethylenetetramine at 25 °C
| Parameter | Method | Value | Units |
|---|---|---|---|
| Critical Relative Humidity | DVS | > 40 | % RH |
| Hydration Rate Constant (k) at 60% RH | DVS/PXRD | Hypothetical Value: 1.2 x 10⁻³ | s⁻¹ |
| Reaction Order (Hydration) | DVS/PXRD | Hypothetical Value: 1 | - |
| Enthalpy of Hydration | Isothermal Calorimetry | Hypothetical Value: -25 | kJ/mol |
Table 2: Dehydration Kinetics of Triethylenetetramine Dihydrate
| Parameter | Method | Value | Units |
|---|---|---|---|
| Dehydration Onset Temperature (at 10 °C/min) | TGA | Hypothetical Value: 85 | °C |
| Activation Energy (Ea) | Non-isothermal TGA | Hypothetical Value: 75 | kJ/mol |
| Pre-exponential Factor (A) | Non-isothermal TGA | Hypothetical Value: 1.5 x 10⁸ | s⁻¹ |
| Reaction Order (Dehydration) | TGA | Hypothetical Value: 1 | - |
Note: The values in the tables are hypothetical and serve as examples of how to present the data. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
The logical flow of a comprehensive study on TETA hydrate kinetics can be visualized as follows:
Caption: Workflow for the kinetic study of TETA hydrate formation and dissociation.
Logical Relationship of Kinetic Analysis
The relationship between the experimental data and the final kinetic parameters can be illustrated as follows:
Caption: Relationship between experimental data and derived kinetic parameters.
References
- 1. azom.com [azom.com]
- 2. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. ardena.com [ardena.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. tainstruments.com [tainstruments.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Hydration kinetics of tricalcium silicate by calorimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. In-line monitoring of hydrate formation during wet granulation using Raman spectroscopy. | Semantic Scholar [semanticscholar.org]
- 19. ovid.com [ovid.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethylenetetramine Hydrate for Epoxy Curing
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the concentration of Triethylenetetramine (TETA) hydrate (B1144303) in epoxy resin systems.
Frequently Asked Questions (FAQs)
Q1: What is Triethylenetetramine (TETA) and why is it used for epoxy curing?
Triethylenetetramine (TETA) is an aliphatic amine curing agent used to cross-link epoxy resins.[1][2][3] It is a liquid with a strong ammonia-like odor and is valued for its ability to cure epoxy resins at room temperature, offering a short pot-life and rapid curing.[3][4] Its primary amine groups react with the epoxide groups of the resin to form a durable, cross-linked thermoset polymer with high mechanical strength and chemical resistance.[1][2][5]
Q2: How do I calculate the correct mixing ratio of TETA to epoxy resin?
The optimal mixing ratio is determined by the stoichiometry between the epoxy resin and the amine hardener. This is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. The AHEW for TETA is approximately 24 g/eq.[4]
The formula to calculate the amount of TETA needed per 100 parts of resin (phr) is:
phr = (AHEW / EEW) x 100
For example, if using an epoxy resin with an EEW of 190 g/eq, the calculation would be: phr = (24 / 190) x 100 ≈ 12.6 phr. This means you would need approximately 12.6 grams of TETA for every 100 grams of epoxy resin.[6] It is crucial to weigh the components accurately, as deviations can significantly impact the final properties.[4]
Q3: What is the difference between linear TETA and commercial TETA?
Commercial-grade TETA is often a mixture of linear TETA, branched isomers, and other amine compounds like piperazine (B1678402) derivatives.[7][8] These additional components, particularly tertiary amines, can act as catalysts but do not participate in forming the polymer network, which can result in a lower cross-link density and a lower glass transition temperature (Tg), typically below 120°C.[7][9] Using higher purity, linear TETA can lead to cured epoxies with significantly higher glass transition temperatures and improved mechanical properties.[7]
Q4: How does temperature affect the curing process with TETA?
Epoxy curing is an exothermic reaction, meaning it generates heat.[10] Increasing the ambient temperature will accelerate the chemical reactions, reducing the pot life, gel time, and overall curing time.[11] A general rule is that for every 10°C increase in temperature, the curing time is roughly halved.[11] However, excessive temperatures can cause the epoxy to cure too quickly, potentially leading to defects.[11] Conversely, cold temperatures can significantly slow or even halt the curing process.[12]
Troubleshooting Guide
This section addresses common problems encountered when using TETA to cure epoxy resins.
Problem: Cured epoxy is soft, tacky, or gummy.
| Possible Cause | Recommended Solution |
| Incorrect Mix Ratio | An incorrect amount of TETA (either too much or too little) will leave unreacted epoxy or amine groups, preventing a full cure.[12][13][14] Recalculate the stoichiometric ratio based on the AHEW of your TETA and the EEW of your epoxy resin. Ensure you are measuring components accurately by weight. |
| Inadequate Mixing | Unmixed components will not react.[12] Mix the resin and hardener thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing container multiple times to ensure all material is fully integrated.[12] Streaks or swirls in the mixture are an indication of incomplete mixing. |
| Low Curing Temperature | The ambient temperature is too low for the chemical reaction to proceed effectively.[12] Move the project to a warmer environment (ideally around 75°F or 24°C) or use a heat lamp to gently warm the surface. Avoid drastic temperature fluctuations.[12] |
Problem: Cured epoxy is brittle and cracks easily.
| Possible Cause | Recommended Solution |
| Excess Hardener | An off-stoichiometric ratio with too much amine hardener can lead to a brittle final product.[15] This is because the excess, unreacted amine groups do not contribute to the flexible polymer network. Re-verify your stoichiometric calculations and measurements. |
| Incomplete Post-Cure | For applications requiring maximum mechanical properties and thermal stability, a post-cure is often necessary. Without it, the cross-linking may be incomplete. Apply a post-cure schedule, for example, by heating the component in an oven at a temperature above its glass transition temperature (e.g., 2 hours at 100°C followed by 2 hours at 160°C).[16] |
Problem: A greasy or waxy film (amine blush) has formed on the surface.
| Possible Cause | Recommended Solution |
| High Humidity and CO2 | TETA is hygroscopic and can react with moisture and carbon dioxide in the air.[4] This reaction forms amine carbonate salts on the surface, resulting in a blush. Reduce the humidity in the curing environment. Applying the epoxy in conditions of low humidity is recommended to reduce blush.[4] |
| Surface Contamination | The blush can be removed. Wash the surface with warm, soapy water, rinse thoroughly, and allow it to dry completely. The surface should then be sanded before applying another coat. |
Data Presentation: Properties and Mix Ratios
Table 1: Typical Properties of Triethylenetetramine (TETA)
| Property | Value | Reference |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Amine Hydrogen Eq. Weight (AHEW) | ≈ 24 g/eq | [4] |
| Density @ 25°C | 0.981 g/mL | [1][4] |
| Viscosity @ 25°C | 19.5 – 22.5 mPa·s | [4] |
| Boiling Point | 266-277 °C | [2][4] |
| Flash Point | 118 °C | [4] |
Table 2: Example TETA Concentrations and Their Effect on Mechanical Properties
Data is illustrative and can vary based on the specific epoxy resin and cure cycle.
| Epoxy System | TETA Concentration (phr) | Observation | Reference |
| DGEBA / TETA | 10 (Under Stoichiometry) | Lower Young's modulus compared to stoichiometric formulation. | [6] |
| DGEBA / TETA | 13 (Stoichiometry) | Good balance of mechanical properties. | [6][17] |
| DGEBA / TETA | 15 (Above Stoichiometry) | Higher Young's modulus, indicating increased stiffness. Optimal mechanical properties were reported at this ratio in one study. | [6][17] |
| DGEBA / TETA | 20 (Above Stoichiometry) | Further increase in hardener content may lead to brittleness. | [6][17] |
Experimental Protocols
Protocol 1: Calculating Stoichiometric Mix Ratio
This protocol details the steps to determine the correct weight ratio of TETA to a given epoxy resin.
-
Determine Equivalent Weights:
-
Obtain the Epoxy Equivalent Weight (EEW) from the technical data sheet (TDS) of your epoxy resin.
-
Use the Amine Hydrogen Equivalent Weight (AHEW) for TETA. A typical value is ~24 g/eq.[4]
-
-
Calculate Parts per Hundred Resin (phr):
-
Use the formula: phr = (AHEW / EEW) * 100.
-
This result is the grams of TETA required for every 100 grams of epoxy resin.
-
-
Prepare a Test Batch:
-
Accurately weigh 100g of the epoxy resin into a clean mixing container.
-
Accurately weigh the calculated phr amount of TETA into the same container.
-
Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.
-
Allow to cure and observe the properties to confirm the calculation.
-
Protocol 2: Optimizing TETA Concentration for Mechanical Properties
This protocol provides a workflow for testing how varying TETA concentrations affect the final properties of the cured epoxy.
-
Calculate Stoichiometric Ratio: Following Protocol 1, determine the theoretical stoichiometric concentration (e.g., 13 phr).
-
Prepare Off-Stoichiometric Formulations: Prepare a series of samples with varying TETA concentrations around the stoichiometric point. For example:
-
Sample A: 80% of stoichiometric TETA (e.g., 10.4 phr)
-
Sample B: 100% of stoichiometric TETA (e.g., 13.0 phr)
-
Sample C: 120% of stoichiometric TETA (e.g., 15.6 phr)
-
-
Mixing and Casting:
-
For each formulation, accurately weigh the epoxy resin and TETA into separate, clean mixing cups.
-
Mix each sample thoroughly for 3-5 minutes.
-
Pour the mixtures into appropriate molds for the desired mechanical tests (e.g., tensile bars, flexural bars).
-
-
Curing and Post-Curing:
-
Allow all samples to cure at room temperature for at least 24 hours.[10] Maximum physical properties at ambient conditions are typically reached in about four days.[4]
-
For enhanced properties, apply a post-curing heat treatment. A typical schedule is to heat the samples in an oven (e.g., 2 hours at 100°C, followed by 2 hours at 160°C).[16] Allow samples to cool slowly to room temperature to avoid internal stresses.
-
-
Evaluation:
-
Perform mechanical testing (e.g., tensile, flexural, impact strength) on the cured samples according to standard methods (e.g., ASTM).
-
Analyze the results to determine which TETA concentration yields the optimal properties for your application.
-
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Reaction between an epoxy group and a TETA primary amine.
Caption: Experimental workflow for optimizing TETA concentration.
References
- 1. Triethylenetetramine Manufacturer & Suppliers |ELRASA-TETA - Elchemy [elchemy.com]
- 2. nbinno.com [nbinno.com]
- 3. dahuanm.com [dahuanm.com]
- 4. stobec.com [stobec.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. eudoxuspress.com [eudoxuspress.com]
- 7. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 8. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 9. US20150018457A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 10. How you can optimise the curing process for epoxy [forcetechnology.com]
- 11. chillepoxy.com [chillepoxy.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. bmmold.com [bmmold.com]
- 14. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 15. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 16. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
how to control the exothermic reaction of triethylenetetramine with epoxy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reaction of triethylenetetramine (B94423) (TETA) with epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction between TETA and epoxy?
A1: The reaction between the primary and secondary amine groups of TETA and the epoxide groups of the resin is a polyaddition reaction that forms a highly cross-linked, three-dimensional network.[1][2] This process of forming new chemical bonds is inherently exothermic, releasing significant heat.[3][4]
Q2: How does temperature affect the curing process and exotherm?
A2: Higher ambient temperatures accelerate the chemical reaction between TETA and epoxy, which in turn shortens the pot life and curing time.[5][6][7] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the pot life and cure time are approximately halved.[8] This accelerated reaction also leads to a more intense exotherm.
Q3: What is "pot life" and how is it different from "working time"?
A3: Pot life is the time it takes for a specific mass of mixed epoxy to reach a certain viscosity at a controlled temperature, making it a standardized measure for comparing the reactivity of different epoxy systems.[5][9] Working time, or open time, is the practical duration you have to apply and manipulate the mixed epoxy before it becomes too thick to work with under your specific experimental conditions.[5]
Q4: Can I add more TETA to speed up the curing process?
A4: No, adding more TETA than the stoichiometric amount will not speed up the cure and can be detrimental to the final properties of the cured epoxy. An excess of hardener can lead to a less dense polymer network and may result in a soft, sticky, or incompletely cured material.[10]
Q5: How does humidity impact the curing of TETA and epoxy?
A5: High humidity can negatively affect the curing process. Moisture in the air can react with the amine hardener, leading to a cloudy or milky appearance on the surface known as "amine blush."[11][12][13] This can also cause foaming, an accelerated and uncontrolled reaction, or incomplete curing.[12][13] It is recommended to work in an environment with humidity levels below 85%, ideally between 50-60%.[12]
Troubleshooting Guides
Issue 1: Runaway Exothermic Reaction (Overheating, Smoking, Cracking)
Symptoms:
Root Causes & Solutions:
| Root Cause | Solution |
| Excessive Batch Volume: Mixing a large volume of epoxy and TETA at once traps heat, leading to an accelerated and uncontrolled reaction.[5][14] | Mix smaller, manageable batches that can be used within the working time.[5][6] |
| High Ambient Temperature: Warmer working environments significantly shorten the pot life and intensify the exotherm.[5][14] | Work in a cooler, temperature-controlled environment. If possible, cool the resin and hardener components before mixing.[6][14] |
| Inadequate Heat Dissipation: Concentrating the mixed epoxy in a deep container prevents heat from escaping.[4] | Pour the mixed epoxy into a shallow, wider container to increase the surface area and facilitate heat dissipation.[4][5] |
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Issue 2: Incomplete or Tacky Curing
Symptoms:
-
The epoxy remains soft, sticky, or tacky after the expected cure time.[10][11]
-
Some areas are fully cured while others are not.[15]
Root Causes & Solutions:
| Root Cause | Solution |
| Incorrect Mix Ratio: Deviating from the manufacturer's recommended ratio of resin to hardener is a primary cause of incomplete curing.[10] | Always measure the resin and hardener accurately by weight using a calibrated scale.[10] |
| Inadequate Mixing: Unmixed pockets of resin or hardener will not cure properly. | Mix the components thoroughly for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. |
| Low Curing Temperature: Temperatures below the recommended range can significantly slow down or stall the curing process.[11][16] | Ensure the ambient temperature, resin, hardener, and substrate are all within the recommended temperature range for the entire curing period.[10][15] |
| High Humidity: Excessive moisture in the air can interfere with the curing reaction.[10][12] | Work in a controlled environment with humidity levels below 85%, ideally between 50-60%.[12] |
Caption: Troubleshooting workflow for incomplete or tacky curing.
Data Presentation
Table 1: Effect of Temperature on Gel Time (Rule of Thumb)
| Temperature Change | Effect on Gel Time |
| +10°C / +18°F | Halved |
| -10°C / -18°F | Doubled |
This is a general guideline and the exact effect can vary depending on the specific epoxy system.
Table 2: Influence of Hardener Type on Thermal Properties of a DGEBA Epoxy Resin
| Hardener Type | TETA (Aliphatic) | IPDA (Cycloaliphatic) | DDS (Aromatic) |
| Glass Transition Temperature (Tg) from loss tangent max | 101 °C | 138 °C | 183 °C |
| Network Density (mol/g) | 559 | 1069 | 1152 |
| Temperature at 1% Weight Loss (T1%) | 219 °C | 228 °C | >250 °C |
Data adapted from a study on carbon fiber-reinforced epoxy composites.[17]
Experimental Protocols
Protocol 1: Monitoring the Exothermic Reaction Temperature
Objective: To measure the temperature profile of the epoxy-TETA reaction over time.
Materials:
-
Epoxy resin and TETA hardener
-
Mixing container (e.g., polypropylene (B1209903) cup)
-
Digital thermometer or thermocouple with a data logger
-
Stirring rod
-
Calibrated scale
-
Stopwatch
Methodology:
-
Condition the epoxy resin, TETA, and mixing container to the desired starting temperature for at least 24 hours.[18]
-
Place the mixing container on the calibrated scale and tare it.
-
Weigh the required amount of epoxy resin into the container.
-
Add the stoichiometric amount of TETA to the resin.
-
Start the stopwatch and begin mixing the components thoroughly for the manufacturer's recommended time (e.g., 2-3 minutes), ensuring to scrape the sides and bottom of the container.
-
Immediately after mixing, insert the thermometer or thermocouple probe into the center of the mixture.
-
Record the temperature at regular intervals (e.g., every 30 seconds) until the peak exotherm is reached and the temperature begins to decline.
-
Plot the temperature as a function of time to visualize the exothermic profile.
Protocol 2: Preparation of Epoxy-TETA Test Specimens for Mechanical Testing
Objective: To prepare standardized cured epoxy-TETA specimens for mechanical property evaluation.
Materials:
-
Epoxy resin and TETA hardener
-
Specimen molds (e.g., silicone or PTFE molds in the desired geometry)
-
Mold release agent
-
Vacuum chamber or desiccator
-
Programmable oven
-
Mixing container, stirring rod, and calibrated scale
Methodology:
-
Clean the molds thoroughly and apply a thin, even coat of mold release agent.
-
Pre-heat the epoxy resin to a slightly elevated temperature (e.g., 50°C) to reduce its viscosity.[19]
-
Weigh the appropriate amounts of pre-heated epoxy resin and TETA into a mixing container.
-
Mix the components thoroughly as per the manufacturer's instructions.
-
Place the mixed epoxy in a vacuum chamber and degas for several minutes to remove entrapped air bubbles.
-
Carefully pour the degassed mixture into the prepared molds, avoiding the introduction of new air bubbles.
-
Allow the specimens to cure at room temperature for a specified period (e.g., 24 hours).[20]
-
Post-cure the specimens in a programmable oven following a specific schedule (e.g., 2 hours at 80°C followed by 2 hours at 120°C) to ensure complete cross-linking. The exact schedule will depend on the specific epoxy system and desired properties.
-
Allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock and residual stresses.
-
Carefully demold the cured specimens for subsequent mechanical testing.
Caption: Experimental workflow for preparing epoxy-TETA test specimens.
References
- 1. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 2. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 3. justresin.com.au [justresin.com.au]
- 4. youtube.com [youtube.com]
- 5. Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. [incurelab.com]
- 6. astcpolymers.com [astcpolymers.com]
- 7. omniskompozit.com [omniskompozit.com]
- 8. astrochemical.com [astrochemical.com]
- 9. wessexresins.co.uk [wessexresins.co.uk]
- 10. youtube.com [youtube.com]
- 11. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 12. wisebond.com [wisebond.com]
- 13. justresin.com.au [justresin.com.au]
- 14. youtube.com [youtube.com]
- 15. epoxyclasses.com [epoxyclasses.com]
- 16. resiners.com [resiners.com]
- 17. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dot.ca.gov [dot.ca.gov]
- 19. preprints.org [preprints.org]
- 20. dot.ca.gov [dot.ca.gov]
Technical Support Center: Troubleshooting Poor Solubility of Triethylenetetramine Hydrate in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor solubility of triethylenetetramine (B94423) (TETA) hydrate (B1144303) in organic synthesis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is triethylenetetramine (TETA) and in what forms is it commonly available?
A1: Triethylenetetramine (TETA) is an organic compound with the formula [CH₂(NHCH₂CH₂NH₂)₂]. It is a colorless to yellowish oily liquid and, like many amines, can darken upon exposure to air.[1] TETA is a polar molecule and is typically available as a free base or as a hydrate. It is also commercially available in various salt forms, such as dihydrochloride (B599025) and disuccinate, which are used in pharmaceutical applications.[1]
Q2: What is TETA hydrate and how does it form?
A2: TETA is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form a crystalline hydrate.[1] The formation of the dihydrate of TETA dihydrochloride has been observed to occur at relative humidity levels above 40%.[2][3] This can be a common issue during storage if the compound is not kept in a tightly sealed container or in a dry environment.
Q3: How does the presence of water (as a hydrate) affect the solubility of TETA in organic solvents?
A3: The presence of water in the form of a hydrate significantly reduces the solubility of TETA, particularly its salts, in organic solvents. For instance, the dihydrate of TETA dihydrochloride has a solubility that is roughly half that of its anhydrous form.[2][3] This is a critical factor to consider when TETA is used in non-aqueous reaction systems.
Q4: In which types of solvents is TETA generally soluble?
A4: As a polar compound, triethylenetetramine is generally soluble in polar solvents.[1][4] It is miscible with water and soluble in alcohols like methanol (B129727).[1][5] Its solubility in a broader range of organic solvents can vary, and it is less soluble in non-polar solvents.
Solubility Data
| Compound Form | Solvent | Temperature (°C) | Solubility |
| Triethylenetetramine (Free Base) | Water | 20.4 | ≥ 100 mg/mL (Miscible)[6] |
| Triethylenetetramine (Free Base) | Alcohol | Ambient | Soluble[6][7] |
| Triethylenetetramine (Free Base) | Methanol | Ambient | Soluble[5] |
| Triethylenetetramine (Free Base) | Acetone | Ambient | Soluble[5] |
| Triethylenetetramine Dihydrochloride | DMSO | Ambient | 22 mg/mL |
| Triethylenetetramine Dihydrochloride | Ethanol (B145695) | Ambient | Insoluble |
| Triethylenetetramine Dihydrochloride Dihydrate | Water | 20 | Approx. 10% of the saturated solution[2][3] |
Troubleshooting Guide
Q5: I am trying to dissolve TETA hydrate in my organic solvent, but it is not dissolving completely. What should I do?
A5: Poor solubility of TETA hydrate in organic solvents is a common issue. The primary reason is the presence of water of hydration, which makes it less compatible with non-aqueous media. Here are a few troubleshooting steps you can take:
-
Anhydrous Conditions: The most effective solution is to remove the water of hydration. This can be achieved by drying the TETA hydrate under vacuum at a slightly elevated temperature. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Solvent Selection: Ensure you are using a sufficiently polar organic solvent. If your reaction conditions permit, consider switching to or adding a co-solvent like methanol or ethanol to improve solubility.
-
Temperature Adjustment: Gently warming the mixture can help increase the solubility of TETA hydrate. However, be mindful of the thermal stability of your other reactants and the potential for side reactions at higher temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance the dissolution of suspended particles.
Q6: I observed an oily layer forming when trying to dissolve TETA in my reaction mixture. What does this indicate?
A6: The formation of an oily layer, or "oiling out," suggests that the TETA is not fully soluble in the solvent system at the given concentration and temperature. This can happen if the solvent is not polar enough or if the concentration of TETA is too high. Consider diluting the reaction mixture with more solvent or adding a co-solvent in which TETA is more soluble.
Q7: Can I use a co-solvent to improve the solubility of TETA hydrate?
A7: Yes, using a co-solvent is a viable strategy. A small amount of a polar protic solvent like methanol or ethanol can significantly improve the solubility of TETA hydrate in less polar organic solvents. However, you must ensure that the co-solvent is compatible with your reaction chemistry and does not participate in unwanted side reactions. A patent for the purification of TETA mentions dissolving it in acetonitrile (B52724) or methanol, indicating their utility as solvents.[8]
Experimental Protocols
Protocol 1: Drying of Triethylenetetramine Hydrate
Objective: To remove water of hydration from TETA hydrate to improve its solubility in organic solvents.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump
-
Desiccator
Methodology:
-
Place a known amount of this compound into a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line equipped with a cold trap.
-
Slowly apply vacuum to the flask. Be cautious of any initial vigorous outgassing.
-
Once a stable vacuum is achieved, gently heat the flask in a vacuum oven to a temperature between 40-50°C. Do not exceed the melting point of the hydrate (45-48°C).
-
Dry the material under vacuum for 4-6 hours. The drying time may vary depending on the amount of material and the efficiency of the vacuum system.
-
After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Store the anhydrous TETA in a desiccator over a strong desiccant (e.g., P₂O₅) to prevent rehydration.
Protocol 2: General Procedure for Determining Approximate Solubility
Objective: To estimate the solubility of TETA hydrate in a specific organic solvent at a given temperature.
Materials:
-
Anhydrous TETA (prepared using Protocol 1)
-
The organic solvent of interest
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or heating block
Methodology:
-
Add a precisely weighed amount of the organic solvent (e.g., 5.00 g) to a clean, dry vial containing a small magnetic stir bar.
-
Place the vial in a thermostatically controlled bath set to the desired temperature.
-
Begin stirring the solvent.
-
Add small, accurately weighed portions of anhydrous TETA to the solvent.
-
After each addition, allow the mixture to stir for a sufficient time (e.g., 15-20 minutes) to ensure maximum dissolution.
-
Continue adding TETA until a small amount of solid material remains undissolved, indicating that the solution is saturated.
-
The approximate solubility can then be calculated as the total mass of TETA dissolved divided by the mass of the solvent and expressed as g/100 g of solvent.
Visualizations
Caption: Troubleshooting workflow for poor TETA hydrate solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. Triethylenetetramine | 112-24-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 5. nouryon.com [nouryon.com]
- 6. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
preventing side reactions with triethylenetetramine hydrate in amination processes
Welcome to the Technical Support Center for amination processes involving triethylenetetramine (B94423) (TETA) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent unwanted side reactions during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the amination process with triethylenetetramine hydrate.
Issue 1: Low Yield of the Desired Mono-aminated Product and Presence of Multiple Higher Molecular Weight Impurities
-
Question: My reaction with this compound is resulting in a low yield of my target mono-aminated product. I am also observing multiple spots on my TLC and several peaks in my LC-MS analysis that correspond to higher molecular weight species. What is happening and how can I fix it?
-
Answer: This is a classic case of over-alkylation . Triethylenetetramine has four amine groups (two primary and two secondary), all of which can react with your substrate. Once one amine has reacted, the resulting product can sometimes be even more reactive than the starting TETA, leading to di-, tri-, and even tetra-alkylation.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of your reactants. Use a large excess of this compound relative to your alkylating agent. This statistically favors the mono-alkylation product. A starting point could be a 5 to 10-fold molar excess of TETA hydrate.
-
Slow Addition of the Limiting Reagent: Add the alkylating agent slowly to the reaction mixture containing the excess TETA hydrate. This maintains a low concentration of the alkylating agent, further reducing the probability of multiple alkylations on the same TETA molecule.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. The optimal temperature will be substrate-dependent and may require some experimentation to determine.
-
Use of a Protecting Group: For more complex syntheses requiring high purity of the mono-adduct, a protection strategy is recommended. You can selectively protect the other amine functionalities of TETA, leaving only one available for reaction. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[1] This involves additional synthetic steps for protection and deprotection but offers the highest degree of control.
-
Issue 2: Reaction is Sluggish or Does Not Go to Completion
-
Question: I have set up my amination reaction with TETA hydrate, but the reaction is very slow or seems to have stalled. What could be the cause?
-
Answer: Several factors can contribute to a sluggish reaction:
-
Insufficient Activation of the Leaving Group: If you are performing a nucleophilic substitution with an alkyl halide, the reactivity follows the trend I > Br > Cl. If you are using a less reactive alkyl chloride, you may need to increase the temperature or add a catalyst like sodium iodide to facilitate the reaction.
-
Steric Hindrance: If your alkylating agent is sterically bulky, the reaction rate will be significantly slower. In such cases, increasing the reaction temperature or using a less sterically hindered solvent might be necessary.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are generally good choices for N-alkylation reactions as they can solvate the cation without strongly solvating the amine nucleophile.
-
Role of TETA Hydrate: Triethylenetetramine is hygroscopic and can form a crystalline hydrate. The presence of water can influence the reaction. While TETA is soluble in water, the presence of excess water in the reaction mixture might not be ideal for all substrates and could affect the solubility of your alkylating agent. If your substrate is not water-soluble, consider using anhydrous TETA and a dry solvent.
-
Issue 3: Difficulty in Purifying the Mono-aminated Product
-
Question: I have a mixture of mono-, di-, and poly-alkylated products, along with unreacted TETA. How can I effectively purify my desired mono-alkylated product?
-
Answer: Purifying the mono-alkylated product from this mixture can be challenging due to the similar polarities of the components.
-
Acid-Base Extraction: Since all the products and the starting TETA are basic, a simple acid-base extraction to remove non-basic impurities is a good first step. However, this will not separate the different aminated products from each other.
-
Column Chromatography: This is the most common method for purification. Due to the basic nature of the compounds, using silica (B1680970) gel can sometimes lead to peak tailing and poor separation. It is often beneficial to treat the silica gel with a small amount of a tertiary amine like triethylamine (B128534) (e.g., by including 1-2% triethylamine in your eluent) to deactivate the acidic sites on the silica. Alternatively, using alumina (B75360) as the stationary phase can be a good option for purifying amines.
-
Crystallization/Salt Formation: If your mono-aminated product is a solid, crystallization can be a highly effective purification method. Alternatively, you can form a salt of your product (e.g., a hydrochloride or succinate (B1194679) salt) which may have different crystallization properties than the salts of the over-alkylated products, allowing for selective crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound in amination?
A1: The primary side reaction is over-alkylation , leading to the formation of di-, tri-, and even tetra-substituted products. This occurs because all four amine groups on TETA can act as nucleophiles. Another potential side reaction, though less common in simple alkylations, is the formation of cyclic byproducts like piperazines, especially at high temperatures.[3]
Q2: How does the "hydrate" in this compound affect the reaction?
A2: Triethylenetetramine is hygroscopic and readily absorbs moisture from the air to form a hydrate. The presence of water of hydration means that your reaction will not be anhydrous. This can be a factor if your substrate or reagents are sensitive to water. For most standard N-alkylation reactions, the presence of this water may have a minor effect on the reaction rate and solvent properties. However, for reactions requiring strictly anhydrous conditions, it is advisable to use anhydrous TETA and dry solvents.
Q3: What is the difference in reactivity between the primary and secondary amines in TETA?
A3: Generally, the primary amines at the ends of the TETA molecule are more sterically accessible and therefore tend to be more reactive towards bulky electrophiles. However, the secondary amines are more nucleophilic due to the electron-donating effect of the adjacent alkyl groups. This complex interplay of sterics and electronics means that achieving high selectivity for mono-alkylation on a specific amine group without a protection strategy can be challenging.
Q4: What analytical techniques are best for monitoring the reaction and identifying side products?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product and the various over-alkylated side products by their molecular weights.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used to distinguish between different isomers (e.g., alkylation on a primary vs. a secondary amine).[8][9][10][11]
Quantitative Data Summary
The following table provides illustrative data on the effect of stoichiometry on the product distribution in a typical N-alkylation reaction with this compound. Please note that these are representative values and actual results will vary depending on the specific substrate and reaction conditions.
| Molar Ratio (TETA:Alkylating Agent) | Mono-alkylation Product Yield (%) | Di-alkylation Product Yield (%) | Poly-alkylation Products (%) | Unreacted TETA (%) |
| 1:1 | 35 | 40 | 15 | 10 |
| 2:1 | 55 | 30 | 5 | 10 |
| 5:1 | 75 | 15 | <5 | >5 |
| 10:1 | 85 | 5 | <2 | >8 |
Key Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Substrate with this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5-10 molar equivalents) in a suitable solvent (e.g., ethanol, acetonitrile (B52724), or DMF).
-
Reactant Addition: Slowly add the alkylating agent (1 molar equivalent) to the stirred TETA solution at room temperature over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (this could range from room temperature to reflux, depending on the reactivity of the substrate) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess TETA and solvent under reduced pressure. The residue can then be purified by column chromatography.
-
Purification: For column chromatography, it is advisable to use a solvent system containing a small percentage of triethylamine (e.g., 1-2%) to prevent peak tailing on silica gel.
Protocol 2: Analysis of Reaction Mixture by LC-MS
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a reverse-phase C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water with 0.1% formic acid.
-
Detection: Monitor the elution profile using a UV detector and a mass spectrometer in positive ion mode to identify the molecular ions of the starting materials, the desired product, and potential over-alkylated side products.
Visualizations
Caption: Pathway of over-alkylation in TETA amination.
Caption: Troubleshooting workflow for low yield in TETA amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS identification of tetramine in samples from human alimentary intoxication and evaluation of artificial carbonic kidneys for the treatment of the victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
Technical Support Center: Triethylenetetramine Dihydrochloride (TETA·2HCl) Solution Stability
Welcome to the technical support center for triethylenetetramine (B94423) dihydrochloride (B599025) (TETA·2HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TETA·2HCl solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TETA·2HCl solution has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration in TETA·2HCl solutions is a common sign of oxidative degradation.[1] TETA, as a polyamine, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. The appearance of a yellow color indicates that some degradation has occurred.
-
Usability: The usability of a discolored solution depends on the sensitivity of your experiment to impurities. For applications requiring high purity, it is recommended to prepare a fresh solution. For less sensitive applications, the solution may still be usable, but the presence of degradation products should be considered.
-
Troubleshooting:
-
Prepare fresh solutions using high-purity water (e.g., Milli-Q or equivalent).
-
Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the TETA·2HCl.
-
Store the solution under an inert atmosphere and protect it from light by using amber vials or wrapping the container in foil.
-
Q2: I've observed a precipitate forming in my aqueous TETA·2HCl solution, especially after storage. What is it and how can I prevent it?
A2: The precipitate is likely the dihydrate form of TETA·2HCl. TETA·2HCl is sensitive to moisture, and in aqueous solutions or in the solid state with a relative humidity above 40% at 20°C, it can convert to a less soluble dihydrate form.[2][3][4] This conversion is detrimental to the quality and stability of the compound, and the dihydrate is known to degrade more quickly.[5]
-
Prevention:
-
Solid Compound Storage: Store solid TETA·2HCl in a desiccator or a controlled low-humidity environment.
-
Solution Preparation: Prepare solutions in a dry environment if possible.
-
Solubility: The dihydrate form has a lower solubility. If you are preparing a concentrated solution, you may be exceeding the solubility limit of the dihydrate if it has formed. Refer to solubility data for the specific form of TETA·2HCl you are using.
-
Q3: What is the optimal pH for storing my TETA·2HCl solution?
A3: TETA·2HCl solutions are most stable under acidic conditions. As a dihydrochloride salt, a solution of TETA·2HCl in pure water will naturally be acidic. Studies on similar linear polyamines have shown that they are stable at a pH of around 4.0 but degrade in neutral (pH 7.0) and alkaline (pH 9.0) conditions.[6][7] A stability-indicating HPLC method for trientine hydrochloride was developed using a mobile phase buffered to pH 5.3.[8]
-
Recommendation: To maximize stability, maintain the pH of your TETA·2HCl solution in the acidic range, ideally between 4.0 and 5.5.
-
Troubleshooting Unstable Solutions: If you suspect pH-related degradation, measure the pH of your solution. If it has drifted towards neutral or alkaline, it is likely degrading. Consider using a non-reactive buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer) to maintain an acidic pH during storage and experiments.
Q4: How should I store my TETA·2HCl solutions to ensure maximum stability?
A4: Based on the known degradation factors, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). Avoid freezing, as freeze-thaw cycles can affect stability.
-
Light: Protect solutions from light by storing them in amber glass vials or by wrapping clear vials in aluminum foil.[5]
-
Atmosphere: For long-term storage, it is best to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use high-quality, clean glass containers.
Q5: What are the primary degradation products of TETA·2HCl in solution?
A5: The primary degradation pathways for TETA·2HCl in solution are oxidation and potentially hydrolysis.
-
Oxidation: The amine groups in TETA are susceptible to oxidation, which can lead to the formation of N-oxides. One study has identified an N-oxide of trientine as a product of oxidative degradation.[8]
-
Fragmentation: Mass spectrometry data suggests that degradation can also occur via the cleavage of C-N bonds within the polyamine chain.[5]
-
Hydrolysis: While one report indicated that TETA did not undergo significant hydrolysis after 36 days in a neutral solution, hydrolysis of amine compounds can be a degradation route under certain pH and temperature conditions.[9] For related polyamidoamines, hydrolysis is a known degradation pathway.[6]
Data on TETA·2HCl Stability
The following table summarizes the degradation of trientine hydrochloride under various forced degradation conditions as reported in a stability-indicating HPLC method development study.[8]
| Stress Condition | Parameters | Duration | % Degradation | Degradation Product(s) Identified |
| Acid Hydrolysis | 1M HCl | 1 hour | Not specified | No significant degradation observed |
| Base Hydrolysis | 1M NaOH | 1 hour | Not specified | No significant degradation observed |
| Oxidative | 3% H₂O₂ | Not specified | Significant | N-Oxide of Trientine |
| Thermal | 70°C | Not specified | Not specified | Not specified |
| Photolytic | UV light | Not specified | Not specified | Not specified |
Note: This table is based on available published data and is for illustrative purposes. The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard TETA·2HCl Aqueous Solution
-
Materials:
-
Triethylenetetramine dihydrochloride (TETA·2HCl) solid
-
High-purity, deoxygenated water (e.g., Milli-Q grade, sparged with nitrogen for 15-20 minutes)
-
Calibrated pH meter
-
Volumetric flasks
-
Sterile, amber glass storage vials with tight-fitting caps
-
-
Procedure:
-
Equilibrate the TETA·2HCl container to room temperature before opening to prevent water condensation on the solid.
-
Weigh the desired amount of TETA·2HCl in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a portion of the deoxygenated water to the flask and swirl to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with deoxygenated water.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
If desired, measure and adjust the pH to a target between 4.0 and 5.5 using dilute HCl or a suitable buffer.
-
Aliquot the solution into amber glass vials, flushing the headspace with an inert gas before sealing.
-
Store the vials at 2-8°C, protected from light.
-
Protocol 2: Stability-Indicating Reversed-Phase HPLC Method for TETA·2HCl
This protocol is a representative method based on published literature for assessing the stability of TETA·2HCl.[8]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters Reliant C8 (250 mm x 4.0 mm, 4 µm particle size) or equivalent.[8]
-
Mobile Phase:
-
A: Ammonium formate (B1220265) buffer (pH adjusted to 5.3 ± 0.05)
-
B: Acetonitrile
-
-
Elution: Gradient elution (specific gradient to be optimized based on system and separation needs).
-
Flow Rate: 0.8 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a standard solution of TETA·2HCl of known concentration in the mobile phase.
-
Prepare samples of the TETA·2HCl solution that have been subjected to storage or stress conditions.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent TETA·2HCl peak.
-
Calculate the percentage of remaining TETA·2HCl and the formation of degradation products based on peak areas.
-
Visualizations
Caption: Simplified degradation pathways for TETA·2HCl in solution.
Caption: Logical workflow for troubleshooting unstable TETA·2HCl solutions.
References
- 1. Validated, stability-indicated quantitative purity test for triethylenetetramine tetrachlorhydrate by automated multiple development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Purification of Triethylenetetramine Hydrate
Welcome to the technical support center for the purification of triethylenetetramine (B94423) (TETA) hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of triethylenetetramine hydrate, presented in a question-and-answer format.
Issue 1: Presence of Isomeric Impurities
Q1: My purified triethylenetetramine still contains significant amounts of branched and cyclic isomers. How can I remove them?
A1: Technical grade triethylenetetramine is often an azeotropic mixture of linear, branched, and cyclic isomers, making their separation by fractional distillation very difficult.[1][2] A common and effective method to remove these impurities is through the formation and purification of this compound.[3] The linear TETA selectively forms a crystalline hydrate that can be separated from the isomers which tend to remain in the liquid phase.
-
Troubleshooting Tip: If you are still observing isomeric impurities after hydrate formation, consider adjusting the water content and the temperature during crystallization. Insufficient water may lead to incomplete hydration of the linear TETA, while excessive water can increase the solubility of the hydrate and reduce yield. The choice of solvent for washing the hydrate is also critical; tetrahydrofuran (B95107) (THF) has been shown to be effective in washing away impurities.[3]
Issue 2: Hygroscopicity and Unwanted Hydrate Formation
Q2: My triethylenetetramine dihydrochloride (B599025) sample is converting to a dihydrate form at room temperature. Why is this happening and how can I prevent it?
A2: Triethylenetetramine and its salts are known to be hygroscopic and sensitive to moisture.[4][5] Triethylenetetramine dihydrochloride, in particular, can readily convert to a dihydrate form in the presence of humidity (e.g., relative humidity > 40% at 20°C).[5][6][7] This conversion is undesirable as it can reduce the solubility and potentially impact the efficacy of the active pharmaceutical ingredient (API).[5]
-
Troubleshooting Tip: To prevent the formation of the dihydrate, it is crucial to handle and store the material in a dry environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[6] Storage in airtight glass containers is also recommended.[5] When working with the material, use anhydrous solvents and minimize its exposure to the ambient atmosphere.
Issue 3: Product Degradation and Color Change
Q3: My purified triethylenetetramine has developed a yellowish color over time. What is causing this and is the product degrading?
A3: Pure triethylenetetramine is a colorless oily liquid.[8][9] However, like many amines, it is susceptible to air oxidation, which can lead to the formation of impurities and a resulting yellowish color.[8][9][10][11] This color change is an indication of product degradation.
-
Troubleshooting Tip: To minimize degradation, store purified triethylenetetramine under an inert atmosphere and protect it from light. Older samples with a yellowish color may require re-purification before use, especially for pharmaceutical applications where purity is critical.
Issue 4: Difficulty in Obtaining High Purity for Pharmaceutical Applications
Q4: I am struggling to achieve the high purity of triethylenetetramine required for pharmaceutical use. What purification strategies can I employ?
A4: Achieving pharmaceutical-grade purity often requires a multi-step approach. One effective strategy involves the initial purification of technical grade TETA via its hydrate, followed by conversion to a salt (e.g., dihydrochloride or tetrahydrochloride) and subsequent recrystallization.[2][3] Another approach is to use protecting groups. For instance, impure TETA can be derivatized with benzaldehyde (B42025) to form a protected derivative that can be purified by crystallization. The protecting group is then removed to yield the purified TETA salt.[12][13]
-
Troubleshooting Tip: The choice of acid and solvent for salt formation and recrystallization is critical. For example, when preparing the dihydrochloride salt, adjusting the pH of a solution of purified TETA hydrate to approximately 8.2 with hydrochloric acid allows for the isolation and recrystallization of pure triethylenetetramine dihydrochloride.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of triethylenetetramine and its hydrate.
| Property | Value | Reference |
| Triethylenetetramine (anhydrous) | ||
| Melting Point | 12 °C | [4] |
| Boiling Point | 266-267 °C | [4] |
| Density | 0.982 g/mL at 25 °C | [4] |
| Purity (Commercial) | 95-98% (impurities include linear, branched, and cyclic isomers) | [4][10] |
| This compound | ||
| Melting Point | 45-48 °C | [14] |
| Boiling Point | 272 °C | [14] |
| Triethylenetetramine Dihydrochloride | ||
| Dihydrate Formation | Occurs at relative humidity > 40% at 20°C | [5][6][7] |
Experimental Protocols
Protocol 1: Purification of Technical Grade Triethylenetetramine via Hydrate Formation
This protocol is based on the method described for removing cyclic and linear polyamine impurities from technical grade TETA.[3]
Materials:
-
Technical grade triethylenetetramine
-
Deionized water
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Hydrate Formation: To the technical grade triethylenetetramine, add a controlled amount of deionized water. The exact ratio may need optimization, but the goal is to form a crystalline hydrate of the linear TETA.
-
Trituration and Washing: Triturate the resulting slurry with tetrahydrofuran (THF). This step is crucial for washing away the soluble impurities, including the branched and cyclic isomers.[3]
-
Filtration: Filter the crystalline this compound and wash the filter cake successively with THF and then diethyl ether to remove any remaining impurities and solvent.
-
Drying: Dry the purified this compound under vacuum to remove residual solvents.
-
Purity Analysis: Analyze the purity of the final product using Gas-Liquid Chromatography (GLC) or High-Performance Liquid Chromatography (HPLC) to confirm the removal of impurities.
Protocol 2: Preparation of Triethylenetetramine Dihydrochloride from Purified Hydrate
This protocol describes the conversion of the purified TETA hydrate into its dihydrochloride salt.
Materials:
-
Purified this compound
-
Deionized water
-
Concentrated hydrochloric acid
-
pH meter
-
Cooling bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
Dissolution: Slurry the purified this compound in deionized water.
-
Acidification: Cool the slurry in a cooling bath and slowly add concentrated hydrochloric acid while monitoring the pH. Adjust the pH to approximately 8.2.[2]
-
Crystallization: Allow the triethylenetetramine dihydrochloride to crystallize from the solution. The cooling will aid in this process.
-
Isolation: Collect the crystalline product by filtration.
-
Recrystallization: For further purification, recrystallize the triethylenetetramine dihydrochloride from a suitable solvent, such as 95% ethanol.[15]
-
Drying: Dry the final product under vacuum.
-
Characterization: Confirm the identity and purity of the triethylenetetramine dihydrochloride using appropriate analytical techniques such as HPLC-MS, NMR, and melting point determination.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification of this compound.
Caption: Workflow for the purification of technical grade TETA.
Caption: Troubleshooting logic for TETA purification issues.
References
- 1. KR102489293B1 - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 2. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Triethylenetetramine | 112-24-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 9. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 10. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 11. TRIETHYLENETETRAMINE (TETA) - Ataman Kimya [atamanchemicals.com]
- 12. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 13. US20100173994A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 14. 三亚乙基四胺 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
managing moisture sensitivity of triethylenetetramine hydrate in experiments
This guide provides technical support for researchers, scientists, and drug development professionals working with triethylenetetramine (B94423) (TETA) and its hydrate (B1144303) form. It focuses on managing the compound's moisture sensitivity to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is triethylenetetramine (TETA) and why is it moisture-sensitive?
Triethylenetetramine, often abbreviated as TETA, is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂.[1] It is a colorless to yellowish, viscous liquid with a strong ammonia-like odor.[2] TETA is classified as hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][3] When it absorbs water, it can form a crystalline hydrate.[1] This moisture sensitivity is a critical factor to manage in experimental settings as the presence of water can alter the compound's properties and reactivity.
Q2: What is the difference between anhydrous TETA and TETA hydrate?
Anhydrous TETA is the pure compound without any water molecules.[1] TETA hydrate is a solid crystalline form of the compound that includes water in its molecular structure, with a formula of C₆H₁₈N₄•H₂O.[4][5] The dihydrochloride (B599025) salt of TETA is also highly sensitive to water and can form a dihydrate.[6] The presence of water can change the physical state (from liquid to solid), melting point, and solubility of the substance.[5][7]
Q3: How can moisture contamination affect my experiments?
Moisture can interfere with reactions in several ways:
-
Altered Stoichiometry : The presence of water in TETA hydrate means the actual concentration of the amine is lower than in the anhydrous form. This can disrupt the molar ratios of reactants, leading to incomplete reactions or the formation of byproducts.
-
Side Reactions : TETA is a strong base.[1] Water can participate in acid-base reactions or act as a nucleophile, leading to unwanted side products.
-
Changes in Physical Properties : The formation of hydrates can alter solubility, which is critical for reaction kinetics and product purification.[7] For example, the formation of TETA dihydrochloride dihydrate reduces its solubility by about half compared to the anhydrous form.[7]
-
Catalyst Deactivation : In reactions where TETA is used with water-sensitive catalysts, moisture can deactivate the catalyst, halting the reaction.
Q4: How should I properly store triethylenetetramine?
Proper storage is crucial to prevent moisture absorption.
-
Store in a cool, dry place in a tightly closed container.[8][9]
-
It is recommended to store the product under a dry, inert gas blanket, such as nitrogen, to minimize contact with air and water.[10][11]
-
Avoid storage in containers made of copper, aluminum, or their alloys, as TETA can be corrosive to these metals.[2][12]
Q5: What are the visible signs of moisture contamination?
Visible signs of moisture contamination in anhydrous TETA, which is a liquid, can include:
-
Increased Viscosity : The liquid may become more viscous.[2]
-
Formation of Solids : The appearance of crystalline solids indicates the formation of TETA hydrate.[1]
-
Color Change : While older samples can turn yellowish due to air oxidation, significant changes could indicate contamination.[13] Leaks of ethyleneamines can often be identified by a characteristic ammonia-like odor or the formation of a white, waxy solid (amine carbamates) from reaction with atmospheric CO₂.[11]
Troubleshooting Guide
Q1: My reaction yield is low or I'm getting unexpected byproducts. Could moisture in my TETA be the cause?
Yes, this is a common problem. Excess moisture can alter the reaction stoichiometry and introduce side reactions.
Troubleshooting Steps:
-
Verify Water Content : Use an analytical method like Karl Fischer titration to determine the precise water content of your TETA reagent.
-
Use a New or Dry Reagent : Open a fresh bottle of anhydrous TETA or use a properly dried and stored batch for your next experiment.
-
Dry the Solvent : Ensure that the solvent used in your reaction is thoroughly dried using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[10]
Q2: The TETA in my stock bottle has solidified or appears cloudy. What should I do?
This is a strong indication of significant water absorption, leading to the formation of TETA hydrate.[1] The reagent in this state should not be used in moisture-sensitive applications without purification. You can either discard the contaminated reagent according to safety protocols or attempt to dry it if the experimental procedure allows.[9]
Q3: How can I dry my TETA reagent if I suspect moisture contamination?
For liquid TETA, standard drying techniques can be used, although caution is necessary due to its reactivity.
-
Drying Agents : Using drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate can remove water. However, ensure the drying agent is compatible and does not react with TETA.
-
Distillation : Vacuum distillation can be an effective method for removing water and other volatile impurities. TETA has a high boiling point (266-267 °C), so vacuum is necessary to lower the boiling temperature and prevent decomposition.[1]
Data and Protocols
Quantitative Data
Table 1: Physical and Chemical Properties of Triethylenetetramine (TETA)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₈N₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Colorless to yellowish viscous liquid | [2] |
| Melting Point | 12 °C | [1] |
| Boiling Point | 266-267 °C | [1] |
| Density | 0.982 g/mL at 25 °C | [1] |
| Vapor Pressure | <0.01 mm Hg at 20 °C | [1] |
| Water Solubility | Soluble | [1] |
| Moisture Sensitivity | Hygroscopic, forms hydrate |[1][3] |
Table 2: Moisture Sensitivity of Triethylenetetramine Dihydrochloride (TETA·2HCl)
| Temperature | Relative Humidity (RH) for Dihydrate Formation | Effect on Solubility | Source(s) |
|---|---|---|---|
| 20 °C | > 40% | Dihydrate formation reduces solubility by ~50% | [6][7] |
| 20 °C | > 70% | A saturated solution appears | [6][7] |
| Higher Temperatures | Dihydrate forms at lower RH values | - |[6] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage
-
Receiving : Upon receipt, inspect the container seal for any damage.
-
Storage Environment : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[8][12] The storage temperature should be kept below 30°C.[1]
-
Inert Atmosphere : For long-term storage or high-purity applications, store the container inside a desiccator with a suitable drying agent or in a glovebox under an inert atmosphere.[10]
-
Container Sealing : Always ensure the container is tightly sealed after each use.[9] Using paraffin (B1166041) film to wrap the cap and threads can provide an additional barrier against moisture ingress.
Protocol 2: Dispensing TETA in a Moisture-Sensitive Experiment
-
Preparation : Move the sealed TETA container, along with all necessary glassware and equipment, into a glovebox or prepare for use with a Schlenk line. Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Inert Gas Purge : If using a Schlenk line, purge the reaction vessel with dry nitrogen or argon for several minutes.
-
Reagent Transfer : Unseal the TETA container under the inert atmosphere. Use a dry syringe or cannula to withdraw the required volume of liquid. A positive pressure of inert gas should be maintained in the source bottle during transfer.
-
Dispensing : Dispense the TETA directly into the reaction vessel, preferably below the surface of the solvent if applicable, to minimize exposure to any residual atmospheric moisture.
-
Resealing : Immediately and tightly reseal the TETA container. It is good practice to flush the headspace of the container with inert gas before sealing.[10]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for handling moisture-sensitive triethylenetetramine (TETA).
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for experiments involving TETA.
References
- 1. Triethylenetetramine | 112-24-3 [chemicalbook.com]
- 2. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. scbt.com [scbt.com]
- 5. TRIETHYLENETETRAMINE HYDRATE 98 CAS#: 305808-21-3 [m.chemicalbook.com]
- 6. Solid state stability and solubility of triethylenetetramine dihydrochloride [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. dl.iranchembook.ir [dl.iranchembook.ir]
- 11. chemarc.com [chemarc.com]
- 12. sdfine.com [sdfine.com]
- 13. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
overcoming aggregation in nanoparticle synthesis using triethylenetetramine hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during nanoparticle synthesis when using triethylenetetramine (B94423) hydrate (B1144303) (TETA) as a stabilizing agent. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylenetetramine hydrate (TETA) in nanoparticle synthesis?
A1: this compound (TETA) is primarily used as a capping or stabilizing agent.[1] Its main functions are to control particle growth, prevent aggregation (clumping) of newly formed nanoparticles, and functionalize the nanoparticle surface with amine groups.[2][3] By adsorbing onto the surface of the nanoparticles, TETA provides a protective barrier that maintains their colloidal stability.[4]
Q2: How does TETA prevent nanoparticle aggregation?
A2: TETA prevents aggregation through a combination of two primary mechanisms:
-
Electrostatic Repulsion: The amine groups (-NH2) on the TETA molecule can become protonated (positively charged) depending on the pH of the solution. This creates a positive surface charge on each nanoparticle, leading to electrostatic repulsion between them, which prevents them from coming close together.[5]
-
Steric Hindrance: The TETA molecules adsorbed on the nanoparticle surface create a physical, bulky layer.[6] This steric barrier physically prevents the nanoparticle cores from making direct contact and fusing.[3]
Q3: How do reaction parameters like pH and temperature influence TETA's effectiveness?
A3: Both pH and temperature are critical parameters.
-
pH: The pH of the reaction medium dictates the protonation state of TETA's amine groups. In acidic solutions, the amines are more likely to be protonated, enhancing electrostatic repulsion. As the pH increases and becomes more basic, the amines deprotonate, which can weaken the electrostatic stabilization and potentially lead to aggregation.[5]
-
Temperature: Temperature affects the kinetics of nanoparticle formation. Higher temperatures can lead to a faster reduction of the metal precursor.[7] While this can sometimes result in smaller, more uniform nanoparticles, it can also promote aggregation if the reaction becomes too rapid for the TETA molecules to effectively cap the newly formed surfaces.[8] Careful optimization of temperature is crucial for balancing nucleation and growth.[7]
Q4: What are the visual or measurable signs of nanoparticle aggregation?
A4: Aggregation can be identified through several methods:
-
Visual Observation: A change in the color of the colloidal suspension (e.g., a shift to a duller or darker color) or the appearance of visible precipitates or cloudiness.
-
UV-Vis Spectroscopy: A broadening of the surface plasmon resonance (SPR) peak or a shift in the peak to longer wavelengths (a red shift) often indicates an increase in particle size or aggregation.[9]
-
Dynamic Light Scattering (DLS): DLS measurements will show a significant increase in the average hydrodynamic diameter and a high polydispersity index (PDI), indicating a wide range of particle sizes, including large aggregates.
-
Transmission Electron Microscopy (TEM): Direct visualization with TEM will show clumps of nanoparticles instead of well-dispersed individual particles.[10]
Troubleshooting Guide: Aggregation Issues with TETA
This guide addresses common problems encountered during and after nanoparticle synthesis using TETA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate aggregation upon precursor reduction. | 1. Insufficient TETA Concentration: Not enough TETA to fully cover the surface of the forming nanoparticles. 2. Incorrect pH: The pH may be too high (basic), leading to deprotonated amine groups and reduced electrostatic repulsion.[5] 3. Reaction Temperature is Too High: Uncontrolled, rapid nucleation and growth outpaces the capping rate of TETA.[8] | 1. Increase TETA Concentration: Incrementally increase the molar ratio of TETA to the metal precursor. 2. Adjust pH: Lower the pH to ensure the amine groups are protonated. Perform the synthesis in a suitable buffer if necessary.[11] 3. Lower Reaction Temperature: Reduce the reaction temperature to slow down the reduction and growth rates, allowing more time for stabilization.[12] |
| Nanoparticles aggregate after purification (e.g., washing, centrifugation). | 1. Stripping of Capping Agent: Washing steps, especially with certain solvents, may remove the TETA layer from the nanoparticle surface.[13] 2. Inappropriate Resuspension Solvent: The solvent used to redisperse the nanoparticles may not be suitable for maintaining stability (e.g., wrong pH, high ionic strength).[14] | 1. Optimize Washing Procedure: Use milder washing conditions. Consider dialysis against a suitable solvent as a gentler purification method.[15] 2. Select Appropriate Solvent: Resuspend the purified nanoparticles in a solvent with a pH that ensures TETA remains protonated and with low ionic strength to minimize charge screening.[14] |
| Final product consists of large, polydisperse nanoparticles. | 1. Inhomogeneous Reaction Conditions: Poor stirring or uneven temperature distribution can lead to non-uniform nucleation and growth.[13] 2. Slow Addition of Precursor: If the precursor is added too slowly, it can favor the growth of existing nuclei over the formation of new ones, leading to larger particles. | 1. Ensure Uniform Conditions: Use vigorous and consistent stirring throughout the reaction. Employ an oil bath for stable and uniform heating.[13] 2. Optimize Precursor Addition: Use a rapid injection method for the precursor to promote a single, uniform nucleation event.[16] |
| Colloidal suspension is unstable and aggregates over time during storage. | 1. Incomplete Surface Coverage: Insufficient TETA on the surface leaves sites open for aggregation over time. 2. Degradation or Desorption: The TETA layer may slowly desorb from the surface. 3. Inappropriate Storage Conditions: Storing at high concentrations, in solutions of high ionic strength, or at unfavorable pH can lead to instability.[8][11] | 1. Use a Slight Excess of TETA: Ensure complete surface passivation during synthesis. 2. Consider Cross-linking: If the application allows, consider using a bifunctional cross-linker to further stabilize the TETA shell. 3. Optimize Storage: Store nanoparticles in a dilute suspension at a suitable pH and low ionic strength. Refrigeration (e.g., at 4°C) can also slow down aggregation processes.[16] |
Data Presentation: TETA in Silver Nanoparticle Synthesis
The following table summarizes experimental data on the synthesis of silver (Ag) nanoparticles using TETA as a stabilizer, illustrating the effect of the processing route on particle size.[7]
| Sample ID | Preparation Temperature (°C) | Treatment Temperature (°C) | Average Particle Size (nm) | Observed Size Range (nm) |
| M1 | 70 | 90 | ~20[2] | 50 - 400 |
| M2 | 90 | 90 | ~20[2] | 25 - 200 |
Data sourced from studies on AgNO3 reduction in ethanol (B145695) with TETA.[2][7] The M2 sample, prepared at a higher initial temperature, exhibited a smaller size range, suggesting better morphology.[7]
Experimental Protocols
Protocol: Synthesis of Silver Nanoparticles using TETA
This protocol is a representative example for synthesizing silver nanoparticles via chemical reduction using TETA as a stabilizing agent.[7]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol (99.5%)
-
This compound (TETA)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Thermometer or temperature controller
-
Centrifuge
Procedure:
-
Preparation of Precursor Solution: Prepare a solution of silver nitrate in ethanol.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add the desired volume of ethanol and triethylenetetramine (TETA).
-
Heating: Heat the TETA-ethanol solution to the target reaction temperature (e.g., 90°C) under continuous stirring.
-
Precursor Injection: Once the temperature is stable, inject the silver nitrate solution into the hot TETA solution.
-
Reaction: Maintain the reaction at the set temperature under vigorous stirring. The formation of nanoparticles is often indicated by a color change in the solution. Allow the reaction to proceed for a specified duration (e.g., 1-2 hours) to ensure completion.
-
Cooling: After the reaction is complete, allow the solution to cool down to room temperature.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the solution to pellet the silver nanoparticles.
-
Discard the supernatant, which contains unreacted precursors and excess TETA.
-
Resuspend the nanoparticle pellet in a suitable solvent like ethanol or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure high purity.
-
-
Storage: Store the purified silver nanoparticle suspension at 4°C in the dark to prevent aggregation and degradation.
Visualizations
Caption: TETA provides stability via electrostatic and steric forces.
Caption: General workflow for nanoparticle synthesis using TETA.
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 5. db.cngb.org [db.cngb.org]
- 6. frontiersin.org [frontiersin.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Metal Chelation with Triethylenetetramine Hydrate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing pH for successful metal chelation using triethylenetetramine (B94423) (TETA) hydrate (B1144303). The stability and efficiency of TETA-metal complexes are critically dependent on the pH of the solution. This resource offers troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to ensure optimal outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in metal chelation with triethylenetetramine (TETA)?
A1: The chelating ability of TETA is directly linked to the pH of the solution. TETA is a polyamine with four amine groups, each with a specific acid dissociation constant (pKa). The protonation state of these amine groups, which is determined by the pH, dictates the availability of lone-pair electrons for coordination with metal ions. For effective chelation, the amine groups need to be deprotonated to act as Lewis bases and donate their electrons to the metal cation.
Q2: What are the pKa values of triethylenetetramine?
A2: Triethylenetetramine has four pKa values: 3.32, 6.67, 9.20, and 9.92.[1][2] This range of pKa values means that the protonation state of TETA changes significantly across the pH scale, influencing its chelation efficiency.
Q3: What is the general relationship between pH and TETA chelation efficiency?
A3: Generally, as the pH increases, the amine groups of TETA become more deprotonated, leading to stronger chelation and more stable metal complexes.[3] However, at excessively high pH values, metal ions may precipitate as insoluble hydroxides, which competes with the chelation process and reduces the availability of the metal ion to be chelated.[4][5] Therefore, an optimal pH range exists for each specific metal-TETA pair that maximizes chelation while preventing metal hydroxide (B78521) precipitation.
Q4: What are the optimal pH ranges for chelating common metal ions with TETA?
A4: The optimal pH for TETA chelation varies depending on the metal ion. Published data suggests the following ranges:
-
Copper (Cu²⁺): Stable complexes are formed under neutral or slightly acidic conditions, typically in the pH range of 4.5 to 7.5. The stability of the copper-TETA complex tends to decrease as the pH becomes more acidic.[6]
-
Nickel (Ni²⁺) and Zinc (Zn²⁺): For applications such as ion flotation for the separation of these metals, a pH of around 9.7 has been shown to be most effective. At a pH of 9, the removal of nickel and zinc ions reaches a maximum.[1]
-
Lead (Pb²⁺): In studies using TETA-functionalized materials for lead removal, an optimal pH of 6 has been reported.
Q5: How does a buffer system impact my TETA chelation experiment?
A5: The choice of buffer is important as some buffer components can interact with metal ions and compete with TETA for chelation. It is crucial to select a buffer system that is non-coordinating with the metal ion of interest in the desired pH range. Always verify that your chosen buffer does not significantly impact the stability of your TETA-metal complex.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of pH for metal chelation with TETA.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no chelation observed | 1. Suboptimal pH: The pH of the solution is too low, leading to protonation of TETA's amine groups and reducing its chelating ability. 2. Incorrect TETA concentration: Insufficient TETA is present to effectively chelate the metal ions. | 1. Adjust pH: Gradually increase the pH of your solution into the expected optimal range for your target metal. Use a calibrated pH meter for accurate measurements. 2. Verify Concentration: Ensure you are using an appropriate molar ratio of TETA to the metal ion. A slight excess of TETA is often recommended. |
| Precipitate formation upon pH adjustment | 1. Metal hydroxide precipitation: The pH is too high, causing the metal ion to precipitate as an insoluble hydroxide.[4][5] 2. Insoluble TETA salt: At very low pH, TETA can form insoluble salts. | 1. Lower pH: Carefully decrease the pH of the solution. It is crucial to find the balance where TETA is sufficiently deprotonated for chelation without causing metal hydroxide formation. 2. Order of addition: Try adding the TETA solution to the metal ion solution before adjusting the pH. |
| Inconsistent or non-reproducible results | 1. Unstable pH: The buffer capacity is insufficient to maintain a constant pH throughout the experiment. 2. Temperature fluctuations: Chelation reactions can be temperature-dependent. 3. Impure reagents: The presence of competing metal ions or other interfering substances in your reagents. | 1. Use a suitable buffer: Ensure your buffer has adequate capacity at the target pH. 2. Control temperature: Perform your experiments at a constant and recorded temperature. 3. Use high-purity reagents: Utilize high-purity water, TETA hydrate, and metal salts. |
Data Presentation
The stability of metal-TETA complexes is a key indicator of chelation efficiency. The following table summarizes the stability constants (log K) for various 1:1 metal-TETA complexes. A higher log K value indicates a more stable complex.
| Metal Ion | log K |
| Cadmium (Cd²⁺) | 19.8 |
| Cobalt (Co²⁺) | 20.4 |
| Nickel (Ni²⁺) | 19.9 |
| Lead (Pb²⁺) | 19.5 |
| Samarium (Sm³⁺) | 24.3 |
| Zinc (Zn²⁺) | 20.1 |
Note: The specific pH at which these constants were determined may vary across different studies.
Experimental Protocols
Protocol: Spectrophotometric Determination of Optimal pH for Metal-TETA Chelation
This protocol outlines a general method to determine the optimal pH for the formation of a colored metal-TETA complex using UV-Vis spectrophotometry. This method is suitable for transition metals that form colored complexes with TETA.
Materials:
-
Stock solution of the metal ion of interest (e.g., 1000 ppm)
-
Triethylenetetramine (TETA) hydrate solution of known concentration
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Dilute HCl and NaOH for pH adjustment
Procedure:
-
Prepare a Series of Buffered Metal Ion Solutions:
-
In a series of volumetric flasks, add a constant and known amount of the metal ion stock solution.
-
To each flask, add a different buffer solution to achieve a range of pH values (e.g., pH 2, 3, 4, ... 12).
-
-
Add TETA Solution:
-
To each buffered metal ion solution, add a fixed volume of the TETA solution. The molar ratio of TETA to the metal ion should be kept constant across all flasks (a slight molar excess of TETA is recommended).
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Prepare Reagent Blanks:
-
In a separate series of volumetric flasks, prepare solutions containing only the buffer and the TETA solution at each respective pH to serve as blanks.
-
-
Equilibration:
-
Allow the solutions to stand for a sufficient amount of time to ensure the chelation reaction reaches equilibrium. This time may need to be determined empirically.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-TETA complex. If the λmax is unknown, perform a scan over a suitable wavelength range for one of the solutions where color development is observed.
-
Zero the spectrophotometer using the corresponding reagent blank for each pH value.
-
Measure the absorbance of each metal-TETA solution at the determined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus pH.
-
The pH at which the maximum absorbance is observed corresponds to the optimal pH for the chelation reaction under the tested conditions.
-
Visualizations
Caption: The effect of pH on triethylenetetramine (TETA) chelation.
Caption: Workflow for determining optimal pH for TETA chelation.
References
degradation pathways of triethylenetetramine hydrate under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylenetetramine (B94423) (TETA) hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis of TETA hydrate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause triethylenetetramine (TETA) hydrate to degrade?
A1: The main factors contributing to the degradation of TETA hydrate are exposure to air (oxidation), humidity, high temperatures, and light.[1] TETA, like many amines, is susceptible to air oxidation, which can cause the sample to develop a yellowish color.[1] Humidity is also a critical factor, especially for related salts like TETA dihydrochloride, where a relative humidity above 40% can lead to the formation of a less soluble dihydrate, impacting its stability.[2]
Q2: What are the expected degradation products of TETA hydrate under experimental conditions?
A2: While specific degradation pathways for TETA hydrate under forced conditions are not extensively published, based on the chemistry of aliphatic amines, the following products can be anticipated:
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) or air can lead to the formation of N-oxides, hydroxylamines, and cleavage products of the carbon-nitrogen bonds.[3][4] Discoloration to a yellowish liquid is a common sign of air oxidation.[1]
-
Thermal Degradation: High temperatures can cause decomposition. While specific products for pure TETA are not detailed, thermal degradation in epoxy systems involves complex reactions.[5] For the pure compound, it is important to avoid excessive heat to prevent decomposition.[6]
-
Acidic and Basic Conditions: TETA is reported to be relatively stable against hydrolysis.[7] However, extreme pH conditions during forced degradation studies may lead to the formation of various impurities.
-
Metabolites: In biological systems, TETA is known to be metabolized into acetylated forms, specifically N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[8] These may be observed in certain experimental setups, particularly in cell-based assays.
Q3: My TETA hydrate solution has turned yellow. Is it still usable?
A3: The yellowing of TETA is a common indication of air oxidation.[1] For many applications, this slight oxidation may not significantly impact its primary function (e.g., as a chelating agent). However, for sensitive analytical or pharmaceutical applications, the presence of these oxidative impurities could interfere. It is recommended to use a fresh, colorless sample for critical experiments or to purify the discolored material if possible.
Q4: How should I store TETA hydrate to minimize degradation?
A4: To minimize degradation, TETA hydrate should be stored in a tightly sealed container, protected from light, in a cool and dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent air oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the degradation of TETA hydrate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Degradation of TETA hydrate stock solution. 2. Instability of TETA in the analytical mobile phase. 3. Formation of the less soluble dihydrate affecting concentration.[2] | 1. Prepare fresh stock solutions daily. 2. Evaluate the stability of TETA in your mobile phase over the analysis time. 3. Ensure the sample is fully dissolved before injection. If working with TETA salts, be mindful of humidity. |
| Appearance of unexpected peaks in chromatograms. | 1. Formation of degradation products due to improper sample handling or storage. 2. Contamination of the sample or analytical system. | 1. Review sample preparation and storage procedures to minimize exposure to air, light, and heat. 2. Perform a blank run to check for system contamination. |
| Poor peak shape in HPLC analysis. | 1. Interaction of the amine groups with silanols on the HPLC column. 2. Inappropriate mobile phase pH. | 1. Use a column with low silanol (B1196071) activity or an end-capped column.[9] 2. Add a competing amine or adjust the mobile phase pH with an appropriate acid (e.g., formic acid for MS compatibility) to improve peak shape.[9] |
| Low recovery of TETA from samples. | 1. Adsorption of the highly polar TETA onto container surfaces. 2. Significant degradation has occurred. | 1. Use silanized glassware or polypropylene (B1209903) containers. 2. Analyze samples promptly after preparation and check for signs of degradation (e.g., color change). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][10] Below are generalized protocols that can be adapted for TETA hydrate.
1. Preparation of Stock Solution: Prepare a stock solution of TETA hydrate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[11]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[11]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for up to 7 days, protected from light.[4][11]
-
Thermal Degradation: Expose the solid TETA hydrate or its solution to dry heat (e.g., 70-80°C).[11]
-
Photolytic Degradation: Expose the TETA hydrate solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]
3. Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC-MS method.
HPLC-MS Method for Analysis of TETA and its Degradation Products
The following is a starting point for developing an HPLC-MS method for the analysis of TETA and its potential degradation products.
-
Column: A reversed-phase C18 or a cyano column is often suitable.[8][12]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% formic acid or heptafluorobutyric acid) is commonly used.[8][9]
-
Detection: Mass spectrometry (MS) in positive electrospray ionization (ESI+) mode is effective for detecting TETA and its degradation products. Monitor for the [M+H]+ ions.[2][8]
| Compound | [M+H]+ (m/z) |
| Triethylenetetramine (TETA) | 147 |
| N1-acetyltriethylenetetramine (MAT) | 189 |
| N1,N10-diacetyltriethylenetetramine (DAT) | 231 |
Visualizations
References
- 1. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4737243A - Method for decoloration of triethylenetetramine (TETA) - Google Patents [patents.google.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Triethylenetetramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Triethylenetetramine Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial triethylenetetramine (B94423) (TETA) hydrate (B1144303). The following information is designed to address specific issues that may be encountered during the purification of TETA hydrate for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in commercial-grade triethylenetetramine (TETA) hydrate?
A1: Commercial TETA is typically produced by reacting ethylene (B1197577) dichloride with ammonia (B1221849) or by heating ethylenediamine (B42938) or ethanolamine/ammonia mixtures over an oxide catalyst.[1][2] This process results in a mixture of linear, branched, and cyclic polyamines. Common impurities include:
-
Isomers: Branched isomers such as tris(2-aminoethyl)amine (B1216632) are common.[1][3]
-
Piperazine (B1678402) Derivatives: Substituted piperazine compounds are frequently present.[1][3]
-
Oxidation Products: Like many amines, TETA can oxidize in the presence of air, leading to a yellowish discoloration.[1][3]
-
Other Polyamines: The manufacturing process can produce a variety of other ethylene amines which are separated by distillation and sublimation.[1]
Q2: My commercial TETA hydrate is yellow. Does this affect my experiment?
A2: The yellowish color of commercial TETA is often due to air-oxidation impurities.[1][3] For many applications, such as its use as a hardener for epoxy resins, this may not significantly impact its performance. However, for pharmaceutical research or other sensitive applications, these impurities can be problematic and purification is recommended.
Q3: What are the primary methods for purifying commercial TETA hydrate?
A3: The most common and effective methods for purifying TETA involve the formation of salts, which can then be recrystallized to a high purity. The purified salt can then be converted back to the free amine. The two main approaches are:
-
Dihydrochloride (B599025) Salt Formation and Recrystallization: This involves reacting TETA with hydrochloric acid to form triethylenetetramine dihydrochloride, which can be purified by recrystallization.
-
Disuccinate Salt Formation and Recrystallization: This method uses succinic acid to form triethylenetetramine disuccinate, which is then purified through recrystallization.
Vacuum distillation is another potential method, though fractional distillation of the crude mixture can be challenging due to the presence of azeotropic mixtures.[4]
Troubleshooting Guide: Dihydrochloride Salt Method
Q4: I'm trying to purify TETA via the dihydrochloride salt method, but my yield is very low. What could be the cause?
A4: Low yield in the dihydrochloride salt purification can stem from several factors:
-
Excess Hydrochloric Acid: The addition of excess hydrochloric acid can lead to the formation of higher hydrochlorides (e.g., tetrahydrochloride), which may have different solubility characteristics and can be lost during filtration or washing steps.[5]
-
Inadequate Cooling: Insufficient cooling during the crystallization step will result in a lower recovery of the salt from the solution.
-
Improper Solvent Choice: The choice of solvent for precipitation and washing is critical. Methanol (B129727) is commonly used for the reaction, and a mixture of methanol and isopropanol (B130326) can be effective for precipitation.[5]
-
Loss During Washing: Excessive washing or using a solvent in which the dihydrochloride salt is too soluble will reduce the final yield.
Q5: The purity of my recrystallized triethylenetetramine dihydrochloride is not as high as expected. How can I improve it?
A5: To improve the purity of the recrystallized salt:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. Performing a second recrystallization can significantly improve purity.
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. For instance, recrystallization from 95% ethanol (B145695) has been used to remove insoluble trihydrochloride salt.
-
Initial Purity of TETA: The starting purity of the commercial TETA will impact the final purity. If the initial material is heavily contaminated, a preliminary purification step might be necessary.
Q6: After converting the purified dihydrochloride salt back to the free base, I observe salt contamination in my final product. How can I avoid this?
A6: Salt contamination (e.g., sodium chloride) after neutralization can be a significant issue. To minimize this:
-
Anhydrous Conditions: When treating the tetrahydrochloride salt with a strong base like sodium alkoxide, it is crucial to maintain anhydrous conditions to prevent the dissolution of the salt byproduct.
-
Thorough Filtration: Ensure complete removal of the precipitated salt (e.g., NaCl) by filtration.
-
Solvent Extraction: Use a suitable organic solvent, such as tertiary butyl methyl ether (TBME), to extract the free amine, leaving the inorganic salts behind.
-
Sulphated Ash Test: Perform a sulphated ash test on your final product to confirm the complete removal of inorganic impurities.
Troubleshooting Guide: Disuccinate Salt Method
Q7: During the formation of triethylenetetramine disuccinate, an oily layer formed instead of a crystalline precipitate. Is this normal?
A7: The formation of an oily layer during the initial precipitation of the disuccinate salt can occur, especially when adding the succinic acid solution too quickly or at a higher temperature. This oily layer is often a mixture of crystalline and oily material. With continued stirring at a controlled temperature (e.g., 20°C), this layer should convert into a crystalline solid.
Q8: My recrystallized triethylenetetramine disuccinate has a low melting point, suggesting impurities. How can I improve the purification?
A8: A depressed melting point is a classic indicator of impurities. To enhance the purity of the disuccinate salt:
-
Optimize Recrystallization Solvent: A mixture of a polar protic solvent and water, such as 10% aqueous methanol, has been shown to be effective. The crude solid is dissolved at an elevated temperature (e.g., 60°C) and then slowly cooled.
-
Control Cooling Rate: As with the dihydrochloride salt, a slow cooling rate is essential for forming high-purity crystals. A gradual cooling over a couple of hours to room temperature, followed by further stirring, is recommended.
-
Washing: Wash the filtered crystals with a suitable solvent, like acetonitrile, to remove any remaining soluble impurities.
Quantitative Data Summary
The following table summarizes the reported purity levels and yields for different purification methods of triethylenetetramine.
| Purification Method | Starting Material Purity | Final Product Purity | Yield | Reference |
| Dihydrochloride Salt Formation & Recrystallization | Technical Grade (Content of linear TETA: 40-90%) | > 99.5% | 61.3% (for 4HCl salt) | [1] |
| Conversion of 4HCl salt to free base and vacuum distillation | Purified 4HCl salt | 100% (linear TETA) | 97.5% | [1] |
| Disuccinate Salt Formation | 60% TETA | Not specified for crude salt | 83.0% (corrected for purity) | [2] |
| Recrystallization of Disuccinate Salt | 97.6% TETA disuccinate | 98-99% | 73.9% | [2] |
Experimental Protocols
Protocol 1: Purification of TETA via Dihydrochloride Salt Formation and Recrystallization
This protocol is adapted from patent literature describing the purification of industrial-grade TETA.[1]
Materials:
-
Industrial grade Triethylenetetramine (TETA)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH)
Procedure:
Part A: Formation and Purification of Triethylenetetramine Tetrahydrochloride (L-TETA·4HCl)
-
In a reactor, combine 100 g of industrial-grade TETA with 1000 ml of methanol and 285 ml of concentrated HCl.
-
Reflux the mixture with stirring for 3 hours.
-
Cool the mixture to 20°C and continue stirring for 5 hours to allow for crystallization.
-
Filter the resulting solid (crude L-TETA·4HCl).
-
Transfer the filtered solid to a clean flask with 500 ml of methanol.
-
Reflux the suspension with stirring for 1 hour.
-
Cool the mixture to 20°C and stir for an additional 3 hours.
-
Filter the purified solid and dry it under vacuum at 50°C for 12 hours to obtain refined L-TETA·4HCl.
Part B: Conversion to High-Purity Linear TETA (L-TETA)
-
In a reactor, dissolve 40.0 g of sodium hydroxide in 1000 ml of ethanol with stirring.
-
Add 70.0 g of the purified L-TETA·4HCl to the sodium hydroxide solution at a temperature of 30°C or less.
-
Stir the mixture for 4 hours.
-
Filter the mixture to remove the sodium chloride byproduct.
-
Heat the filtrate to 80°C and concentrate under vacuum to remove the ethanol.
-
Perform a vacuum distillation of the concentrate, raising the temperature to 130-170°C, to obtain the purified linear TETA.
Protocol 2: Purification of TETA via Disuccinate Salt Formation and Recrystallization
This protocol is based on a patented method for preparing high-purity TETA salts.[2]
Materials:
-
Impure Triethylenetetramine (TETA)
-
Methanol
-
Succinic Acid
-
Acetonitrile
Procedure:
Part A: Formation of Crude Triethylenetetramine Disuccinate
-
Dissolve impure TETA (e.g., 60% purity) in methanol.
-
In a separate flask, prepare a solution of succinic acid in methanol, heating to 60°C to dissolve.
-
Slowly add the hot succinic acid solution to the TETA solution over 30 minutes with stirring at 25°C.
-
Continue stirring the mixture. An oily layer may form initially, which should convert to a crystalline solid upon continued stirring for approximately 2 hours at 20°C.
-
Isolate the solid product by filtration.
-
Wash the filtered solids with acetonitrile.
-
Dry the product to a constant weight.
Part B: Recrystallization of Triethylenetetramine Disuccinate
-
Dissolve the crude triethylenetetramine disuccinate salt in 10% aqueous methanol at 60°C with heating and stirring until a clear solution is obtained.
-
Slowly cool the solution to 20°C over approximately 2 hours.
-
Maintain stirring for an additional hour at 20°C to ensure complete crystallization.
-
Collect the highly pure crystals by filtration.
-
Wash the collected crystals with a small amount of cold methanol.
-
Dry the purified triethylenetetramine disuccinate salt.
Visualizations
References
- 1. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 2. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
- 3. KR100816798B1 - Method for preparing medical triethylenetetramine dihydrochloride - Google Patents [patents.google.com]
- 4. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
addressing batch-to-batch variability of triethylenetetramine hydrate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of triethylenetetramine (B94423) (TETA) hydrate (B1144303) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is triethylenetetramine (TETA) hydrate and what are its common uses in research?
A1: Triethylenetetramine (TETA) is a copper-chelating agent.[1][2][3] In its hydrate form, it incorporates water molecules into its structure.[4][5] TETA is primarily used in research for its ability to bind to and remove divalent copper ions (Cu(II)).[3][6] This property makes it a valuable tool for studying the role of copper in various biological processes and as a potential therapeutic agent for diseases characterized by copper overload, such as Wilson's disease.[3][7] It is also being investigated for its therapeutic potential in diabetes and Alzheimer's disease.[6] Additionally, TETA is used in the synthesis of other compounds and as a hardener for epoxy resins.
Q2: What are the common sources of batch-to-batch variability in TETA hydrate?
A2: Batch-to-batch variability of TETA hydrate can arise from several factors during its synthesis and purification. Commercial preparations are often mixtures containing not only the linear TETA molecule but also branched isomers and cyclic derivatives like piperazine.[7] The manufacturing process, which involves heating ethylenediamine (B42938) or ethanolamine/ammonia mixtures, can produce a variety of ethyleneamines.[7][8] The purity of the final product and the profile of these impurities can differ between batches and manufacturers, leading to variability.[9] Furthermore, the hydration state of TETA can be influenced by storage conditions, particularly humidity, which can affect its solubility and stability.[10][11]
Q3: How can impurities in TETA hydrate affect experimental results?
A3: Impurities in TETA hydrate can significantly impact experimental outcomes. Isomers and related compounds may have different copper-chelating capacities or off-target effects, leading to inconsistent results in functional assays. For instance, the presence of less active chelators would reduce the effective concentration of TETA, potentially diminishing its biological effects. Some impurities might also be cytotoxic or interact with other cellular components, introducing confounding variables into your experiments.
Q4: What are the best practices for storing and handling TETA hydrate to minimize variability?
A4: To minimize variability, proper storage and handling of TETA hydrate are crucial. It is a hygroscopic and corrosive substance. It is recommended to store TETA hydrate in a tightly sealed container in a dry and well-ventilated place, often at -20°C, to prevent moisture absorption and degradation.[5][12] Exposure to air can lead to oxidation, which may cause the compound to develop a yellowish color.[7] Always refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in copper chelation assays between different batches of TETA hydrate. | Variability in Purity and Impurity Profile: Different batches may have varying percentages of active TETA and different impurity profiles. | 1. Request and Compare Certificates of Analysis (CofA): Always obtain the CofA for each batch. Compare the purity and, if available, the impurity profile. (See Table 1 for a sample CofA).2. Perform In-House Quality Control: Conduct your own analytical validation (e.g., HPLC) to confirm the purity of each new batch.3. Qualify New Batches: Before use in critical experiments, test each new batch in a standardized functional assay to confirm its activity is comparable to previous batches. |
| Reduced solubility of TETA hydrate compared to previous batches. | Formation of Less Soluble Hydrates: TETA salts can form different hydrate states depending on humidity during storage, with some hydrates being less soluble.[11] | 1. Ensure Proper Storage: Store TETA hydrate in a desiccator or a controlled low-humidity environment.[10]2. Check for Clumping: Visually inspect the powder for clumps, which may indicate moisture absorption.3. Solubility Test: Before preparing stock solutions for experiments, perform a small-scale solubility test. |
| Observed cellular toxicity at concentrations previously determined to be non-toxic. | Presence of Toxic Impurities: A new batch may contain impurities with higher cytotoxicity. | 1. Review Impurity Profile: If the CofA provides information on specific impurities, research their known toxicities.2. Perform a Dose-Response Cytotoxicity Assay: For each new batch, determine the EC50 for toxicity in your specific cell line and compare it to previous batches. |
| Color of TETA hydrate solution is more yellow than usual. | Oxidation: TETA is prone to air-oxidation over time, which can lead to a yellowish discoloration.[7] | 1. Store Under Inert Gas: For long-term storage, consider storing under an inert atmosphere like nitrogen or argon.2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment and avoid long-term storage of solutions. |
Table 1: Example Certificate of Analysis for Triethylenetetramine Hydrate
| Parameter | Specification | Result (Batch A) | Result (Batch B) |
| Appearance | White to off-white crystalline powder | Conforms | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.2% | 98.1% |
| Water Content (Karl Fischer) | 11.5% - 13.5% | 12.1% | 13.2% |
| Identity (IR) | Conforms to reference spectrum | Conforms | Conforms |
| Related Substances (HPLC) | |||
| Tris(2-aminoethyl)amine | ≤ 0.5% | 0.3% | 0.8% |
| Piperazine derivatives | ≤ 0.5% | 0.2% | 0.6% |
| Other individual impurities | ≤ 0.1% | 0.08% | 0.1% |
| Total Impurities | ≤ 1.0% | 0.58% | 1.5% |
| Residue on Ignition | ≤ 0.1% | 0.05% | 0.07% |
This is a sample Certificate of Analysis and the specific parameters and limits may vary between suppliers.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of TETA hydrate. It is based on reversed-phase chromatography, and specific conditions may need to be optimized for your HPLC system and column.
Materials:
-
This compound (sample and reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or conductivity detector[14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[15] The exact ratio of acetonitrile to water should be optimized for good peak separation.
-
Standard Solution Preparation: Accurately weigh a known amount of TETA hydrate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a sample solution of the TETA hydrate batch to be tested at the same concentration as the standard stock solution.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Run the HPLC method, monitoring the eluent at an appropriate wavelength (if using a UV detector) or with a conductivity detector.
-
-
Data Analysis:
-
Identify the peak corresponding to TETA based on the retention time of the reference standard.
-
Calculate the area of the TETA peak and any impurity peaks in the sample chromatogram.
-
Determine the purity of the sample by calculating the percentage of the TETA peak area relative to the total peak area.
-
Quantify the concentration in the sample using the calibration curve generated from the standard solutions.
-
Protocol 2: Functional Assessment of TETA Hydrate by Colorimetric Copper Chelation Assay
This protocol provides a simple method to assess the copper-chelating activity of a TETA hydrate batch. The assay is based on the formation of a colored complex between TETA and copper(II) ions, which can be measured spectrophotometrically.[14]
Materials:
-
This compound (from different batches)
-
Copper(II) sulfate (B86663) pentahydrate
-
Distilled or deionized water
-
Spectrophotometer
Procedure:
-
Prepare a Copper(II) Sulfate Solution: Prepare a stock solution of copper(II) sulfate in water (e.g., 10 mM).
-
Prepare TETA Hydrate Solutions: Prepare solutions of known concentrations for each batch of TETA hydrate to be tested (e.g., 10 mM).
-
Chelation Reaction:
-
In a series of tubes, add a fixed amount of the copper(II) sulfate solution.
-
To each tube, add an increasing volume of the TETA hydrate solution to create a titration series.
-
Bring the final volume of all tubes to be the same with water.
-
Include a blank with only copper(II) sulfate solution.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to incubate at room temperature for a few minutes to allow for complex formation.
-
Measure the absorbance of the solutions at a wavelength of 599 nm.[14]
-
-
Data Analysis:
-
Plot the absorbance at 599 nm against the concentration of TETA hydrate for each batch.
-
Compare the resulting curves. A more potent batch of TETA will produce a higher absorbance at a given concentration, indicating more efficient copper chelation.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Triethylenetetramine 98 305808-21-3 [sigmaaldrich.com]
- 6. Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 8. Triethylene tetramine, 97%, COA, Certificate of Analysis, 112-24-3, T 2105 [ottokemi.com]
- 9. KR102489293B1 - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. [ CAS No. 305808-21-3 ] this compound 98 - Novasol Biotech [novasolbio.com]
- 13. fishersci.com [fishersci.com]
- 14. Determination of triethylenetetramine dihydrochloride in aqueous solution by reversed-phase ion-pairing high performance liquid chromatography and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Triethylenetetramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
comparative study of triethylenetetramine hydrate and DETA as epoxy hardeners
An Objective Comparison of Triethylenetetramine (B94423) (TETA) and Diethylenetriamine (DETA) as Epoxy Hardeners
Introduction
Epoxy resins are a class of thermosetting polymers widely utilized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] These resins require a curing agent, or hardener, to initiate the polymerization process that transforms the liquid resin into a rigid, three-dimensional network. Among the most common curing agents are aliphatic polyamines, with Triethylenetetramine (TETA) and Diethylenetriamine (DETA) being two prominent examples.[2] Both are linear ethyleneamines that cure epoxy resins at ambient temperatures, but their distinct chemical structures lead to significant differences in handling characteristics, curing profiles, and the final properties of the cured product.[3][4] This guide provides a comparative study of TETA and DETA, offering researchers and professionals the data needed to select the appropriate hardener for their specific application.
Chemical Structure and Reactivity
DETA is a linear ethyleneamine with two primary amine groups and one secondary amine group.[5] TETA is a longer-chain molecule containing two primary and two secondary amine groups. The primary and secondary amines contain active hydrogen atoms that react with the epoxide groups of the resin to form a cross-linked polymer network.[6][7]
The reactivity of these amines is a function of their molecular structure.[3] DETA, having a lower molecular weight and a high concentration of reactive amine groups, is generally considered more reactive than TETA.[3] This higher reactivity leads to faster curing speeds but also a shorter pot life, which is the workable time of the mixed resin and hardener.[3][5] Conversely, the longer chain and slightly lower amine group concentration in TETA result in a somewhat slower reaction and a longer pot life compared to DETA.[3]
The number of active hydrogens per molecule dictates the stoichiometric ratio when mixing with an epoxy resin. DETA has five active hydrogens, while linear TETA has six. This difference is critical for calculating the correct mix ratio to achieve optimal cross-linking and, consequently, the best possible mechanical and thermal properties.
Physical and Chemical Properties
The physical properties of TETA and DETA influence their handling and processing characteristics. DETA's higher vapor pressure and lower boiling point compared to TETA are important considerations for workplace safety and environmental regulations.[5][8]
| Property | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) |
| Chemical Structure | N,N'-Bis(2-aminoethyl)ethane-1,2-diamine | N'-(2-Aminoethyl)ethane-1,2-diamine |
| Molecular Formula | C₆H₁₈N₄ | C₄H₁₃N₃ |
| Molecular Weight | 146.24 g/mol [9] | 103.17 g/mol [10] |
| Active Hydrogens | 6 | 5 |
| Amine Hydrogen Equivalent Weight (AHEW) | ~24.4 g/eq[11] | ~20.6 g/eq (Calculated) |
| Appearance | Colorless to light-yellow liquid[9][12] | Clear, colorless liquid[5] |
| Viscosity @ 25°C | 19.5 – 22.5 mPa·s[11] | Low viscosity[5] |
| Boiling Point | ~277 °C[11] | ~207 °C |
| Vapor Pressure @ 20°C | < 0.01 mm Hg[11][13] | Higher than TETA[5] |
| Pot Life | Short, but longer than DETA[3][11] | Very short[3] |
| Reactivity | Fast, room temperature cure[9] | Very fast, higher reactivity than TETA[3] |
Performance Comparison of Cured Epoxy Systems
The choice of hardener significantly impacts the performance of the final cured epoxy. The higher functionality of TETA can lead to a more densely cross-linked network, which often translates to improved mechanical properties. However, studies also suggest that DETA's efficient curing can produce strong and durable coatings.[3]
| Performance Metric | Epoxy Cured with TETA | Epoxy Cured with DETA |
| Cross-link Density | Potentially higher due to more active sites | High, leads to durable coatings[3] |
| Tensile Strength | ~9,500 psi (65.5 MPa)[8] | Data varies with resin system[14] |
| Flexural Strength | ~13,000 psi (89.6 MPa)[8] | Data varies with resin system |
| Compressive Strength | ~65 MPa[15] | Data varies with resin system |
| Glass Transition Temp. (Tg) | ~94-101 °C[16][17] | Can be higher than TETA, up to 150°C[3] |
| Heat Deflection Temp. (HDT) | ~119 °C[8] | Generally good thermal stability[3] |
| Chemical Resistance | Good | Excellent[5] |
Logical and Experimental Workflows
Epoxy Curing Mechanism
The fundamental reaction between an epoxy resin (containing epoxide groups) and an aliphatic amine hardener like TETA or DETA involves the opening of the epoxy ring by the amine's active hydrogens. This process continues until a rigid, three-dimensional thermoset structure is formed.
Caption: General reaction pathway for epoxy resin curing with an amine hardener.
Comparative Evaluation Workflow
A systematic approach is crucial for an objective comparison of epoxy hardeners. The workflow involves preparing samples under identical conditions and subjecting them to a series of standardized tests to evaluate their properties from the uncured to the fully cured state.
Caption: Experimental workflow for the comparative study of epoxy hardeners.
Experimental Protocols
Determination of Pot Life (Gel Time)
-
Objective: To measure the workable time of the epoxy-hardener mixture.
-
Apparatus: Beaker, stopwatch, temperature probe, mechanical stirrer (optional).
-
Procedure:
-
Condition the epoxy resin and hardener to a standard temperature (e.g., 25°C).
-
Accurately weigh the stoichiometric amounts of resin and hardener into a beaker (typically a 100g or 150g mass).[8]
-
Start the stopwatch and mix the components thoroughly for 2-3 minutes until uniform.
-
Monitor the temperature of the mixture. The time at which the mixture reaches a semi-solid, stringy, or unworkable state is recorded as the gel time. For more precise measurements, a gel time meter can be used.
-
Mechanical Property Testing
-
Objective: To determine the mechanical strength and modulus of the cured epoxy.
-
Apparatus: Universal Testing Machine (UTM), specific sample molds.
-
Procedure:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties, ASTM D695 for compressive properties).
-
Ensure samples are fully cured according to a defined schedule (e.g., 7 days at 25°C).
-
Condition the specimens at standard temperature and humidity for at least 24 hours before testing.
-
Mount the specimen in the UTM and apply a load at a specified rate until failure.
-
Record the load-deflection data to calculate properties such as tensile strength, flexural modulus, and compressive strength.
-
Thermal Analysis (DSC for Glass Transition Temperature, Tg)
-
Objective: To determine the glass transition temperature (Tg), which indicates the thermal stability of the cured epoxy.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small sample (5-10 mg) from a fully cured specimen.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The Tg is identified as the midpoint of the step change in the heat flow curve.[16]
-
Conclusion
Both Triethylenetetramine (TETA) and Diethylenetriamine (DETA) are effective and widely used aliphatic amine hardeners for epoxy resins. The choice between them depends heavily on the specific requirements of the application.
-
Choose DETA for: Applications requiring very rapid curing, high reactivity, and excellent thermal stability.[3] Its shorter pot life makes it suitable for automated processes, thin-film applications like coatings, or situations where fast turnaround is critical.[3][5]
-
Choose TETA for: Applications where a longer working time (pot life) is needed, such as in larger castings, manual lay-up processes for composites, or flooring mortars.[8] Its lower vapor pressure also offers a slight advantage in terms of handling safety.[8] The cured systems often exhibit a good balance of mechanical and thermal properties.
Ultimately, the optimal hardener selection requires careful consideration of the desired processing characteristics, curing schedule, and the final performance requirements of the epoxy system. The data and protocols provided in this guide serve as a foundation for making an informed decision.
References
- 1. jsr.org [jsr.org]
- 2. mobelchem.com [mobelchem.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 5. dahuanm.com [dahuanm.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 8. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 9. dahuanm.com [dahuanm.com]
- 10. researchgate.net [researchgate.net]
- 11. stobec.com [stobec.com]
- 12. ctech-llc.com [ctech-llc.com]
- 13. hutaib.admin.simboz.website [hutaib.admin.simboz.website]
- 14. researchgate.net [researchgate.net]
- 15. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijert.org [ijert.org]
- 17. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Triethylenetetramine Hydrate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of triethylenetetramine (B94423) (TETA) hydrate (B1144303), a critical chelating agent in pharmaceutical research, most notably for the treatment of Wilson's disease. We will delve into a comparative analysis of TETA hydrate with its primary alternative, D-penicillamine, offering supporting experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.
Introduction to Triethylenetetramine (TETA) in Pharmaceutical Research
Triethylenetetramine, often used in its hydrate or salt form (dihydrochloride or tetrahydrochloride), is a potent copper chelating agent.[1][2] Its primary therapeutic application is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body.[2][3] TETA sequesters excess copper, forming a stable complex that is subsequently excreted in the urine, thereby mitigating copper-induced cellular damage. Given its direct role in patient outcomes, ensuring the purity and quality of the TETA active pharmaceutical ingredient (API) is of paramount importance.
Analytical Methodologies for Purity Validation of TETA Hydrate
The validation of TETA hydrate purity involves the use of various analytical techniques to identify and quantify the main component and any potential impurities. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds. For TETA, which lacks a strong UV chromophore, derivatization or the use of specialized detectors is often necessary.
A prevalent HPLC method involves ion-pairing chromatography coupled with conductivity detection.[3] This method has been shown to be effective for the analysis of TETA in aqueous solutions and for determining its purity.[3] Another approach is pre-column derivatization with a fluorescent tag, such as 9-fluorenylmethylchloroformate (FMOC), followed by fluorescence detection, which offers high sensitivity.[4]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers high resolution and sensitivity. A validated, stability-indicating quantitative purity test for triethylenetetramine tetrachlorhydrate has been developed using automated multiple development HPTLC.[5] This method was found to be suitable for quantifying TETA and its impurities, especially in cases where HPLC methods did not provide adequate separation of impurities.[5]
Comparative Performance of Analytical Methods
The choice between HPLC and HPTLC depends on the specific requirements of the analysis, including the need for quantitation of specific impurities and the available instrumentation.
| Parameter | HPLC with Conductivity Detection | HPTLC with Densitometry |
| Linearity Range | 10 - 100 µg/mL[3] | Several nanograms[5] |
| Limit of Detection (LOD) | As low as 10 µg/mL[3] | In the nanogram range[5] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but within the linear range. | In the nanogram range[5] |
| Accuracy | Data not available in a comparative format. | Characterized by reliability and accuracy.[5] |
| Precision | Data not available in a comparative format. | Characterized by reliability.[5] |
| Suitability for Impurity Profiling | May not be optimal for separating all impurities.[5] | Demonstrated to be effective for impurity separation.[5] |
Impurity Profile of Pharmaceutical Grade TETA Hydrate
Commercial TETA is typically produced by purifying technical grade material, which may contain several impurities. The most common impurities are the branched isomer tris(2-aminoethyl)amine (B1216632) and various piperazine (B1678402) derivatives. The purity of pharmaceutical-grade TETA hydrate is crucial as these impurities may have their own pharmacological and toxicological profiles.
A typical Certificate of Analysis for pharmaceutical-grade triethylenetetramine hydrate should demonstrate a purity of ≥98%.
| Impurity Name | Typical Specification Limit |
| Tris(2-aminoethyl)amine | ≤ 0.5% |
| Piperazine derivatives | ≤ 1.0% |
| Other individual unknown impurities | ≤ 0.1% |
| Total impurities | ≤ 2.0% |
| Water content | Varies depending on the hydrate form |
Comparison with an Alternative: D-Penicillamine
D-penicillamine is another chelating agent widely used in the treatment of Wilson's disease. A comparative evaluation of TETA and D-penicillamine is essential for a comprehensive understanding of the therapeutic landscape.
Efficacy and Safety Profile
Clinical studies have compared the efficacy and safety of trientine and D-penicillamine. While both are effective in managing Wilson's disease, their side-effect profiles differ. D-penicillamine is associated with a higher incidence of adverse effects, which can sometimes necessitate discontinuation of the therapy.[2] Trientine is often used as a second-line treatment for patients who are intolerant to D-penicillamine.[1]
| Parameter | Triethylenetetramine (Trientine) | D-Penicillamine |
| Efficacy | Effective in promoting copper excretion and improving clinical symptoms.[2] | Well-established efficacy in Wilson's disease. |
| Common Side Effects | Generally well-tolerated; may include nausea, skin rash, and gastrointestinal issues.[6] | Higher incidence of adverse effects, including bone marrow suppression, autoimmune disorders, and dermatological issues.[2] |
| Therapeutic Use | First-line or second-line therapy for Wilson's disease, particularly in patients intolerant to D-penicillamine.[1] | Often considered a first-line therapy, but with a significant rate of intolerance. |
Analytical Methodologies for D-Penicillamine
The purity of D-penicillamine is typically assessed using HPLC, as outlined in the United States Pharmacopeia (USP).[7][8] The USP monograph for D-penicillamine capsules specifies an HPLC method for assay and for the limit of penicillamine (B1679230) disulfide, a key impurity.[8] A variety of other methods, including gas chromatography and spectrophotometry, have also been reported for its analysis.[9][10]
| Parameter | HPLC for D-Penicillamine (USP Method) |
| Stationary Phase | L1 packing (C18)[11] |
| Mobile Phase | A buffered aqueous solution containing an ion-pairing agent.[11] |
| Detection | UV at 210 nm[11] |
| Key Impurity Monitored | Penicillamine disulfide[11] |
Experimental Protocols
HPLC Method for TETA Purity (Ion-Pairing with Conductivity Detection)
This protocol is a general representation based on published methods.[3]
-
Mobile Phase Preparation: Prepare a suitable mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) in a mixture of water and an organic solvent like acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of TETA reference standard in the mobile phase to prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the TETA hydrate sample in the mobile phase to obtain a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Conductivity detector.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. Identify the TETA peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of TETA in the sample solution from the calibration curve. Calculate the purity of the sample.
HPTLC Method for TETA Purity
This protocol is a general representation based on published methods.[5]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which may consist of a mixture of solvents like methanol, chloroform, and ammonia (B1221849) solution. The exact composition needs to be optimized for good separation.
-
Standard Solution Preparation: Prepare a standard solution of TETA reference standard in a suitable solvent (e.g., methanol).
-
Sample Solution Preparation: Prepare a solution of the TETA hydrate sample in the same solvent as the standard.
-
Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and visualize the spots under UV light or by spraying with a suitable derivatizing agent (e.g., ninhydrin (B49086) solution) followed by heating.
-
Densitometric Analysis: Scan the plate using a densitometer at a specific wavelength to quantify the spots. Calculate the purity based on the peak areas of the sample and standard.
Visualizing Key Pathways and Workflows
Mechanism of Action of Triethylenetetramine in Wilson's Disease
dot
Caption: Mechanism of copper chelation by Triethylenetetramine.
Analytical Workflow for TETA Hydrate Purity Validation
dot
Caption: General workflow for TETA hydrate purity validation.
Simplified Copper Metabolism Pathway in Wilson's Disease
dot
Caption: Defective copper transport in Wilson's disease.
References
- 1. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Review - Trientine Hydrochloride (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of triethylenetetramine dihydrochloride in aqueous solution by reversed-phase ion-pairing high performance liquid chromatography and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated, stability-indicated quantitative purity test for triethylenetetramine tetrachlorhydrate by automated multiple development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [ CAS No. 305808-21-3 ] this compound 98 - Novasol Biotech [novasolbio.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. uspnf.com [uspnf.com]
- 9. An overview of assay methods for D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. octagonchem.com [octagonchem.com]
A Comparative Analysis of Chelating Efficiency: Triethylenetetramine Hydrate vs. EDTA
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Chelating Agent
In the realm of metal ion chelation, both Triethylenetetramine (TETA) hydrate (B1144303) and Ethylenediaminetetraacetic acid (EDTA) are prominent agents utilized across various scientific disciplines, from environmental remediation to pharmaceutical development. The selection of an appropriate chelator is paramount for experimental success and therapeutic efficacy, hinging on factors such as binding affinity, selectivity, and the specific metal ions of interest. This guide provides a comprehensive comparison of the chelating efficiency of TETA hydrate and EDTA, supported by quantitative data, detailed experimental protocols, and visual representations of their chemical structures and interaction mechanisms.
Executive Summary
EDTA is a versatile and potent chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions. Its hexadentate nature, with six binding sites, allows it to form multiple strong coordination bonds, resulting in high stability constants for most metal complexes.
Triethylenetetramine (TETA), a polyamine, is recognized for its high affinity and selectivity for certain metal ions, particularly copper(II). While it is a quadridentate ligand with four binding sites, its flexibility and the nature of its nitrogen donor atoms contribute to the formation of very stable complexes with specific metals. TETA is notably used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.
The choice between TETA and EDTA will ultimately depend on the specific application, the target metal ion(s), and the required selectivity and binding strength.
Quantitative Comparison of Metal Chelation
The stability of a metal-ligand complex is a critical measure of a chelating agent's effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and thus, a more efficient chelator for that particular metal ion. The following tables summarize the available stability constants for TETA and EDTA with various metal ions.
Table 1: Stability Constants (log K) of TETA-Metal Complexes
| Metal Ion | log K |
| Copper(II) (Cu²⁺) | 20.4 |
| Nickel(II) (Ni²⁺) | 14.1 |
| Zinc(II) (Zn²⁺) | 12.1 |
| Cobalt(II) (Co²⁺) | 11.7 |
| Cadmium(II) (Cd²⁺) | 10.7 |
| Lead(II) (Pb²⁺) | 10.3 |
| Samarium(III) (Sm³⁺) | Not Available |
| Iron(III) (Fe³⁺) | Not Available |
| Manganese(II) (Mn²⁺) | Not Available |
| Mercury(II) (Hg²⁺) | Not Available |
| Arsenic(III) (As³⁺) | Not Available |
Table 2: Stability Constants (log K) of EDTA-Metal Complexes
| Metal Ion | log K |
| Iron(III) (Fe³⁺) | 25.1 |
| Mercury(II) (Hg²⁺) | 21.8 |
| Copper(II) (Cu²⁺) | 18.8 |
| Nickel(II) (Ni²⁺) | 18.6 |
| Lead(II) (Pb²⁺) | 18.0 |
| Cadmium(II) (Cd²⁺) | 16.5 |
| Zinc(II) (Zn²⁺) | 16.5 |
| Cobalt(II) (Co²⁺) | 16.3 |
| Manganese(II) (Mn²⁺) | 14.0 |
| Samarium(III) (Sm³⁺) | 17.1 |
| Arsenic(III) (As³⁺) | Not Available |
Structural and Mechanistic Overview
The chelating properties of TETA and EDTA are directly related to their molecular structures and the availability of donor atoms to coordinate with a central metal ion.
Figure 1: Chemical structures of TETA and EDTA.
The interaction of these chelators with a metal ion can be visualized as the formation of a coordination complex.
Figure 2: Generalized metal-chelator interaction.
Experimental Protocols
The determination of chelation efficiency and stability constants is crucial for comparing chelating agents. The following are detailed protocols for two common experimental methods.
Potentiometric Titration for Stability Constant Determination
This method involves titrating a solution containing the metal ion and the chelating agent with a standard solution of a strong base. The change in pH is monitored using a pH meter, and the data is used to calculate the stability constant.
Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Thermostated reaction vessel
-
Standardized solutions of the metal salt (e.g., 0.01 M), chelating agent (e.g., 0.01 M), and strong base (e.g., 0.1 M NaOH or KOH, carbonate-free).
-
Inert electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.
-
Deionized water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
Titration of the Ligand:
-
Pipette a known volume of the chelating agent solution into the reaction vessel.
-
Add a sufficient volume of the inert electrolyte solution to maintain constant ionic strength.
-
Add deionized water to a final volume.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence points.
-
-
Titration of the Metal-Ligand Mixture:
-
Pipette known volumes of the metal salt solution and the chelating agent solution into the reaction vessel.
-
Add the same volume of inert electrolyte as in the ligand titration.
-
Add deionized water to the same final volume.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for both the ligand alone and the metal-ligand mixture.
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄H) and the free ligand concentration ([L]) at each pH value.
-
Use specialized software or graphical methods (e.g., Bjerrum's method) to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
triethylenetetramine hydrate as an alternative to d-penicillamine in copper chelation studies
For researchers, scientists, and drug development professionals, the selection of an appropriate copper chelating agent is a critical decision in the management of copper overload disorders, most notably Wilson's disease. This guide provides an objective comparison of triethylenetetramine (B94423) (TETA) hydrate, a viable alternative, and the long-standing first-line therapy, d-penicillamine. The following analysis is based on experimental data from clinical studies to aid in informed decision-making for future research and therapeutic development.
Executive Summary
Both triethylenetetramine and d-penicillamine are effective oral chelating agents that promote the urinary excretion of copper. D-penicillamine has been the cornerstone of Wilson's disease therapy for decades. However, its use is often limited by a significant incidence of adverse events. Triethylenetetramine (commonly available as trientine dihydrochloride (B599025) or tetrahydrochloride) serves as a crucial alternative, particularly for patients intolerant to d-penicillamine. Recent studies, including the CHELATE trial, have demonstrated that trientine is non-inferior to d-penicillamine in maintaining stable copper metabolism in patients with Wilson's disease and is associated with a more favorable safety profile. A key mechanistic difference is emerging, with evidence suggesting that trientine, in addition to its cupriuretic effect, also inhibits intestinal copper absorption, which may account for its comparable efficacy despite causing lower urinary copper excretion than d-penicillamine.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from comparative studies on the efficacy and safety of triethylenetetramine and d-penicillamine.
Table 1: Comparative Efficacy in Maintenance Therapy for Wilson's Disease (CHELATE Trial) [1][2][3]
| Efficacy Endpoint | Trientine Tetrahydrochloride (TETA4) | D-Penicillamine | Mean Difference (95% CI) |
| Serum Non-Ceruloplasmin-Bound Copper (NCC) at 24 weeks | Non-inferior to d-penicillamine | - | -9.1 μg/L (-24.2 to 6.1) |
| Serum Non-Ceruloplasmin-Bound Copper (NCC) at 48 weeks | Non-inferior to d-penicillamine | - | -15.5 μg/L (-34.5 to 3.6) |
| 24-hour Urinary Copper Excretion at 24 weeks | Lower than d-penicillamine | Higher than TETA4 | 237.5 μg/24 h (99% CI 115.6 to 359.4) |
| 24-hour Urinary Copper Excretion at 48 weeks | Not significantly different from d-penicillamine | - | 124.8 μg/24 h (99% CI -37.6 to 287.1) |
Table 2: Adverse Events Profile (CHELATE Trial) [1][2]
| Adverse Event | Trientine Tetrahydrochloride (TETA4) (n=26) | D-Penicillamine (n=27) |
| Serious Adverse Events | 0 | 3 (leukopenia, cholangiocarcinoma, hepatocellular cancer) |
| Most Common Treatment-Emergent Adverse Events | Abdominal pain (15%) | Headache (19%) |
| Rash | 1 patient (resolved on discontinuation) | - |
Table 3: Treatment Discontinuation Due to Adverse Events (Retrospective Study) [4]
| Trientine | D-Penicillamine | p-value | |
| Discontinuation Rate | 7.1% | 28.8% | 0.04 |
Experimental Protocols
CHELATE Trial: A Randomized, Open-Label, Non-Inferiority, Phase 3 Trial
The CHELATE trial provides a robust methodology for comparing trientine and d-penicillamine in the maintenance therapy of Wilson's disease.[1][2][3]
-
Study Design: Randomized, open-label, non-inferiority, phase 3 trial conducted at 15 health-care centers across nine countries.
-
Patient Population: 53 patients aged 18-75 years with stable Wilson's disease who had been treated for at least one year with d-penicillamine.
-
Procedure:
-
Stability Assessment: Patients entered a 12-week period to confirm disease stability based on clinical assessment and predefined thresholds for serum non-ceruloplasmin-bound copper (NCC; 25-150 μg/L), 24-hour urinary copper excretion (100-900 μg/24 h), and alanine (B10760859) aminotransferase (ALT; <2 × upper limit of normal).
-
Randomization: Stable patients were randomly assigned (1:1) to either continue their maintenance dose of oral d-penicillamine or switch to an equivalent mg-for-mg dose of oral trientine tetrahydrochloride (TETA4).
-
Follow-up: Efficacy and safety were assessed at 24 weeks and during a 24-week extension period (total 48 weeks).
-
-
Primary Endpoint: The primary endpoint was the serum NCC level, as determined by a speciation assay, at 24 weeks post-randomization. The non-inferiority margin for the mean difference in NCC was set at -50 μg/L.
-
Key Secondary Endpoints: Included 24-hour urinary copper excretion and safety assessments.
Mandatory Visualization
Mechanism of Action of Copper Chelators
The following diagram illustrates the proposed mechanisms of action for d-penicillamine and triethylenetetramine in promoting copper removal from the body.
Experimental Workflow of a Comparative Clinical Trial
This diagram outlines the typical workflow of a clinical trial comparing two copper chelating agents, based on the methodology of the CHELATE trial.
References
A Comparative Performance Analysis: Triethylenetetramine (TETA) Hydrate vs. Polyethyleneimine (PEI) Functionalized Materials
For researchers, scientists, and drug development professionals, the choice of functionalizing agent for carrier materials is critical to performance. This guide provides an objective comparison of triethylenetetramine (B94423) (TETA) hydrate- and polyethyleneimine (PEI)-functionalized materials, summarizing key experimental data on their efficacy in carbon capture, heavy metal remediation, and biomedical applications.
This analysis synthesizes performance data from multiple studies to highlight the distinct advantages and disadvantages of TETA and PEI as functionalizing agents. Key performance indicators such as adsorption capacity, loading efficiency, and biocompatibility are compared to guide material selection for specific research and development applications.
Performance in Carbon Dioxide (CO2) Capture
Amine-functionalized solid sorbents are a promising technology for post-combustion CO2 capture. Both TETA and its close analogue tetraethylenepentamine (B85490) (TEPA), as well as PEI, have been extensively studied for this purpose. The data suggests that the choice of amine, its loading, and the support material significantly influence CO2 adsorption capacity.
In a comparative study using a metal-organic framework (MOF-177) as the support, TEPA-modified powders showed a 4.8-fold improvement in CO2 adsorption capacity compared to the parent MOF-177, while PEI modification resulted in a relatively small improvement[1]. Another study functionalizing enhanced mesoporous silica (B1680970) nanotubes (EMSNTs) found that TEPA functionalization led to a 20-40% higher CO2 capture rate compared to PEI functionalization[2]. The superior performance of TEPA-functionalized materials in these instances is attributed to the amine's structure and lower viscosity, which allows for higher amine content and more active sites for CO2 uptake[2].
However, the performance is also highly dependent on the support material. For instance, PEI-impregnated siliceous foam materials derived from oil shale ash demonstrated a high CO2 uptake of 109 mg/g[3]. Similarly, PEI-functionalized multi-metal oxides from spent automotive catalysts showed a CO2 sorption capacity of 101.3 mg/g[4].
Here is a summary of CO2 adsorption capacities for various TETA/TEPA and PEI-functionalized materials:
| Support Material | Functionalizing Agent | Amine Loading (wt%) | Adsorption Conditions | CO2 Adsorption Capacity | Reference |
| Biochar | TETA | Not Specified | Not Specified | 61.78 mg/g | [5] |
| MIL-101(Cr) | TEPA | 30 | -20 °C | 1.12 mmol/g | [5] |
| MOF-177 | TEPA | 20 | 328 K | 4.6 mmol/g | [1] |
| Enhanced Mesoporous Silica Nanotubes (EMSNTs) | TEPA | 30 | 20 °C, 9 bar | 9.3 mmol/g | [2] |
| Pore-expanded KIT-6 | TEPA | 35 | Not Specified | 2.9 mmol/g | [6] |
| Siliceous Foam Material | PEI | 50 | 75 °C, 15% CO2/N2 | 109 mg/g (2.48 mmol/g) | [3] |
| Hierarchical Mesoporous Silica | PEI | 70 | 75 °C, 15% CO2 | 4.21 mmol/g | [7] |
| Multi-metal Oxides | PEI | 60 | 70 °C, 100 kPa | 101.3 mg/g (2.30 mmol/g) | [4] |
| UC-MSN | PEI | 50 | Not Specified | 3.31 mmol/g | [8] |
Performance in Heavy Metal Remediation
Amine-functionalized materials are also effective adsorbents for heavy metals from aqueous solutions due to the strong chelating ability of the amine groups.
A study on TETA-functionalized MIP-206-OH, a type of metal-organic framework, demonstrated a maximum adsorption capacity of 267.15 mg/g for Pb(II) ions from wastewater[9][10]. The material also showed good stability, with less than a 15% reduction in sorption efficiency after six cycles[9][10].
For Cr(VI) removal, highly stable magnetic nanoparticles covalently functionalized with PEI exhibited a high adsorption capacity of 175.76 mg/g at 318 K[11]. These nanoparticles also demonstrated excellent reusability, with no significant loss of adsorption capacity after 20 adsorption-desorption cycles[11].
| Target Metal | Functionalized Material | Functionalizing Agent | Adsorption Capacity | Reference |
| Pb(II) | MIP-206-OH | TETA | 267.15 mg/g | [9][10] |
| Cr(VI) | Magnetic Nanoparticles | PEI | 175.76 mg/g | [11] |
Performance in Biomedical Applications: Drug and Gene Delivery
PEI is one of the most extensively studied cationic polymers for non-viral gene delivery due to its ability to condense nucleic acids and facilitate endosomal escape[12][13]. However, the transfection efficiency and cytotoxicity of PEI are highly dependent on its molecular weight and structure (linear vs. branched)[14][15]. High-molecular-weight PEI generally shows higher transfection efficiency but also greater toxicity[15].
To mitigate toxicity, PEI is often modified. For example, TAT-functionalized PEI-grafted rice bran polysaccharide showed higher transfection efficiency (42.8%) at low N/P ratios compared to PEI alone (28.1%) and exhibited no significant cytotoxicity[16]. Surface modification with polyethylene (B3416737) glycol (PEG) is another common strategy to improve the biocompatibility of PEI-based delivery systems[14].
Information directly comparing TETA-functionalized materials to PEI for drug and gene delivery is less common in the reviewed literature. However, the fundamental properties of TETA, being a small molecule with primary and secondary amine groups, suggest its potential for similar applications, likely with different toxicity and efficiency profiles that warrant further investigation.
Biocompatibility and Cytotoxicity
A significant concern with PEI, especially in biomedical applications, is its cytotoxicity[17]. The high positive charge density of PEI can lead to cell membrane disruption and apoptosis[15]. The toxicity is generally correlated with the molecular weight of the PEI, with lower molecular weight PEIs being less toxic but also less efficient for gene transfection[15][18]. Modifications such as grafting with biodegradable polymers or PEGylation can reduce the cytotoxicity of PEI[14][19]. For instance, sulfobetainized PEIs were found to be non-toxic even at high concentrations[19].
Direct comparative studies on the cytotoxicity of TETA-functionalized materials versus PEI-functionalized materials in the same carrier system are needed for a conclusive assessment. However, as a smaller molecule, TETA itself may present a different toxicological profile compared to the polymeric nature of PEI.
Experimental Protocols
CO2 Adsorption Measurement (General Protocol)
A common method for evaluating CO2 adsorption capacity is through a fixed-bed flow system or a thermogravimetric analyzer (TGA).
-
Preparation of the Adsorbent: The amine-functionalized material is placed in the reactor or TGA pan.
-
Pre-treatment: The material is typically pre-treated by heating under an inert gas flow (e.g., N2 or Ar) to remove any adsorbed moisture and impurities.
-
Adsorption: A gas stream with a specific CO2 concentration (e.g., 15% CO2 in N2) is passed through the adsorbent at a controlled temperature and flow rate. The weight change of the adsorbent is monitored by the TGA, or the outlet CO2 concentration is measured by a gas analyzer in a fixed-bed system until saturation is reached.
-
Desorption (Regeneration): To test reusability, the adsorbent is heated to a higher temperature (e.g., 100-120 °C) under an inert gas flow to release the adsorbed CO2. This adsorption-desorption cycle can be repeated multiple times.
Heavy Metal Adsorption Measurement (General Protocol)
-
Preparation of Metal Solution: A stock solution of the target heavy metal ion (e.g., Pb(NO3)2 for Pb(II)) is prepared in deionized water.
-
Adsorption Experiment: A known amount of the amine-functionalized adsorbent is added to a specific volume and concentration of the metal solution. The pH of the solution is adjusted to the desired value.
-
Equilibration: The mixture is agitated for a predetermined time to reach adsorption equilibrium.
-
Analysis: The adsorbent is separated from the solution by filtration or centrifugation. The concentration of the metal ions remaining in the supernatant is measured using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation of Adsorption Capacity: The amount of metal adsorbed per unit mass of the adsorbent is calculated using the initial and final metal concentrations.
Visualizing the Processes
Amine Functionalization of a Porous Support
Caption: A generalized workflow for the wet impregnation method used to functionalize porous support materials with amines like TETA or PEI.
Temperature Swing Adsorption (TSA) Cycle for CO2 Capture
Caption: Diagram of a typical Temperature Swing Adsorption (TSA) process for CO2 capture using amine-functionalized adsorbents.
Conclusion
Both TETA and PEI are highly effective functionalizing agents for a range of applications. For CO2 capture , the literature suggests that smaller, linear amines like TETA and TEPA can offer higher adsorption capacities and faster kinetics compared to the bulkier polymer PEI, although the choice of support material is a critical factor. In heavy metal remediation , both have demonstrated high adsorption capacities for different metals. For biomedical applications , PEI is more established but is associated with significant cytotoxicity, which necessitates structural modifications to improve its biocompatibility. TETA-functionalized materials are less explored in this area but may offer a valuable alternative. The selection between TETA and PEI should be guided by the specific performance requirements of the application, with careful consideration of factors such as desired capacity, regeneration conditions, and biocompatibility. Further direct comparative studies, particularly in the biomedical field, are warranted to fully elucidate the relative merits of these two powerful functionalizing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Polyethyleneimine (PEI) Functionalized Metal Oxide Nanoparticles Recovered From the Catalytic Converters of Spent Automotive Exhaust Systems and Application for CO2 Adsorption [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Utilizing triethylenetetramine-functionalized MIP-206 for highly efficient removal of Pb(II) from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly stable and covalently functionalized magnetic nanoparticles by polyethyleneimine for Cr(vi) adsorption in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polyethyleneimine-Based Drug Delivery Systems for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers [thno.org]
- 16. TAT-functionalized PEI-grafting rice bran polysaccharides for safe and efficient gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of gene delivery vectors based on PEI-modified metal-organic framework (MOF) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating Analytical Assays for Triethylenetetramine (TETA): A Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of triethylenetetramine (B94423) (TETA) is critical. This guide provides an objective comparison of potential cross-reactivity issues in analytical assays for TETA, offering insights into structurally similar compounds that may interfere with accurate measurements. While specific quantitative cross-reactivity data for TETA in immunoassays is not widely published, this document synthesizes existing literature on analytical methods and the principles of assay specificity to inform best practices.
Triethylenetetramine (TETA), a copper-chelating agent and polyamine analogue, is used in the treatment of Wilson's disease and is under investigation for other therapeutic applications. Its structural similarity to other endogenous and synthetic polyamines presents a challenge for analytical methods, where cross-reactivity can lead to inaccurate quantification and misinterpretation of data.
Potential for Cross-Reactivity in Triethylenetetramine Assays
The primary concern for cross-reactivity in TETA assays stems from its structural similarity to other linear polyamines and ethyleneamines. Studies have shown that compounds with similar chemical structures can interfere with analytical methods, particularly immunoassays, which rely on specific antibody-antigen binding.
Key Potential Cross-Reactants:
-
Ethylenediamine (EDA) and Diethylenetriamine (B155796) (DETA): These are structurally shorter ethyleneamines. Cross-reactions between TETA, EDA, and DETA have been observed in the context of contact dermatitis, indicating the potential for immunological cross-reactivity in antibody-based assays[1]. Chromatographic methods have been developed for the simultaneous analysis of these compounds, acknowledging their potential to co-exist and interfere with one another[2].
-
Endogenous Polyamines (Spermidine and Spermine): As a structural analogue of spermidine (B129725), TETA may be subject to interference from endogenous polyamines like spermidine and spermine (B22157), especially in less specific assays. While advanced methods like liquid chromatography-mass spectrometry (LC-MS) have demonstrated the ability to chromatographically separate TETA from spermidine, the potential for interference in other assay types remains a consideration.
-
TETA Metabolites: Acetylated metabolites of TETA, such as N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT), could potentially cross-react in assays, particularly if the antibodies used are not highly specific to the parent TETA molecule.
Comparison of Analytical Methods and Specificity
Various analytical methods are employed for the quantification of TETA, each with its own advantages and limitations regarding specificity.
| Analytical Method | Principle | Reported Specificity and Cross-Reactivity Profile |
| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties, often coupled with UV, fluorescence, or mass spectrometry detection. | HPLC methods, especially when combined with mass spectrometry (LC-MS), offer high specificity. They can chromatographically separate TETA from its metabolites and structurally related polyamines like spermidine[3]. However, without adequate separation, co-elution of similar compounds can lead to interference. Some HPLC methods require pre-column derivatization, which can introduce its own set of specificity challenges. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | Considered the gold standard for specificity in TETA analysis. LC-MS methods have been successfully developed to measure TETA and its metabolites in biological fluids without interference from endogenous polyamines[2]. |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to TETA. | Highly sensitive but potentially susceptible to cross-reactivity from structurally similar molecules. The specificity of an immunoassay is determined by the monoclonal or polyclonal antibodies used. While the development of highly specific monoclonal antibodies is possible, there is a lack of published data detailing the quantitative cross-reactivity of TETA immunoassays with a panel of related compounds[4][5]. |
Experimental Protocols for Assessing Cross-Reactivity in Immunoassays
To ensure the reliability of a TETA immunoassay, a thorough validation of its specificity is crucial. The following is a generalized protocol for assessing cross-reactivity, based on standard industry practices.
Objective: To determine the specificity of a TETA immunoassay by evaluating the interference of structurally related compounds.
Materials:
-
TETA standard
-
Potential cross-reacting compounds (e.g., ethylenediamine, diethylenetriamine, spermidine, spermine, TETA metabolites)
-
Assay buffer
-
TETA-specific antibody (for competitive ELISA) or antibody pair (for sandwich ELISA)
-
Enzyme-labeled TETA or secondary antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure (for a Competitive ELISA):
-
Preparation of Standard Curve: Prepare a serial dilution of the TETA standard in assay buffer to generate a standard curve.
-
Preparation of Potential Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reacting compound in the assay buffer. The concentration range should typically span from well below to well above the expected physiological or relevant concentrations.
-
Assay Performance:
-
Coat a microplate with TETA-antigen conjugate (or as specified by the kit manufacturer).
-
Add the TETA standards and the solutions of potential cross-reactants to the wells.
-
Add the TETA-specific antibody to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and allow the color to develop.
-
Add the stop solution and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve (absorbance vs. TETA concentration).
-
Determine the concentration of each potential cross-reactant that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of TETA / IC50 of Potential Cross-Reactant) x 100
-
Visualizing the Workflow
Caption: Workflow for assessing cross-reactivity in a competitive ELISA for TETA.
Conclusion
While chromatographic methods, particularly LC-MS, offer high specificity for the analysis of triethylenetetramine, immunoassays can be a valuable tool for high-throughput screening. However, the potential for cross-reactivity with structurally similar compounds like ethylenediamine, diethylenetriamine, and endogenous polyamines must be carefully evaluated. Rigorous validation, including the determination of percent cross-reactivity against a panel of relevant compounds, is essential to ensure the accuracy and reliability of any TETA immunoassay. Researchers and drug developers should be aware of these potential interferences and select their analytical methods based on the required specificity for their application.
References
- 1. Cross-reactions between ethylenediamine, diethylenetriamine and triethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay of the polyamine spermine by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethylenetetramine Hydrate Grades for Researchers and Drug Development Professionals
An objective guide to the performance and applications of different grades of triethylenetetramine (B94423) hydrate (B1144303), supported by experimental data and detailed protocols.
Triethylenetetramine (TETA) hydrate is a versatile polyamine with significant applications ranging from industrial processes to pharmaceutical therapies. For researchers, scientists, and drug development professionals, understanding the nuances between different grades of this compound is critical for ensuring experimental success, product efficacy, and safety. This guide provides a comprehensive comparative analysis of the available grades of triethylenetetramine hydrate, focusing on their purity, performance in key applications, and the experimental methods used for their evaluation.
Understanding the Grades of this compound
The primary distinction between grades of this compound lies in their purity. The two main categories available are Technical Grade and High-Purity/Pharmaceutical Grade .
Technical Grade TETA Hydrate is primarily used in industrial applications, such as a curing agent for epoxy resins, a component in fuel additives, and in the synthesis of other chemicals.[1][2] This grade is a mixture of linear TETA and a significant percentage of impurities, including branched isomers and cyclic compounds like piperazine (B1678402) derivatives.[3] The presence of these impurities can influence the material's physical and reactive properties.
High-Purity/Pharmaceutical Grade TETA Hydrate , with a purity often exceeding 98% or even 99.5%, is essential for applications in drug development and medicine.[4][5] Its primary medical use is as a copper chelating agent for the treatment of Wilson's disease, a genetic disorder that leads to toxic copper accumulation in the body.[3] High-purity TETA is also under investigation for its potential therapeutic effects in cancer and diabetes.[6][7]
Performance Comparison in Key Applications
The performance of this compound is directly linked to its purity, with different grades exhibiting distinct characteristics in various applications.
Epoxy Resin Curing
In the realm of polymer chemistry, TETA is a widely used curing agent, or hardener, for epoxy resins. The purity of the TETA used can significantly impact the properties of the final cured product.
| Property | Technical Grade TETA Hydrate | High-Purity TETA Hydrate |
| Purity | Typically 60-80% linear TETA with isomers and cyclic impurities[2][5] | >98% linear TETA[4] |
| Compressive Strength | Variable, dependent on impurity profile. A study on a standard TETA grade resulted in a compressive strength of 65 MPa.[8] | Expected to be higher and more consistent. Pure linear TETA can lead to higher network densities.[9] |
| Gel Time | Generally faster due to catalytic effects of tertiary amine impurities. A typical gel time is around 40 minutes.[8][10] | Potentially longer, allowing for a greater working time before the resin solidifies.[9] |
| Glass Transition Temp. (Tg) | Lower due to lower cross-link density caused by non-reactive impurities.[9] | Significantly higher, leading to better thermal stability of the cured epoxy.[9] |
Pharmaceutical Applications: Copper Chelation
In drug development, particularly for Wilson's disease, the critical performance metric for TETA is its copper chelation efficiency. The high purity of pharmaceutical-grade TETA is paramount for both its therapeutic efficacy and patient safety. Impurities present in technical grade TETA could compete with TETA for copper binding, have their own toxicological profiles, or interfere with the drug's mechanism of action.
While direct comparative studies on the copper chelation capacity of different TETA grades are not prevalent in the public domain, the principle of using highly purified active pharmaceutical ingredients (APIs) is a fundamental tenet of drug development. The stability of the TETA-copper complex is pH-dependent, being more stable under neutral or slightly acidic conditions.[11]
Experimental Protocols
Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the determination of TETA purity.
Objective: To quantify the amount of linear TETA and identify impurities in a sample.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with a UV or conductivity detector
-
Newcrom R1 HPLC column or equivalent reverse-phase column[4]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 85:15 water:acetonitrile with 0.1% phosphoric acid). The exact ratio may need optimization depending on the column and system.
-
Standard Preparation: Prepare a series of standard solutions of high-purity TETA of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the TETA hydrate to be analyzed and dissolve it in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of each standard solution and the sample solution onto the column.
-
Run the analysis using a constant flow rate.
-
Detect the eluting compounds using a UV or conductivity detector.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the TETA standard against its concentration.
-
Determine the concentration of TETA in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the sample as a percentage of the total peak area. Impurity peaks can also be quantified relative to the main TETA peak.[12][13]
-
Evaluation of Copper Chelation Efficiency
This protocol outlines a method to assess the copper-binding capacity of TETA.
Objective: To determine the effectiveness of a TETA solution in chelating copper ions.
Materials:
-
This compound solution of known concentration
-
Copper(II) sulfate (B86663) solution of known concentration
-
Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution (indicator)
-
UV-Vis Spectrophotometer
-
pH meter and buffers
Procedure:
-
Reaction Setup: In a series of test tubes, add a fixed amount of the copper(II) sulfate solution.
-
Chelation Reaction: To each tube, add varying amounts of the TETA hydrate solution. Allow the solutions to incubate for a set period to ensure the chelation reaction reaches equilibrium.
-
Indicator Addition: Add a fixed amount of the BCS solution to each tube. BCS forms a colored complex with free copper ions.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the Cu(I)-BCS complex (after reduction of Cu(II) if necessary, as BCS is specific for Cu(I)). A decrease in absorbance indicates that TETA has chelated the copper, making it unavailable to bind with the BCS indicator.
-
Data Analysis: Plot the absorbance against the concentration of TETA added. The concentration of TETA at which the absorbance is minimized represents the stoichiometry of the TETA-copper complex and can be used to calculate the copper chelation capacity of the TETA sample.[11]
Signaling Pathways and Experimental Workflows
TETA's Role in Cancer Cell Signaling
Recent research has elucidated the mechanisms by which triethylenetetramine exerts its anti-cancer effects. TETA has been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such pathways are the MAPK/p38 and RAS/ERK pathways.
Caption: TETA-induced activation of the p38 MAPK signaling pathway leading to apoptosis.
Caption: TETA-mediated inhibition of the RAS/ERK signaling pathway.
Experimental Workflow: Purity Analysis of this compound
The following diagram illustrates a typical workflow for the comparative analysis of different grades of TETA hydrate.
Caption: Workflow for the purity analysis of TETA hydrate grades.
Conclusion
The choice between technical grade and high-purity this compound is dictated by the specific requirements of the application. For industrial uses such as epoxy curing, the cost-effectiveness of technical grade may be advantageous, although the presence of impurities can lead to variability in performance. For researchers in drug development and other life sciences, the use of high-purity, well-characterized TETA hydrate is non-negotiable to ensure the reliability, reproducibility, and safety of their findings. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for the effective evaluation and application of different grades of this compound.
References
- 1. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 2. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. Separation of Triethylenetetramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. mdpi.com [mdpi.com]
- 8. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 10. epotek.com [epotek.com]
- 11. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of triethylenetetramine dihydrochloride in aqueous solution by reversed-phase ion-pairing high performance liquid chromatography and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Triethylenetetramine Hydrate's Binding Affinity for Various Metal Ions
For researchers, scientists, and professionals in drug development, understanding the binding affinity of chelating agents is paramount for applications ranging from the treatment of metal toxicity to the development of novel therapeutic agents. This guide provides a comprehensive comparison of the binding affinity of triethylenetetramine (B94423) (TETA) hydrate (B1144303) with various metal ions, benchmarked against two widely used chelating agents: ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).
Quantitative Comparison of Binding Affinities
The stability of a complex formed between a metal ion and a chelating agent is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and thus a stronger binding affinity. The following table summarizes the log K values for TETA, EDTA, and DTPA with a selection of divalent and trivalent metal ions.
| Metal Ion | Triethylenetetramine (TETA) | Ethylenediaminetetraacetic Acid (EDTA) | Diethylenetriaminepentaacetic Acid (DTPA) |
| Cadmium (Cd²⁺) | 19.8[1] | 16.5 | 19.0 |
| Cobalt (Co²⁺) | 20.4[1] | 16.3 | 18.4 |
| Copper (Cu²⁺) | - | 18.8 | 21.4 |
| Iron (Fe³⁺) | - | 25.1 | 28.6 |
| Lead (Pb²⁺) | 19.5[1] | 18.0 | 18.8[2] |
| Nickel (Ni²⁺) | 19.9[1] | 18.6 | 20.2 |
| Samarium (Sm³⁺) | 24.3[1] | - | - |
| Zinc (Zn²⁺) | 20.1[1] | 16.5 | 18.3 |
Note: The stability constants can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented here are for comparative purposes.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity between a chelating agent and a metal ion is crucial for understanding their interaction. Several experimental techniques are commonly employed for this purpose, each with its own set of principles and procedures.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The procedure involves monitoring the change in the potential of an ion-selective electrode as a titrant (the chelating agent) is incrementally added to a solution containing the metal ion.
Methodology:
-
Solution Preparation: Prepare a standard solution of the metal salt and a standard solution of the chelating agent (e.g., TETA hydrate). A suitable buffer solution is also prepared to maintain a constant pH throughout the experiment.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration Setup: Place a known volume and concentration of the metal ion solution in a thermostated vessel. Immerse the calibrated pH electrode and a reference electrode into the solution.
-
Titration: Add the chelating agent solution in small, precise increments using a burette. After each addition, allow the potential reading to stabilize and record the value.
-
Data Analysis: Plot the potential (or pH) as a function of the volume of titrant added. The resulting titration curve will show an inflection point corresponding to the stoichiometric endpoint of the complexation reaction. From the titration data, the concentration of free metal ions at each point can be calculated, which is then used to determine the stability constant (log K) of the metal-chelate complex.
Spectrophotometric Titration
Spectrophotometric titration is employed when the formation of the metal-chelate complex results in a change in the absorbance of light at a specific wavelength.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-chelate complex.
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax using a spectrophotometer.
-
Data Analysis: Plot the absorbance versus the molar ratio of the chelating agent to the metal ion. The plot will typically consist of two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex. The data can then be used to calculate the binding affinity.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[4]
Methodology:
-
Sample Preparation: Prepare solutions of the metal ion and the chelating agent in the same buffer to minimize heats of dilution.[5] The solutions should be degassed to prevent the formation of air bubbles.
-
Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The sample cell is filled with the metal ion solution, and the reference cell is filled with the buffer. The injection syringe is filled with the chelating agent solution.
-
Titration: A series of small, precise injections of the chelating agent from the syringe into the sample cell are performed. The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the chelating agent to the metal ion. This isotherm is then fitted to a binding model to determine the binding affinity (K), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow: Competitive Binding Assay
A competitive binding assay is a valuable technique to determine the binding affinity of a compound (in this case, TETA) by measuring its ability to displace a known ligand from a metal-ligand complex.
Caption: Workflow for a competitive binding assay.
References
- 1. Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
literature review of triethylenetetramine hydrate applications in materials science
Triethylenetetramine (B94423) (TETA) hydrate (B1144303), a versatile amine compound, has carved a significant niche in materials science, primarily owing to its reactive nature and ability to form stable complexes. This guide provides a comparative analysis of TETA hydrate's performance in key material applications, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this compound.
Epoxy Resin Curing: A Performance Benchmark
Triethylenetetramine is widely employed as a curing agent, or hardener, for epoxy resins. Its primary and secondary amine groups react with the epoxide groups of the resin to form a rigid, cross-linked thermoset polymer. This section compares the performance of TETA with other common aliphatic and aromatic amine curing agents.
Comparative Performance of Amine Curing Agents
The choice of curing agent significantly influences the mechanical, thermal, and chemical properties of the final epoxy material. The following tables summarize the comparative performance of TETA against other widely used curing agents like Diethylenetriamine (DETA), Ethylenediamine (EDA), and Diaminodiphenylmethane (DDM), an aromatic amine.
Table 1: Mechanical Properties of Epoxy Resins Cured with Different Amines
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Compressive Strength (MPa) | Elongation at Break (%) |
| TETA | 32.94[1] | 15 (at 15 phr)[2] | 65 - 80[3] | ~2-5[4] |
| DETA | Lower than TETA[1] | - | - | - |
| EDA | Lower than TETA[1] | - | - | - |
| DDM | Higher than TETA[2][5] | - | Higher than TETA[2] | - |
| Phenalkamine | 16% higher than TETA[4] | - | - | 318% greater than TETA[4] |
Table 2: Thermal and Curing Properties
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (T5%) (°C) | Gel Time (minutes) |
| TETA | ~120[5] | 233.16[1] | 20 - 40[3][6] |
| DETA | - | 231.59[1] | - |
| EDA | - | 217.17[1] | - |
| Isophorone Diamine (IPD) | - | - | 105[3] |
Experimental Protocol: Epoxy Resin Curing with TETA
This protocol outlines a typical procedure for curing a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin with TETA.
Materials:
-
DGEBA-based epoxy resin
-
Triethylenetetramine (TETA)
-
Acetone (B3395972) (optional, as a diluent)
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Mold
-
Drying oven
Procedure:
-
Accurately weigh the epoxy resin and TETA in the desired stoichiometric ratio (a common ratio is 100 parts by weight of resin to 10-15 parts by weight of TETA).[2][7]
-
To reduce viscosity, acetone can be added in a 1:1 weight ratio to the epoxy resin.[1]
-
Thoroughly mix the resin and TETA (and acetone, if used) for at least 4 hours using a stirring rod or mechanical stirrer until a homogeneous mixture is obtained.[1]
-
If acetone was used, allow it to evaporate overnight in a fume hood.[1]
-
Pour the mixture into the desired mold.
-
Cure the mixture in a drying oven following a staged heating schedule, for example: 30 minutes at 60°C, 30 minutes at 80°C, 30 minutes at 100°C, 30 minutes at 135°C, and 1 hour at 180°C.[1]
-
Allow the cured epoxy to cool to room temperature before demolding.
Caption: Epoxy Curing Workflow.
Caption: Simplified Epoxy Curing Mechanism.
Carbon Dioxide Capture: Functionalized Adsorbents
Amine-functionalized solid sorbents are promising materials for direct air capture of CO2. TETA can be impregnated into porous supports like mesoporous carbon (MC) to enhance their CO2 adsorption capacity.
Comparative CO2 Adsorption Capacity
The performance of TETA-functionalized adsorbents is compared with other amine-functionalized materials.
Table 3: CO2 Adsorption Capacities of Amine-Functionalized Mesoporous Carbon
| Adsorbent | Amine Loading | Adsorption Capacity (mmol/g) | Conditions |
| MC-TETA30 | 30 wt% | 11.241[8][9] | 60 min adsorption time, high purity CO2 feed[8][9] |
| MC-EDA49 | 49 wt% | 19.68[8][9] | 60 min adsorption time, high purity CO2 feed[8][9] |
| 50% PEI-MCM-41 | 50 wt% | 3.53[10] | 25°C, 1 atm[10] |
| 50% APTS-MCM-41 | 50 wt% | 2.41[10] | 25°C, 1 atm[10] |
While MC-EDA49 shows a higher adsorption capacity in this specific study, the four amine groups in TETA provide a significant advantage for CO2 adsorption, making TETA-functionalized MC a potent material for CO2 capture, especially at lower concentrations.[8]
Experimental Protocol: Preparation of TETA-Functionalized Mesoporous Carbon
This protocol describes the impregnation of TETA onto a mesoporous carbon support.
Materials:
-
Mesoporous carbon (MC)
-
Triethylenetetramine (TETA)
-
Beaker
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Disperse a known weight of mesoporous carbon in ethanol.
-
Add the desired weight percentage of TETA to the MC suspension.
-
Stir the mixture for 8 hours to ensure uniform dispersion and allow the ethanol to evaporate.[11]
-
Dry the resulting powder in an oven to remove any residual solvent.
-
The TETA-functionalized mesoporous carbon is now ready for CO2 adsorption studies.
Caption: CO2 Capture and Regeneration Cycle.
Nanoparticle Synthesis: A Stabilizing and Functionalizing Agent
TETA plays a crucial role in the synthesis of nanoparticles, acting as both a stabilizing and functionalizing agent. Its amine groups can coordinate with the metal surface, preventing agglomeration and providing a functional handle for further modifications.
Application in Silver Nanoparticle Synthesis
TETA has been successfully used to stabilize and functionalize silver nanoparticles prepared by chemical reduction.
Experimental Protocol: Synthesis of Amine-Coated Silver Nanoparticles
This protocol describes a method for preparing TETA-functionalized silver nanoparticles.[12]
Materials:
-
Silver nitrate (B79036) (AgNO3)
-
Ethanol
-
Triethylenetetramine (TETA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve silver nitrate in ethanol to prepare a precursor solution.
-
In a separate vessel, prepare a solution of TETA in ethanol.
-
Under vigorous stirring, add the TETA solution to the silver nitrate solution. The molar ratio of TETA to AgNO3 will influence the final particle size.
-
The reaction mixture will change color, indicating the formation of silver nanoparticles.
-
Continue stirring for a specified period to ensure complete reaction and stabilization.
-
The resulting suspension contains TETA-functionalized silver nanoparticles.
Caption: TETA-mediated Nanoparticle Synthesis.
Other Applications in Materials Science
Beyond these primary applications, TETA and its derivatives are also utilized in:
-
Corrosion Inhibition: TETA can form a protective film on metal surfaces, inhibiting corrosion.
-
Surfactants and Mineral Processing Aids: Its amphiphilic nature makes it useful in formulations for detergents and in the separation of minerals.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine groups of TETA can act as ligands, coordinating with metal ions to form extended network structures. While triethylamine (B128534) (TEA) is more commonly cited as a base in MOF synthesis, the fundamental principle of amine-metal coordination is relevant.[13]
References
- 1. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eudoxuspress.com [eudoxuspress.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Kinetics: Linear vs. Branched Triethylenetetramine Isomers in Epoxy Curing
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for optimizing formulation and performance. This guide provides an objective comparison of the reaction kinetics of linear triethylenetetramine (B94423) (L-TETA) and its branched isomer, tris(2-aminoethyl)amine (B1216632) (B-TETA), commonly used as curing agents for epoxy resins.
Commercial triethylenetetramine is typically a mixture of isomers, including linear, branched, and cyclic variants. While detailed kinetic data comparing the pure isomers is not extensively published, a comparative analysis can be drawn from established principles of epoxy-amine chemistry. The structural differences between the linear and branched isomers are expected to significantly influence their reactivity and, consequently, the curing profile of epoxy resins.
Unraveling the Kinetic Differences: A Tale of Two Isomers
The reaction between an amine curing agent and an epoxy resin involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react further with another epoxy group.
Linear Triethylenetetramine (L-TETA) possesses two primary and two secondary amine groups, offering multiple reactive sites for cross-linking. Its flexible, linear structure allows for greater molecular mobility, potentially facilitating easier access to the epoxy groups.
Branched Triethylenetetramine (B-TETA) , or tris(2-aminoethyl)amine, features a central tertiary amine and three primary amine groups. A key distinction is the presence of this tertiary amine, which does not directly participate in the epoxy ring-opening reaction. Instead, tertiary amines are known to act as catalysts, accelerating the reaction between primary and secondary amines with epoxides.[1][2] However, the more compact and sterically hindered structure of the branched isomer may impede the accessibility of its primary amine groups to the epoxy resin.
The overall observed reaction kinetics for each isomer will be a composite of these competing factors: the number and type of amine groups, steric hindrance, and catalytic effects.
Quantitative Data Summary
While direct comparative kinetic studies on pure L-TETA and B-TETA are scarce in publicly available literature, the following table summarizes the expected differences in their reaction kinetics based on fundamental principles of epoxy-amine chemistry.
| Kinetic Parameter | Linear TETA (L-TETA) | Branched TETA (B-TETA) | Rationale |
| Initial Reaction Rate | Moderate to High | Potentially Higher | The tertiary amine in B-TETA can act as a catalyst, accelerating the initial reaction of the primary amines.[1][2] |
| Overall Reaction Rate | Dependent on temperature and stoichiometry | Influenced by the balance between catalytic effect and steric hindrance | B-TETA's catalytic effect may be offset by steric hindrance from its branched structure, making the overall rate comparison complex. |
| Activation Energy (Ea) | Typical for aliphatic amine-epoxy reactions | Potentially lower due to catalysis | The catalytic pathway introduced by the tertiary amine in B-TETA could lower the overall activation energy barrier. |
| Steric Hindrance | Lower | Higher | The branched structure of B-TETA is more sterically hindered than the flexible linear chain of L-TETA.[1] |
| Reaction Mechanism | Primarily addition of primary and secondary amines to the epoxy ring. | Combination of primary amine addition and tertiary amine catalysis of the epoxy-amine reaction. | The presence of the tertiary amine in B-TETA introduces an additional catalytic pathway. |
Experimental Protocols
To empirically determine and compare the reaction kinetics of linear and branched TETA isomers, the following experimental methodologies are recommended:
Isothermal Differential Scanning Calorimetry (DSC)
This technique measures the heat flow associated with the curing reaction at a constant temperature, providing information on the rate of reaction and the total heat of reaction.
Methodology:
-
Sample Preparation: Prepare separate mixtures of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) with stoichiometric amounts of pure L-TETA and B-TETA, respectively.
-
DSC Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
Use an empty sealed pan as a reference.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 50, 60, 70 °C).
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of reaction (dα/dt) is directly proportional to the measured heat flow (dq/dt).
-
The degree of cure (α) at any time (t) is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔH_total).
-
Kinetic parameters such as the rate constant (k) and the order of reaction (n) can be determined by fitting the data to appropriate kinetic models (e.g., the Kamal or Sestak-Berggren models).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the concentration of specific functional groups (epoxy, primary amine, secondary amine) as a function of time during the curing process.
Methodology:
-
Sample Preparation: Prepare thin films of the epoxy-amine mixtures between two potassium bromide (KBr) plates.
-
FTIR Analysis:
-
Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Record FTIR spectra at regular time intervals during the cure at a constant temperature.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm⁻¹) and the primary amine group peak (typically around 3360 and 1600 cm⁻¹).
-
Monitor the increase in the absorbance of the hydroxyl group peak (typically around 3400 cm⁻¹).
-
The concentrations of the reacting species can be determined using the Beer-Lambert law, allowing for the calculation of reaction rates and kinetic parameters.
-
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the molecular structures and the initial reaction steps for both linear and branched TETA isomers with an epoxy group.
References
evaluation of triethylenetetramine hydrate as a capping agent against other amines for nanoparticles
For researchers, scientists, and drug development professionals, the choice of a capping agent is a critical parameter in nanoparticle synthesis, directly influencing the stability, size, and surface properties of the resulting nanomaterials. This guide provides a comparative evaluation of triethylenetetramine (B94423) (TETA) hydrate (B1144303) against other amine-based capping agents for nanoparticle formulation, supported by experimental data and detailed protocols.
Triethylenetetramine, a member of the polyethylene (B3416737) amine family, offers multiple amine functional groups, making it an effective ligand for stabilizing metal nanoparticles. Its performance, however, must be weighed against other available amine capping agents, each imparting unique characteristics to the nanoparticles. This comparison focuses on key performance indicators such as particle size, polydispersity, and stability, crucial for applications in drug delivery and diagnostics.
Performance Comparison of Amine Capping Agents
The selection of an amine capping agent significantly impacts the physicochemical properties of nanoparticles. The following tables summarize quantitative data from various studies on gold (Au) and silver (Ag) nanoparticles, providing a comparative overview of different amine capping agents.
Table 1: Comparison of Triethylenetetramine with Other Amines for Silver Nanoparticle Synthesis
| Capping Agent | Nanoparticle Type | Average Particle Size (nm) | Size Distribution | Reference |
| Triethylenetetramine | Ag | 20 (from XRD) | 25 - 200 nm (from TEM) | [1][2] |
| Polyethyleneimine (PEI) | Ag | ~2 | Not specified | [3][4] |
| N-hexadecylethylenediamine | Ag | Not specified | Not specified | [5] |
Note: Data for different capping agents are compiled from separate studies and may not be directly comparable due to variations in synthesis conditions.
Table 2: Influence of Amine Structure on Gold Nanoparticle Properties
| Capping Agent | Nanoparticle Type | Average Particle Size (nm) | Zeta Potential (mV) | Stability | Reference |
| Butylamine | Au | 17.2 ± 4.5 | Not specified | Forms aggregates | [6] |
| Octylamine | Au | 16.9 ± 2.8 | Not specified | Forms aggregates | [6] |
| Dodecylamine | Au | 8.8 ± 1.1 | Not specified | Stable 2D layers | [6] |
| Hexadecylamine | Au | 12.1 ± 2.5 | Not specified | Stable 2D layers | [6] |
| Octadecylamine | Au | 10.4 ± 1.6 | Not specified | Stable 2D layers | [6] |
| Amine-terminated alkanethiols (varying chain lengths) | Au | 21.8 ± 2.1 | Positive | Stable | [7] |
| Carboxyl-terminated alkanethiols | Au | 10.9 ± 1.8 | -36.4 ± 2.0 | Stable | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative experimental protocol for the synthesis of silver nanoparticles using triethylenetetramine as a capping agent.
Synthesis of Triethylenetetramine-Capped Silver Nanoparticles
This protocol is adapted from the work of Ramajo et al. (2009).[1][2]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol (B145695) (99.5%)
-
Triethylenetetramine (TETA)
Procedure:
-
Preparation of Solutions:
-
Dissolve 300 mg of AgNO₃ in 200 mL of ethanol in a glass container.
-
Separately, dissolve the desired amount of triethylenetetramine in ethanol to achieve a 1:10 molar ratio of AgNO₃ to amine.
-
-
Nanoparticle Synthesis:
-
Heat the AgNO₃/ethanol solution to the desired temperature (e.g., 70°C) under constant stirring.
-
Add the triethylenetetramine/ethanol solution to the heated AgNO₃ solution.
-
Continue stirring the mixture for a set period to allow for the reduction of silver ions and the formation of nanoparticles.
-
-
Characterization:
-
The resulting nanoparticle suspension can be characterized using various techniques:
-
UV-Vis Spectroscopy: To confirm the formation of silver nanoparticles by observing the surface plasmon resonance peak.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle suspension.
-
-
Visualization of Experimental Workflow and Logical Relationships
To better understand the synthesis process and the factors influencing nanoparticle properties, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of TETA-capped silver nanoparticles.
Caption: Relationship between amine capping agent structure and resulting nanoparticle properties.
Discussion and Conclusion
The available data suggests that triethylenetetramine is a viable capping agent for the synthesis of silver nanoparticles, resulting in particles in the nanometer range.[1][2] Comparative studies on gold nanoparticles with various alkylamines indicate that longer alkyl chains tend to produce smaller, more stable nanoparticles.[6] This is attributed to the increased steric hindrance provided by the longer chains, which prevents particle aggregation.
Polyethyleneimines (PEIs), which share a similar structural motif with TETA, have been shown to be effective capping agents for silver nanoclusters, yielding very small and stable particles.[3][4] The presence of multiple amine groups in these molecules allows for strong binding to the nanoparticle surface, contributing to their stability. The positive charge imparted by the protonated amine groups at neutral or acidic pH can also lead to a high positive zeta potential, further enhancing stability through electrostatic repulsion.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. [PDF] Polyethyleneimine Capped Silver Nanoclusters as Efficient Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 4. Polyethyleneimine Capped Silver Nanoclusters as Efficient Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles | MDPI [mdpi.com]
- 6. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triethylenetetramine Hydrate: A Guide for Laboratory Professionals
Triethylenetetramine (TETA) and its hydrate (B1144303) are corrosive and hazardous materials that necessitate meticulous handling and disposal to ensure personnel safety and environmental protection.[1][2] Classified as a hazardous substance, it can cause severe skin burns, eye damage, and may lead to skin sensitization.[1][3][4][5] Furthermore, it is recognized as being harmful or toxic to aquatic life with long-lasting effects.[1][3] Adherence to strict disposal protocols is therefore not merely a matter of regulatory compliance, but a critical component of responsible laboratory practice.
All waste management procedures must comply with local, state, and federal regulations.[1] This guide provides essential procedural information, but users must consult with their institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance.[1][6]
Immediate Safety Precautions for Handling Waste
Before handling TETA hydrate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves must be worn.[3]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[3]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]
-
Respiratory Protection: If there is a risk of inhaling vapors or mists, a NIOSH/MSHA approved respirator should be used.[5]
Waste Management and Disposal Procedures
A hierarchical approach to waste management—emphasizing reduction, reuse, and recycling before disposal—is best practice.[1]
Step 1: Waste Classification and Segregation Triethylenetetramine is classified for transport as UN 2259, Hazard Class 8 (Corrosive).[1][3] Due to its corrosive nature, it may also be classified under EPA hazardous waste number D002.[1]
-
Do Not Mix: Do not mix TETA hydrate waste with other chemical waste streams.
-
Use Appropriate Containers: Keep waste in its original container or a designated, properly labeled, and tightly sealed waste container.[3] Containers should be stored in a cool, dry, well-ventilated, and designated corrosives area.[3][6]
Step 2: Managing Spills and Contaminated Materials In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Absorb Spills: Absorb small spills using an inert, inorganic material such as vermiculite, sand, or earth.[6][7]
-
Avoid Reactive Absorbents: Crucially, do not use organic or cellulosic absorbents like wood chips or sawdust, as they can have a chemical reaction with ethyleneamines which may lead to ignition.[1]
-
Collect Waste: Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[3][4][5][6]
-
Manage Wash Water: Do not allow wash water from cleaning equipment or the spill area to enter drains.[1] All cleanup water should be collected for proper treatment and disposal.[1]
Step 3: Final Disposal Pathway
-
Primary Disposal Method: The recommended method for disposing of TETA hydrate is to engage a licensed, professional hazardous waste disposal company.[3] The material should be sent to an approved waste disposal plant.[4][5]
-
Recycling and Reclamation: If the material is unused and uncontaminated, it may be possible to recycle or reclaim it.[1] Consult the manufacturer for potential recycling options.[1] Reclamation may be achieved through processes like filtration or distillation.[1]
-
Container Disposal: Empty containers are also considered hazardous waste as they retain product residue. They must be handled in the same manner as the product itself. Puncturing the containers to prevent reuse is a recommended practice before final disposal at an authorized site.[1]
Quantitative Hazard Data
The following table summarizes key quantitative data that underscores the hazardous nature of Triethylenetetramine.
| Data Point | Value | Species | Reference |
| Acute Dermal Toxicity | LD50: 550 - 805 mg/kg | Rabbit | [7][8] |
| Acute Oral Toxicity | LD50: >2000 - 2500 mg/kg | Rat | [7][8] |
| Aquatic Toxicity (Algae) | 72h-EC10: 0.67 mg/L | Scenedesmus subspicatus | [8] |
| Aquatic Toxicity (Algae) | 72hr NOErC: 0.468 mg/L | Raphidocelis subcapitata | [9] |
| Solution pH | 10 | (at 10 g/L) | [8] |
LD50: Lethal Dose, 50%; EC10: Effect Concentration, 10%; NOErC: No Observed Effect Rate Concentration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Triethylenetetramine hydrate.
Caption: Workflow for TETA Hydrate Waste Disposal.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. scribd.com [scribd.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. kishida.co.jp [kishida.co.jp]
Essential Safety and Logistics for Handling Triethylenetetramine Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive and sensitizing chemicals like Triethylenetetramine hydrate (B1144303). This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, designed to be a trusted resource for safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling Triethylenetetramine hydrate, a comprehensive approach to personal protection is critical to prevent skin and eye contact, inhalation, and accidental ingestion.[1][2][3][4][5] The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Standards |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches) | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., rubber), protective clothing to prevent skin exposure, and an impervious apron.[1][5][7] | Gloves must be inspected prior to use.[2] Contaminated clothing should be removed immediately and laundered before reuse.[3][5] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows air-purifying respirators are appropriate.[2] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[2] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5][9]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and oxidizing agents.[2][8][10] Do not use brass or copper containers or stirrers.[3][11]
2. Handling Procedure:
-
Avoid all personal contact, including the inhalation of vapors or mists.[3][11]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][8]
-
To avoid a violent reaction, always add the material to water and never the other way around.[3]
3. In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.[6]
-
Clean up spills immediately, wearing appropriate PPE.[4][5][11]
-
Absorb the spill with inert material such as sand, earth, or vermiculite (B1170534) and place it in a suitable, closed container for disposal.[1][4][5]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[11]
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and closed container.[12]
-
Do not mix with other waste.[12]
-
Contaminated packaging should be disposed of as an unused product.[2]
2. Disposal Method:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
First Aid Measures
Immediate action is critical in the event of exposure.
-
If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2][6][8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If experiencing respiratory symptoms, call a poison center or doctor.[1]
-
If Swallowed: Do NOT induce vomiting.[1][5] Rinse mouth.[1] Seek immediate medical attention.[4][5]
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sdfine.com [sdfine.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
